molecular formula C19H37BrO3 B15549989 1-Palmitoyl-3-bromopropanediol

1-Palmitoyl-3-bromopropanediol

Cat. No.: B15549989
M. Wt: 393.4 g/mol
InChI Key: BSBFNUPOBGEKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-3-bromopropanediol is a useful research compound. Its molecular formula is C19H37BrO3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H37BrO3

Molecular Weight

393.4 g/mol

IUPAC Name

(3-bromo-2-hydroxypropyl) hexadecanoate

InChI

InChI=1S/C19H37BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3

InChI Key

BSBFNUPOBGEKCC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Palmitoyl-3-bromopropanediol is limited in publicly available scientific literature. The following information is a technical guide based on the known properties of its constituent chemical moieties, namely palmitic acid and 3-bromopropanediol, and related chemical structures.

Introduction

This compound is a monoacylglycerol derivative characterized by a palmitoyl (B13399708) group esterified to a propanediol (B1597323) backbone, which also features a bromine atom. This structure suggests potential applications as a synthetic intermediate in the creation of more complex lipids and as a possible bioactive molecule for research in cell signaling and drug delivery, owing to its amphipathic nature and the reactive bromide. This guide provides a summary of its predicted chemical properties, a proposed synthetic route, and a discussion of its potential research applications.

Chemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C19H37BrO3Based on the combination of a palmitoyl group (C16H31O) and a 3-bromopropanediol moiety (C3H6BrO2).
Molecular Weight 409.40 g/mol Calculated from the molecular formula.
Appearance Likely a waxy solid or viscous liquid at room temperature.Based on the properties of other long-chain fatty acid esters and monoglycerides.
Solubility Expected to be soluble in nonpolar organic solvents (e.g., hexane, chloroform) and have low solubility in polar solvents like water.The long hydrocarbon tail of the palmitoyl group imparts significant nonpolar character.
Melting Point Not experimentally determined. Expected to be higher than 3-bromopropanediol and influenced by the long alkyl chain.General trend for long-chain fatty acid esters.
Boiling Point Not experimentally determined. Expected to be high and likely to decompose upon heating to its boiling point at atmospheric pressure.Typical for high molecular weight organic compounds.
Reactivity The bromine atom provides a site for nucleophilic substitution reactions. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The hydroxyl group can undergo further esterification or other reactions typical of alcohols.Based on fundamental organic chemistry principles.

Proposed Synthesis

A plausible method for the synthesis of this compound is the regioselective esterification of 3-bromo-1,2-propanediol (B131886) with palmitoyl chloride. The primary hydroxyl group of 3-bromo-1,2-propanediol is expected to be more reactive than the secondary hydroxyl group, leading to the desired product.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

Procedure:

  • Dissolve 3-bromo-1,2-propanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add pyridine to the solution.

  • Slowly add a solution of palmitoyl chloride in anhydrous dichloromethane to the flask with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitoring by thin-layer chromatography is recommended).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 3-bromo-1,2-propanediol Reaction Esterification (0°C to RT) Reactant1->Reaction Reactant2 Palmitoyl Chloride Reactant2->Reaction Solvent Dichloromethane Solvent->Reaction Base Pyridine Base->Reaction Quenching Quenching (NaHCO3 aq.) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Research Directions

Given its structure, this compound could serve as a valuable tool in several areas of research:

  • Lipid Synthesis: It can be used as a precursor for the synthesis of more complex, well-defined phospholipids (B1166683) and triglycerides. The bromine can be displaced by various nucleophiles to introduce different head groups.

  • Enzyme Studies: It may serve as a substrate or inhibitor for lipases and other enzymes involved in lipid metabolism, allowing for the study of enzyme specificity and mechanism.

  • Biophysical Studies: Incorporation of this molecule into lipid bilayers could be used to study the effects of a halogenated acyl chain on membrane properties such as fluidity and permeability.

  • Drug Delivery: The amphipathic nature of the molecule suggests its potential use in the formation of micelles or liposomes for the encapsulation and delivery of therapeutic agents.

Conclusion

While direct experimental data on this compound is scarce, its chemical properties and reactivity can be reasonably predicted from its structure. The proposed synthetic route offers a straightforward method for its preparation, opening the door for its use in various research applications, particularly in the fields of lipid chemistry, biochemistry, and drug development. Further investigation into this molecule is warranted to fully elucidate its properties and potential.

An In-depth Technical Guide to 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30557-00-7

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-bromopropanediol, a specialized chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of data for this specific compound, information from analogous structures, particularly 1-Palmitoyl-3-chloropropanediol and 3-bromo-1,2-propanediol (B131886), has been included to provide a more complete profile.

Chemical and Physical Properties

PropertyValue (for 1-Palmitoyl-3-chloropropanediol)
Molecular Formula C19H37BrO3
Molecular Weight 393.4 g/mol
Appearance White Waxy Solid[1]
Melting Point 27-28°C[1]
Boiling Point 444.2°C at 760 mmHg[1]
Density ~0.983 g/cm³ (estimated)
IUPAC Name (3-bromo-2-hydroxypropyl) hexadecanoate
Synonyms Hexadecanoic acid 3-bromo-2-hydroxypropyl ester, Palmitic acid 3-bromo-2-hydroxypropyl ester, 3-Bromo-1,2-propanediol 1-palmitate

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached as a two-step process, starting from a suitable precursor like 3-bromo-1,2-propanediol.

Step 1: Synthesis of 3-Bromo-1,2-propanediol

One reported method for the synthesis of 3-bromo-1,2-propanediol involves the ring-opening of 3-oxetanol.[2]

Experimental Protocol:

  • To a solution of 3-oxetanol (1 equivalent) in dichloromethane (B109758), add triphenylphosphine (B44618) (1.2 equivalents) and carbon tetrabromide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture in vacuo to yield a crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to obtain 3-bromo-1,2-propanediol.

Step 2: Esterification to this compound

The final product can be synthesized via the esterification of 3-bromo-1,2-propanediol with palmitoyl (B13399708) chloride.

Experimental Protocol:

  • Dissolve 3-bromo-1,2-propanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add palmitoyl chloride (1 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Bromo-1,2-propanediol cluster_step2 Step 2: Esterification 3-Oxetanol 3-Oxetanol Reaction_1 Ring-opening (PPh3, CBr4, DCM) 3-Oxetanol->Reaction_1 3-Bromo-1,2-propanediol 3-Bromo-1,2-propanediol Reaction_1->3-Bromo-1,2-propanediol Reaction_2 Esterification (Base, Solvent) 3-Bromo-1,2-propanediol->Reaction_2 Palmitoyl_Chloride Palmitoyl_Chloride Palmitoyl_Chloride->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Potential Applications and Biological Significance

While specific applications for this compound are not documented, its structure suggests potential utility in several research areas. The presence of a palmitoyl group, a 16-carbon saturated fatty acid, is significant in biological systems.

Protein Palmitoylation:

Palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein.[2][3][4] This process is crucial for:

  • Protein trafficking and localization: Palmitoylation increases the hydrophobicity of a protein, facilitating its anchoring to cellular membranes.[2]

  • Signal transduction: Many signaling proteins, including G-protein-coupled receptors and tyrosine kinases, require palmitoylation for proper function and localization within membrane microdomains like lipid rafts.[1]

  • Protein stability and protein-protein interactions.

This compound could potentially serve as a research tool to study or mimic these processes. The bromo- group provides a reactive site for further chemical modification, allowing for the attachment of reporter tags (e.g., fluorophores or biotin) or for covalent modification of biological targets.

Palmitoylation_Concept Soluble_Protein Soluble Protein (with Cysteine residue) PAT Palmitoyl Acyltransferase (PAT) Soluble_Protein->PAT Palmitoylated_Protein Palmitoylated Protein PAT->Palmitoylated_Protein Palmitoylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PAT Membrane Cell Membrane Palmitoylated_Protein->Membrane Anchoring PPT Palmitoyl Protein Thioesterase (PPT) Palmitoylated_Protein->PPT Depalmitoylation PPT->Soluble_Protein

Caption: Conceptual diagram of protein palmitoylation.

Reactivity and Potential Hazards

The chemical reactivity of this compound is primarily dictated by the ester and the alkyl bromide functional groups. The ester bond is susceptible to hydrolysis under acidic or basic conditions. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.

Toxicological Profile:

Specific toxicological data for this compound is not available. However, information on related brominated organic compounds suggests that caution should be exercised. Brominated compounds can have varying degrees of toxicity, and some have been shown to have effects on the thyroid and other organs.[5][6] It is therefore recommended to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before use.

References

Synthesis of 1-Palmitoyl-3-bromopropanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-Palmitoyl-3-bromopropanediol, a molecule of interest in various research and development applications. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the selective monobromination of a readily available starting material, 1,3-propanediol, to yield the key intermediate, 3-bromo-1-propanol (B121458). The subsequent step involves the regioselective esterification of 3-bromo-1-propanol with a suitable palmitoylating agent to afford the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product 1,3-Propanediol 1,3-Propanediol Step_1 Step 1: Monobromination 1,3-Propanediol->Step_1 HBr Palmitic_Acid_Derivative Palmitic Acid or Palmitoyl Chloride Step_2 Step 2: Esterification Palmitic_Acid_Derivative->Step_2 Acid Catalyst or Base Intermediate 3-Bromo-1-propanol Step_1->Intermediate Final_Product This compound Step_2->Final_Product Intermediate->Step_2 Chemical_Synthesis_Pathway cluster_step1 Step 1: Monobromination of 1,3-Propanediol cluster_step2 Step 2: Esterification HO_CH2_CH2_CH2_OH 1,3-Propanediol Br_CH2_CH2_CH2_OH 3-Bromo-1-propanol HO_CH2_CH2_CH2_OH->Br_CH2_CH2_CH2_OH HBr, Acetic Acid then H+ catalyst, Methanol Br_CH2_CH2_CH2_OH_2 3-Bromo-1-propanol Final_Product This compound Br_CH2_CH2_CH2_OH_2->Final_Product Palmitoyl_Cl Palmitoyl Chloride Palmitoyl_Cl->Final_Product Pyridine, DCM

Spectral Data Analysis of 1-Palmitoyl-3-bromopropanediol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR, and Mass Spectrometry - MS) for 1-Palmitoyl-3-bromopropanediol. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectral data for this compound could not be located. This suggests that the compound is either not widely synthesized or that its characterization data is not publicly available.

This document instead provides a detailed overview of the expected spectral characteristics of this compound based on the analysis of its constituent chemical moieties. Furthermore, it presents spectral data for closely related and structurally similar compounds, namely 3-bromo-1,2-propanediol (B131886) and 1-palmitoyl-glycerol, to serve as a reference for researchers working with similar molecules. This guide also includes a generalized experimental protocol for the synthesis and spectral analysis of such compounds and a logical workflow for data acquisition and interpretation.

Predicted Spectral Characteristics of this compound

The structure of this compound consists of a propanediol (B1597323) backbone, a palmitoyl (B13399708) ester group at the 1-position, and a bromine atom at the 3-position.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Palmitoyl chain CH₃~0.88TripletTerminal methyl group.
Palmitoyl chain (CH₂)n~1.25MultipletLong methylene (B1212753) chain.
Palmitoyl chain β-CH₂~1.60MultipletMethylene group adjacent to the carbonyl.
Palmitoyl chain α-CH₂~2.30TripletMethylene group attached to the carbonyl.
Propanediol C2-H~4.0-4.2MultipletMethine proton, likely coupled to protons on C1 and C3.
Propanediol C1-H₂~4.1-4.3MultipletMethylene protons adjacent to the ester, deshielded.
Propanediol C3-H₂~3.5-3.7MultipletMethylene protons adjacent to bromine.
Propanediol C2-OHVariableSinglet (broad)Hydroxyl proton, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (ppm)Notes
Palmitoyl chain CH₃~14Terminal methyl carbon.
Palmitoyl chain (CH₂)n~22-32Methylene carbons of the long chain.
Palmitoyl chain C=O~173Carbonyl carbon of the ester.
Propanediol C1~65-70Carbon attached to the ester oxygen.
Propanediol C2~68-72Carbon bearing the hydroxyl group.
Propanediol C3~35-40Carbon attached to bromine.
Predicted Mass Spectrometry (MS) Data

In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be expected for bromine-containing fragments.

  • Expected Molecular Weight: C₁₉H₃₇BrO₃ ≈ 392.19 g/mol (for ⁷⁹Br) and 394.19 g/mol (for ⁸¹Br).

  • Key Fragmentation Patterns:

    • Loss of the bromine atom.

    • Cleavage of the palmitoyl chain.

    • Loss of water from the hydroxyl group.

Spectral Data of Structurally Related Compounds

Due to the absence of data for the target molecule, the following tables summarize the available spectral information for relevant precursors and analogues.

Spectral Data for 3-Bromo-1,2-propanediol
¹H NMR (CDCl₃) Chemical Shift (ppm)Multiplicity
CH₂Br3.58 - 3.70Multiplet
CHOH3.85 - 3.95Multiplet
CH₂OH3.75 - 3.85Multiplet
OHVariableBroad Singlet
¹³C NMR (CDCl₃) Chemical Shift (ppm)
CH₂Br~36
CHOH~71
CH₂OH~64
Mass Spectrum (EI) m/zRelative Intensity
154/156[M]⁺Low
75[M - Br]⁺High
45[CH₂OH-CH₂]⁺High

Experimental Protocols

The following are generalized methods for the synthesis and spectral analysis of a compound like this compound.

Synthesis of this compound

A plausible synthetic route would involve the selective esterification of 3-bromo-1,2-propanediol with palmitoyl chloride.

  • Reactants: 3-bromo-1,2-propanediol, palmitoyl chloride, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Procedure:

    • Dissolve 3-bromo-1,2-propanediol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base and cool the mixture in an ice bath.

    • Slowly add a solution of palmitoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a dilute acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum over a relevant m/z range.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

Workflow Diagrams

The following diagrams illustrate the logical flow of synthesis, analysis, and data interpretation.

Synthesis_and_Purification_Workflow Reactants 3-bromo-1,2-propanediol + Palmitoyl Chloride Reaction Esterification Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Synthesis and Purification Workflow.

Spectral_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Sample Prepare NMR Sample (Deuterated Solvent) Acquire_1H Acquire ¹H NMR NMR_Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_13C->Acquire_2D NMR_Data NMR Spectral Data Acquire_2D->NMR_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Sample Prepare MS Sample (Volatile Solvent) Acquire_MS Acquire Full Scan MS MS_Sample->Acquire_MS Acquire_MSMS Acquire Tandem MS (MS/MS) Acquire_MS->Acquire_MSMS MS_Data MS Spectral Data Acquire_MSMS->MS_Data MS_Data->Structure_Elucidation Purified_Product Purified Product Purified_Product->NMR_Sample Purified_Product->MS_Sample

Caption: Spectral Analysis Workflow.

Technical Guide: Solubility of 1-Palmitoyl-3-bromopropanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Palmitoyl-3-bromopropanediol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's physicochemical properties and presents detailed experimental protocols for its empirical determination. The methodologies provided are designed to enable researchers to generate reliable and reproducible solubility data, which is critical for applications in drug formulation, synthesis, and various research contexts.

Introduction

This compound is a functionalized lipid consisting of a C16 saturated fatty acid (palmitic acid) esterified to a 3-bromo-1,2-propanediol (B131886) backbone. This amphiphilic structure, featuring a long, nonpolar hydrocarbon tail and a polar headgroup containing hydroxyl and bromo functionalities, dictates its solubility behavior. Understanding its solubility in various organic solvents is paramount for its use as a synthetic intermediate, in the development of lipid-based drug delivery systems, and for purification processes. This guide outlines the expected solubility trends and provides robust protocols for quantitative measurement.

Theoretical Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a specific solubility pattern:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The long C16 palmitoyl (B13399708) chain is a dominant nonpolar feature. Consequently, the compound is expected to exhibit good solubility in nonpolar and weakly polar organic solvents.[1][2] Solvents like chloroform, toluene, and other hydrocarbons should effectively solvate the aliphatic tail.[1][2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have intermediate polarity and can engage in dipole-dipole interactions. They are likely to be effective solvents, capable of interacting with both the polar headgroup and the nonpolar tail.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the polar hydroxyl and bromo groups allows for hydrogen bonding and polar interactions.[3] However, the large, hydrophobic palmitoyl chain will significantly limit solubility in highly polar protic solvents.[4][5] Solubility is expected to be low in short-chain alcohols and virtually negligible in water.

Quantitative Solubility Data

SolventSolvent Polarity (Relative)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., ChloroformLow25Shake-Flask/HPLC
e.g., HexaneLow25Shake-Flask/HPLC
e.g., TolueneLow25Shake-Flask/HPLC
e.g., Ethyl AcetateMedium25Shake-Flask/HPLC
e.g., AcetoneMedium25Shake-Flask/HPLC
e.g., TetrahydrofuranMedium25Shake-Flask/HPLC
e.g., EthanolHigh25Shake-Flask/HPLC
e.g., MethanolHigh25Shake-Flask/HPLC

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Protocol 1: Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound in a liquid solvent at a controlled temperature.

4.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)[7][8][9]

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.[6]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][10] The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solid particles.[11]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[11] A calibration curve must be generated using standard solutions of known concentrations.

Protocol 2: Solubility Determination by Differential Scanning Calorimetry (DSC)

For semi-solid or solid excipients, DSC is a powerful alternative technique.[7][8][12] The principle relies on the depression of the melting enthalpy of the solvent as the solute dissolves in it. Saturation is reached when a further increase in solute concentration no longer depresses the melting enthalpy.[7][8]

4.2.1. Materials and Equipment

  • This compound

  • Solid or semi-solid solvent (e.g., lipid excipients)

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Hot plate or water bath

  • Small vials for mixing

4.2.2. Procedure

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solvent with varying concentrations (e.g., 1%, 5%, 10%, 20% w/w).

  • Homogenization: Gently heat the solvent until it melts. Add the solute and stir until a homogenous molten mixture is obtained.

  • DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it.

  • Thermal Program: Heat the samples in the DSC at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the pure solvent.

  • Data Analysis: Determine the melting enthalpy (ΔH) for the solvent in each mixture. Plot the melting enthalpy (in J/g) as a function of the solute concentration. The point at which the downward trend of the enthalpy breaks or plateaus indicates the saturation solubility.[7][8][12]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant T (24-72 hours) prep2->equil settle Settle undissolved solid equil->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm filter sample->filter dilute Dilute sample accurately filter->dilute hplc Quantify via HPLC dilute->hplc result Calculate Solubility (mg/mL) hplc->result

Caption: Workflow for Shake-Flask Solubility Determination.

References

Purity Analysis of 1-Palmitoyl-3-bromopropanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-Palmitoyl-3-bromopropanediol, a key intermediate in the synthesis of various bioactive lipids and drug delivery systems. Ensuring high purity is critical for the reliability of research data and the safety and efficacy of final pharmaceutical products. This document outlines common impurities, details analytical techniques for their detection and quantification, and provides example experimental protocols.

Introduction to this compound and its Purity

This compound is a monoacylated halohydrin. Its synthesis can result in a range of impurities, including starting materials, byproducts from side reactions, and degradation products. A thorough purity analysis is therefore essential.

Potential Impurities

The primary impurities in this compound preparations can be categorized as follows:

  • Starting Materials: Unreacted palmitic acid and 3-bromopropanediol.

  • Di-acylated Byproducts: 1,2-Dipalmitoyl-3-bromopropanediol and 1,3-dipalmitoyl-2-bromopropanediol.

  • Regioisomers: 2-Palmitoyl-3-bromopropanediol.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexane).

  • Water: Residual moisture content.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. A reverse-phase method is typically employed for compounds of this nature.

Experimental Protocol: HPLC-MS/ELSD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a mass spectrometer (MS) or evaporative light scattering detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Elution: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

  • Detection:

    • MS: Electrospray ionization (ESI) in positive ion mode.

    • ELSD: Nebulizer temperature 40°C, evaporator temperature 60°C, and nitrogen gas pressure 3.5 bar.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] It is also excellent for identifying and quantifying residual solvents and water.[1]

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: HPLC Purity Analysis of this compound (Lot No. XXX)

Peak IDRetention Time (min)Area (%)Identification
13.50.23-Bromopropanediol
28.20.5Palmitic Acid
315.898.9This compound
417.20.32-Palmitoyl-3-bromopropanediol
521.50.1Dipalmitoyl-bromopropanediol

Table 2: ¹H qNMR Purity and Impurity Profile of this compound (Lot No. XXX)

AnalytePurity (w/w %)
This compound98.5
Impurity Content (w/w %)
Residual Dichloromethane0.15
Residual Ethyl Acetate0.20
Water0.30

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Synthetic Pathway and Potential Impurities

G cluster_impurities Potential Impurities Palmitic Acid Palmitic Acid Esterification Esterification Palmitic Acid->Esterification 3-Bromopropanediol 3-Bromopropanediol 3-Bromopropanediol->Esterification This compound This compound Esterification->this compound Unreacted Starting Materials Unreacted Starting Materials Esterification->Unreacted Starting Materials 2-Palmitoyl-3-bromopropanediol (Regioisomer) 2-Palmitoyl-3-bromopropanediol (Regioisomer) Esterification->2-Palmitoyl-3-bromopropanediol (Regioisomer) Dipalmitoyl Byproducts Dipalmitoyl Byproducts Esterification->Dipalmitoyl Byproducts

Caption: Synthetic Pathway and Origin of Potential Impurities.

Analytical Workflow for Purity Assessment

G Sample Sample HPLC Analysis HPLC Analysis Sample->HPLC Analysis Separation qNMR Analysis qNMR Analysis Sample->qNMR Analysis Quantification Impurity Profiling Impurity Profiling HPLC Analysis->Impurity Profiling Quantification Purity Report Purity Report Impurity Profiling->Purity Report Absolute Purity Absolute Purity qNMR Analysis->Absolute Purity Determination Solvent/Water Content Solvent/Water Content qNMR Analysis->Solvent/Water Content Absolute Purity->Purity Report Solvent/Water Content->Purity Report

Caption: Analytical Workflow for Purity Determination.

Conclusion

The purity of this compound can be reliably determined through a combination of HPLC and qNMR techniques. This orthogonal approach ensures the accurate identification and quantification of a wide range of potential impurities, which is paramount for its application in research and drug development. The methodologies and data presented in this guide provide a robust framework for the quality control of this important chemical entity.

References

Thermal Stability of 1-Palmitoyl-3-bromopropanediol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-bromopropanediol is a lipid molecule of interest in various research and development sectors, including pharmaceuticals and material science. Its structure, combining a long-chain fatty acid (palmitic acid) with a brominated diol backbone, suggests potential applications as a synthetic intermediate, a lipid-based drug delivery component, or a reference standard. Understanding the thermal stability of this compound is paramount for determining its shelf-life, processing parameters, and compatibility with other substances in a formulation.

This technical guide provides an overview of the expected thermal behavior of this compound based on the known properties of its constituent chemical moieties. Due to a lack of specific experimental data in publicly available literature for this exact molecule, this guide also outlines the standard experimental protocols used to assess the thermal stability of such compounds.

Expected Thermal Properties and Influencing Factors

Palmitoyl (B13399708) Ester Group: Long-chain fatty acid esters, such as those derived from palmitic acid, are known to have melting points that increase with the length of the alkyl chain. The thermal stability of these esters is generally high, with decomposition occurring at elevated temperatures. For instance, studies on various fatty acid esters show a trend of increasing thermal stability with longer carbon chains, attributed to stronger intermolecular forces.

Bromopropanediol Moiety: The presence of a bromine atom, a halogen, on the propanediol (B1597323) backbone can influence the molecule's thermal stability. Halogenated organic compounds can exhibit complex thermal decomposition pathways. The carbon-bromine bond is typically the weakest bond in the molecule and is often the initial site of thermal degradation.

Based on these general principles, the thermal decomposition of this compound would likely be initiated by the cleavage of the C-Br bond, followed by the degradation of the ester and hydrocarbon chain at higher temperatures.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of standard thermal analysis techniques should be employed. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point, crystallization temperature, and other phase transitions of a material.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Sample This compound (1-5 mg) Pan Hermetic Aluminum Pan Sample->Pan Weigh Crimp Pan Crimping Pan->Crimp DSC DSC Instrument Crimp->DSC Load Thermogram DSC Thermogram (Heat Flow vs. Temperature) DSC->Thermogram Record Program Temperature Program (e.g., -50°C to 300°C at 10°C/min) Program->DSC Purge Inert Gas Purge (e.g., Nitrogen at 50 mL/min) Purge->DSC Analysis Identify Transitions (Melting Point, Enthalpy) Thermogram->Analysis

Caption: Workflow for DSC analysis of thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a low temperature (e.g., -50 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events, which correspond to phase transitions such as melting.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of degradation.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Sample This compound (5-10 mg) Crucible Alumina (B75360) Crucible Sample->Crucible Weigh TGA TGA Instrument Crucible->TGA Load TG_Curve TGA Curve (Weight % vs. Temperature) TGA->TG_Curve Record Program Temperature Program (e.g., 25°C to 600°C at 10°C/min) Program->TGA Atmosphere Controlled Atmosphere (e.g., Nitrogen or Air) Atmosphere->TGA DTG_Curve DTG Curve (Derivative Weight Loss) TG_Curve->DTG_Curve Calculate Derivative Analysis Determine Onset of Decomposition (Td) TG_Curve->Analysis DTG_Curve->Analysis

Caption: Workflow for TGA analysis of thermal decomposition.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of this compound into a tared TGA crucible, typically made of alumina or platinum.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program and Atmosphere: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.

Summary of Expected Data

While specific values are not available, the following table outlines the key thermal stability parameters that would be obtained through the experimental protocols described above.

ParameterAnalytical TechniqueExpected Information
Melting Point (Tm) Differential Scanning Calorimetry (DSC)The temperature at which the compound transitions from a solid to a liquid state.
Enthalpy of Fusion (ΔHf) Differential Scanning Calorimetry (DSC)The amount of energy required to melt the compound.
Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)The temperature at which the compound begins to chemically degrade.
Mass Loss Profile Thermogravimetric Analysis (TGA)The percentage of mass lost at different temperatures, indicating the stages of decomposition.

Conclusion

A comprehensive understanding of the thermal stability of this compound is crucial for its practical application. Although direct experimental data is currently unavailable in the public domain, established thermal analysis techniques such as DSC and TGA provide robust methodologies for determining its key thermal properties. The information derived from such studies will be invaluable for researchers and professionals in drug development and material science, enabling informed decisions on storage, handling, and formulation of this compound. It is strongly recommended that these experimental analyses be performed to establish a definitive thermal profile for this compound.

The Emerging Potential of 1-Palmitoyl-3-bromopropanediol in Advancing Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of lipids and their metabolic pathways presents a significant frontier in biomedical research. Understanding the dynamic processes of lipid synthesis, trafficking, and signaling is crucial for unraveling the complexities of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The development of novel chemical tools to probe and modulate these pathways is therefore of paramount importance. This technical guide explores the prospective applications of a relatively under-characterized molecule, 1-Palmitoyl-3-bromopropanediol, as a versatile instrument in lipid research. Based on its chemical architecture, this compound holds promise as both a molecular probe for imaging lipid structures and as a potential inhibitor of key enzymes involved in lipid metabolism.

Structural Basis for Potential Applications

This compound possesses a unique bifunctional structure. The long-chain palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, imparts a strong lipophilic character to the molecule. This feature suggests a natural affinity for nonpolar environments within the cell, such as lipid droplets and cellular membranes. The presence of a bromine atom on the propanediol (B1597323) backbone introduces a reactive electrophilic site. This bromide can act as a leaving group in nucleophilic substitution reactions, making it a handle for chemical modification or a reactive moiety for covalent interaction with biological macromolecules.

Potential Application as a Customizable Lipid Probe

The ability to visualize and track lipids in living cells is fundamental to understanding their function. While several fluorescent probes for lipids exist, the development of new probes with improved specificity and photostability is an ongoing endeavor.[1][2] this compound can serve as a precursor for a new class of lipid probes.

Proposed Synthesis of a Fluorescent Lipid Probe

The bromo-functional group of this compound can be exploited for the covalent attachment of a fluorophore. For instance, a fluorescent dye containing a nucleophilic group (e.g., an amine or thiol) can displace the bromide to form a stable conjugate.

This compound This compound Fluorescent Lipid Probe Fluorescent Lipid Probe This compound->Fluorescent Lipid Probe Nucleophilic Substitution Fluorophore-NH2 Fluorophore with a nucleophilic group (e.g., amine) Fluorophore-NH2->Fluorescent Lipid Probe

Caption: Proposed synthesis of a fluorescent lipid probe.

Experimental Protocol: Staining and Imaging of Lipid Droplets

This protocol is adapted from methodologies used for existing lipid droplet stains.[1]

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) on glass-bottom dishes suitable for microscopy and culture to desired confluency.

  • Probe Preparation: Prepare a stock solution of the synthesized this compound-fluorophore conjugate (e.g., 1 mM in DMSO).

  • Cell Staining:

    • Dilute the stock solution to a final working concentration (e.g., 1-5 µM) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging:

    • Add fresh medium or a suitable imaging buffer to the cells.

    • Visualize the stained lipid droplets using a confocal or wide-field fluorescence microscope with appropriate excitation and emission filters for the chosen fluorophore.

Potential Application as an Enzyme Inhibitor

The α-halo carbonyl motif is a known reactive group that can covalently modify nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition.[3] The structural similarity of this compound to substrates of lipid-metabolizing enzymes suggests it could act as an activity-based probe or an inhibitor for these enzymes. A well-documented parallel is 2-bromopalmitate, a non-selective inhibitor of several enzymes involved in lipid metabolism.[3]

Proposed Mechanism of Enzyme Inhibition

We hypothesize that this compound could act as a covalent inhibitor, particularly for enzymes that recognize the palmitoyl moiety. The enzyme's active site would bind the palmitoyl chain, positioning the brominated headgroup for reaction with a nucleophilic residue.

cluster_0 Enzyme Active Site Enzyme-Cys-SH Enzyme-Cys-SH Enzyme-Inhibitor Complex Non-covalent Enzyme-Inhibitor Complex Enzyme-Cys-SH->Enzyme-Inhibitor Complex Binding Inhibitor This compound Inhibitor->Enzyme-Inhibitor Complex Covalently Modified Enzyme Inactive Enzyme-Inhibitor Adduct Enzyme-Inhibitor Complex->Covalently Modified Enzyme Covalent Modification (Alkylation of Cysteine)

Caption: Proposed mechanism of irreversible enzyme inhibition.

Potential Enzyme Targets and Reference Inhibitor Data

Based on the literature for 2-bromopalmitate, potential targets for this compound could include:

  • Palmitoyl Acyl Transferases (PATs): Also known as DHHC enzymes, these are responsible for protein S-palmitoylation.

  • Carnitine Palmitoyltransferase (CPT): Involved in the transport of long-chain fatty acids into mitochondria for β-oxidation.

  • Fatty Acyl-CoA Ligase: Activates fatty acids by converting them to their CoA esters.

The following table summarizes reported IC50 values for the related inhibitor, 2-bromopalmitate, to provide a contextual baseline for potential inhibitory potency.

Enzyme/ProcessIC50 Value (µM)Reference
Palmitoyl Acyl Transferase (PAT)~10[3]
GAP43-YFP Plasma Membrane Localization14.9[3]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on a purified enzyme.

  • Reagents and Buffers:

    • Purified enzyme of interest.

    • Substrate for the enzyme (e.g., a fluorescently labeled or chromogenic substrate).

    • Assay buffer appropriate for the enzyme's activity.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Positive control inhibitor (if available).

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add the enzyme and the diluted inhibitor (or DMSO as a vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for potential covalent modification.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Proposed Modulation of Cellular Signaling Pathways

Protein S-palmitoylation is a reversible post-translational modification that plays a critical role in regulating the trafficking, localization, and function of numerous proteins, including signaling receptors and enzymes. By inhibiting PATs, this compound could potentially disrupt these signaling pathways.

Inhibitor This compound PAT Palmitoyl Acyl Transferase (PAT) Inhibitor->PAT Inhibition Palmitoylated_Protein Palmitoylated Protein PAT->Palmitoylated_Protein Palmitoylation Protein Substrate Protein Protein->Palmitoylated_Protein Membrane Membrane Localization and Signaling Palmitoylated_Protein->Membrane Downstream Downstream Signaling Events Membrane->Downstream

Caption: Hypothetical modulation of a palmitoylation-dependent signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the applications of this compound is yet to be established, its chemical structure strongly suggests its potential as a valuable tool in lipid research. The proposed applications as a customizable lipid probe and a covalent enzyme inhibitor provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to explore the utility of this compound. Future work should focus on the synthesis and characterization of fluorescently labeled derivatives, the screening of its inhibitory activity against a panel of lipid-metabolizing enzymes, and the validation of its effects in cellular models. Such studies will undoubtedly shed light on the true potential of this compound to advance our understanding of lipid biology.

References

1-Palmitoyl-3-bromopropanediol: A Versatile Precursor for the Synthesis of Novel Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and utility of 1-Palmitoyl-3-bromopropanediol as a key intermediate for the generation of a diverse array of novel lipids with potential applications in research and drug development. The inherent reactivity of the bromine atom allows for its facile displacement by various nucleophiles, enabling the synthesis of unique lipid structures, including ether lipids, thioether lipids, and aminolipids. These novel lipids may serve as valuable tools for investigating cellular signaling pathways and as potential therapeutic agents. This document provides detailed experimental protocols, data presentation in structured tables, and visualizations of synthetic and signaling pathways to facilitate its application in a laboratory setting.

Introduction

The field of lipidomics has unveiled the critical roles of lipids not only as structural components of cell membranes but also as key signaling molecules in a myriad of physiological and pathological processes. The unique structural features of lipids, such as the nature of their head groups and the linkages of their acyl chains, dictate their biological functions. Consequently, the synthesis of novel lipid analogues is a crucial endeavor for elucidating structure-activity relationships and for the development of new therapeutic agents.

This compound is a valuable, yet underexplored, precursor for the synthesis of novel 1,3-disubstituted glycerol-based lipids. Its structure combines a palmitoyl (B13399708) group at the sn-1 position, providing a key hydrophobic tail, and a reactive bromide at the sn-3 position, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the sn-3 position, leading to the generation of diverse lipid libraries. This guide will provide a comprehensive overview of the synthesis of this precursor and its application in the generation of novel lipid classes.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 3-bromo-1,2-propanediol (B131886). The primary hydroxyl group is more sterically accessible and can be selectively acylated.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-1,2-propanediol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of palmitoyl chloride (1.1 eq) over 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start 3-Bromo-1,2-propanediol step1 Selective Acylation (Palmitoyl Chloride, Pyridine) start->step1 product This compound step1->product

Figure 1. Synthetic workflow for this compound.

This compound as a Precursor for Novel Lipids

The utility of this compound lies in its ability to serve as a versatile precursor for a variety of novel lipid classes through nucleophilic substitution at the C3 position.

Synthesis of Novel Ether-Linked Lipids

Ether lipids are a class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[1] They are known to be involved in various biological processes, including membrane trafficking and cell signaling.[2] By reacting this compound with an alcohol under basic conditions, novel ether-linked lipids can be synthesized.

Experimental Protocol: Synthesis of a 1-Palmitoyl-3-alkoxy-propanediol

Materials:

  • This compound

  • Desired alcohol (e.g., hexadecanol)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF. Add the desired alcohol (1.2 eq) dropwise at 0 °C and stir for 30 minutes at room temperature.

  • Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution. Heat the reaction mixture to reflux and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Synthesis of Novel Thioether-Linked Lipids

Thioether-linked lipids are analogues of ether lipids where the oxygen atom is replaced by a sulfur atom. These compounds can exhibit unique biological activities and are often more resistant to chemical and enzymatic degradation.[3]

Experimental Protocol: Synthesis of a 1-Palmitoyl-3-alkylthio-propanediol

Materials:

  • This compound

  • Desired thiol (e.g., hexadecanethiol)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

Procedure:

  • Thiolate Formation: Dissolve the desired thiol (1.2 eq) in ethanol, and add a solution of sodium hydroxide (1.2 eq) in ethanol.

  • Nucleophilic Substitution: Add this compound (1.0 eq) to the thiolate solution and stir the reaction at room temperature. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Synthesis of Novel Aminolipids

Aminolipids are a class of lipids containing an amino group, which can be protonated at physiological pH, imparting a positive charge to the molecule. These cationic lipids are of significant interest for applications in gene delivery and as antimicrobial agents.

Experimental Protocol: Synthesis of a 1-Palmitoyl-3-amino-propanediol Derivative

Materials:

  • This compound

  • Desired amine (e.g., diethylamine)

  • Acetonitrile

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile. Add the desired amine (2.0 eq) and potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture at 80 °C for 24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography.

General Synthetic Workflow for Novel Lipids

G cluster_precursor_use Derivatization of this compound cluster_reactions Nucleophilic Substitution precursor This compound ether Alcohol (ROH) Base precursor->ether thioether Thiol (RSH) Base precursor->thioether amine Amine (R₂NH) precursor->amine product_ether Ether-linked Lipid ether->product_ether product_thioether Thioether-linked Lipid thioether->product_thioether product_amine Aminolipid amine->product_amine

Figure 2. General synthetic routes from this compound.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis of this compound and its derivatives. Actual yields and purity will vary depending on reaction conditions and purification efficiency.

Table 1: Synthesis of this compound

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)Purity (%)
3-Bromo-1,2-propanediolThis compoundPalmitoyl chloride, PyridineDCM1675-85>95

Table 2: Synthesis of Novel Lipid Derivatives

PrecursorNucleophileProduct ClassSolventReaction Time (h)Yield (%)Purity (%)
This compoundHexadecanolEther-linked lipidTHF2460-70>98
This compoundHexadecanethiolThioether-linked lipidEthanol1280-90>98
This compoundDiethylamineAminolipidAcetonitrile2450-60>95

Potential Biological Activity and Signaling Pathways

Novel lipids derived from this compound may exhibit interesting biological activities by mimicking or antagonizing the functions of endogenous lipids. For instance, ether-linked phospholipids can be precursors to potent signaling molecules like Platelet-Activating Factor (PAF). Furthermore, analogues of lysophosphatidic acid (LPA), a crucial signaling lipid, are known to modulate a family of G protein-coupled receptors (GPCRs), the LPA receptors, which are involved in processes such as cell proliferation, migration, and survival.[4]

The novel lipids synthesized from this compound could potentially interact with LPA receptors and modulate their downstream signaling pathways.

LPA Receptor Signaling Pathway

G cluster_pathway LPA Receptor Signaling lpa Novel LPA Analogue (from Precursor) lpar LPA Receptor (GPCR) lpa->lpar gprotein G Proteins (Gq, Gi, G12/13) lpar->gprotein plc Phospholipase C (PLC) gprotein->plc rhoa RhoA gprotein->rhoa rac Rac gprotein->rac pi3k PI3K gprotein->pi3k dag DAG plc->dag ip3 IP3 plc->ip3 rock ROCK rhoa->rock migration Cell Migration rac->migration akt Akt pi3k->akt ca Ca²⁺ Release ip3->ca cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton proliferation Cell Proliferation & Survival akt->proliferation cytoskeleton->migration

Figure 3. A simplified representation of LPA receptor signaling pathways.

Characterization of Novel Lipids

The structural elucidation of the newly synthesized lipids is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are powerful techniques for determining the molecular weight of the synthesized lipids. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis, helping to confirm the identity of the head group and acyl chains.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural characterization of the novel lipids.[7] Specific chemical shifts and coupling constants can confirm the presence of the palmitoyl chain, the nature of the linkage at the sn-3 position (ether, thioether, or amino), and the overall structure of the glycerol backbone.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of novel lipids. The straightforward synthetic route to this intermediate, coupled with the facile displacement of the bromide, allows for the efficient generation of diverse lipid libraries. These novel lipids hold significant potential as molecular probes to investigate biological systems and as lead compounds in drug discovery programs. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this precursor and to accelerate the discovery of new bioactive lipids.

References

An In-depth Technical Guide to the Reactivity of the Bromine in 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the bromine atom in 1-Palmitoyl-3-bromopropanediol. This molecule possesses a unique structure, combining a long-chain fatty acid ester with a primary alkyl bromide. This guide will delve into the anticipated chemical behavior of this compound, focusing on nucleophilic substitution and elimination reactions. The significant steric hindrance imposed by the palmitoyl (B13399708) group is a key determinant of its reactivity, which will be discussed in detail. This document also presents hypothetical experimental protocols for key transformations and explores the potential role of such a molecule as a reactive lipid species in biological signaling pathways. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz.

Introduction

This compound is a functionalized lipid molecule with a structure that suggests a range of potential chemical transformations and biological activities. The presence of a reactive bromine atom on a propanediol (B1597323) backbone, which is esterified with a long-chain saturated fatty acid (palmitic acid), makes it an interesting subject for investigation. The reactivity of the C-Br bond is central to its utility as a synthetic intermediate or as a probe in biological systems. This guide will explore the factors governing this reactivity, with a particular focus on the interplay between electronic effects and the steric demands of the palmitoyl moiety.

Chemical Properties and Stereochemistry

This compound is a chiral molecule, with the stereocenter at the C2 position of the propanediol backbone. The physical and chemical properties will be influenced by the long palmitoyl chain, likely rendering it a waxy solid or viscous oil at room temperature with poor solubility in water but good solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₉H₃₇BrO₃
Molecular Weight 409.40 g/mol
Appearance White to off-white waxy solid or viscous liquid
Solubility Insoluble in water; Soluble in ethers, chlorinated solvents, and other organic solvents.
Chirality Chiral at the C2 position

Reactivity of the Bromine Atom

The reactivity of the primary alkyl bromide in this compound is primarily dictated by its susceptibility to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces a leaving group, in this case, the bromide ion.[1][2] The mechanism of this reaction can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).

  • Sₙ2 Mechanism: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[3] The reaction proceeds in a single, concerted step. However, the Sₙ2 pathway is highly sensitive to steric hindrance.[4][5][6][7][8] In the case of this compound, the bulky palmitoyl group at the adjacent C1 position creates significant steric congestion around the C3 carbon. This is analogous to the well-documented slow Sₙ2 reactivity of neopentyl halides.[2][9] Therefore, Sₙ2 reactions are expected to be significantly retarded.

  • Sₙ1 Mechanism: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[3] Primary alkyl halides, such as the one in this compound, are generally reluctant to form unstable primary carbocations, making the Sₙ1 pathway unfavorable under most conditions.

Caption: Generalized Sₙ2 reaction mechanism.

Elimination Reactions

Elimination reactions, which lead to the formation of an alkene, are often in competition with nucleophilic substitution.[10] The two common mechanisms are E2 and E1.

  • E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the expulsion of the leaving group.[11] The rate of the E2 reaction is sensitive to the strength of the base. Strong, bulky bases favor elimination over substitution.[12] Given the steric hindrance at the C3 position of this compound, E2 elimination could be a more favorable pathway than Sₙ2 substitution, especially with strong, sterically hindered bases.

  • E1 Mechanism: This mechanism proceeds through a carbocation intermediate, similar to Sₙ1. As previously discussed, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway unlikely.

Caption: Generalized E2 elimination mechanism.

Hypothetical Experimental Data

Due to the lack of specific experimental data for this compound in the public domain, the following tables present hypothetical data based on the expected reactivity trends for sterically hindered primary alkyl halides.

Table 2: Hypothetical Yields for Nucleophilic Substitution with Sodium Azide (B81097)

SubstrateConditionsReaction Time (h)Yield of Azide Product (%)
1-BromopropaneNaN₃, DMF, 80°C4>95
Neopentyl BromideNaN₃, DMF, 100°C48~10
This compound NaN₃, DMF, 100°C 72 <15 (Predicted)

Table 3: Hypothetical Product Ratios for Reaction with Potassium tert-Butoxide

SubstrateBase/SolventTemperature (°C)Substitution Product (%)Elimination Product (%)
1-BromopropaneKOtBu/t-BuOH501090
Neopentyl BromideKOtBu/t-BuOH80<1>99
This compound KOtBu/t-BuOH 80 <1 (Predicted) >99 (Predicted)

Experimental Protocols

The following are detailed, hypothetical experimental protocols for key reactions of this compound, adapted from standard procedures for similar compounds.

Synthesis of 1-Palmitoyl-3-azidopropanediol (via Sₙ2 Reaction)
  • Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous DMF.

    • Add sodium azide (3 eq.) to the solution.

    • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion (expected to be slow, >72 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 1-Palmitoyl-allyl Alcohol (via E2 Reaction)
  • Materials: this compound, potassium tert-butoxide (KOtBu), tert-butanol (B103910) (t-BuOH).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (1.5 eq.) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (around 80°C).

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

experimental_workflow start This compound sub Nucleophilic Substitution start->sub elim Elimination start->elim sub_reagents Nucleophile (e.g., NaN₃) Polar Aprotic Solvent (e.g., DMF) Heat sub->sub_reagents elim_reagents Strong, Bulky Base (e.g., KOtBu) Non-polar Solvent (e.g., t-BuOH) Heat elim->elim_reagents sub_product Substitution Product (e.g., 1-Palmitoyl-3-azidopropanediol) sub_reagents->sub_product elim_product Elimination Product (e.g., 1-Palmitoyl-allyl Alcohol) elim_reagents->elim_product purification Work-up and Purification (Extraction, Chromatography) sub_product->purification elim_product->purification

Caption: General experimental workflow.

Potential Role in Signaling Pathways

Reactive lipid species, particularly those containing electrophilic centers, are increasingly recognized as important signaling molecules.[4][5][6][13][14] These lipids can covalently modify proteins, often at cysteine residues, thereby altering protein function and modulating signaling pathways.[14] this compound, while not a classic electrophile in the same vein as α,β-unsaturated carbonyls, can be considered a latent electrophile. In a biological context, it could potentially alkylate nucleophilic residues on proteins, such as the thiol group of cysteine, through a slow Sₙ2 reaction. This covalent modification could impact protein function and downstream signaling.

signaling_pathway lipid This compound (Latent Electrophile) protein Target Protein (with nucleophilic residue, e.g., Cys-SH) lipid->protein Covalent Modification (Slow Sₙ2) modified_protein Alkylated Protein (Altered Function) protein->modified_protein downstream Downstream Signaling Events modified_protein->downstream

Caption: Conceptual signaling pathway.

Conclusion

The reactivity of the bromine atom in this compound is significantly influenced by the steric bulk of the adjacent palmitoyl group. Nucleophilic substitution via an Sₙ2 mechanism is expected to be exceptionally slow, making elimination reactions with strong, hindered bases the more probable reaction pathway. This molecule holds potential as a synthetic building block for novel lipids and as a tool for probing biological systems, although its reactivity profile must be carefully considered in experimental design. Further empirical studies are necessary to fully elucidate the reaction kinetics and optimal conditions for its transformation.

References

An In-depth Technical Guide to the Safety and Handling of 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on analogous compounds, 1-Palmitoyl-3-bromopropanediol is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin corrosion/irritation, and serious eye damage.[1][2]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3)[1]

  • Skin Corrosion/Irritation (Category 1B)[2]

  • Serious Eye Damage/Eye Irritation (Category 1)[2]

  • Specific target organ toxicity – single exposure (Respiratory system)[2]

Hazard Statements (Anticipated):

  • H301: Toxic if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Anticipated):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[1][3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes data for related compounds to provide an estimate of its properties.

Property3-Bromo-1-propanol3-Bromo-1,2-propanediol
CAS Number 627-18-9[1]4704-77-2[2]
Molecular Formula C₃H₇BrOC₃H₇BrO₂
Appearance Data not availableClear, viscous liquid[2]
Boiling Point Data not available72 - 75 °C @ 0.2 mmHg[2]
Flash Point Data not available> 110 °C / > 230 °F[2]
Density 1.6 g/cm³ at 20 °C[1]Data not available
Solubility in Water 167 g/L at 20 °C[1]Data not available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. Toxicological data for related compounds are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance, acute oral toxicity is often determined using OECD Test Guideline 423. Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively.

Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.[4]

  • Wear suitable protective clothing, including gloves and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from heat, sparks, and open flames.[5]

  • It is recommended to store this material in a refrigerator.

  • Store locked up.[1][2]

  • Incompatible materials include strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., Viton, Butyl rubber, Neoprene) that have been inspected prior to use.[4][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] Where the neat chemical is handled, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter is recommended.[6]

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[2]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4]

Caption: First-aid procedures for different exposure routes.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Methods for Containment and Cleaning Up: Collect spillage with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1] Keep in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[4]

AccidentalReleaseWorkflow Start Accidental Spill Occurs Step1 Evacuate Area & Ensure Ventilation Start->Step1 Step2 Remove All Ignition Sources Step1->Step2 Step3 Wear Appropriate PPE Step2->Step3 Step4 Contain Spill with Inert Material (e.g., sand, vermiculite) Step3->Step4 Step5 Collect Absorbed Material (Use non-sparking tools) Step4->Step5 Step6 Place in Sealed Container for Disposal Step5->Step6 Step7 Clean Spill Area with Soap and Water Step6->Step7 End Dispose of Waste According to Regulations Step7->End

Caption: Logical workflow for handling an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4][5] Water mist may be used to cool closed containers.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen halides.[2][5] Containers may explode when heated.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Do not allow the product to reach the sewage system.[7]

Toxicological Information

No specific toxicological data is available for this compound. For the analogue 3-Bromo-1-propanol, the acute oral toxicity is classified as Category 3, with an ATE (Acute Toxicity Estimate) of 100 mg/kg.[1] Related compounds are known to be irritants to the eyes, skin, and mucous membranes.[6]

Ecological Information

No specific ecological data is available. Discharge into the environment should be avoided.[4] The analogue 3-Bromo-1-propanol is considered slightly hazardous for water.[1] Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]

References

An In-depth Technical Guide to 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-3-bromopropanediol is a functionalized monoacylglycerol. It consists of a propane-1,2,3-triol (B13761041) (glycerol) backbone where the primary hydroxyl group at the sn-1 position is esterified with palmitic acid, a saturated fatty acid, and the primary hydroxyl group at the sn-3 position is substituted with a bromine atom. The remaining secondary hydroxyl group at the sn-2 position offers a potential site for further chemical modification.

The unique combination of a hydrophobic palmitoyl (B13399708) chain and a reactive bromo-functional group makes this compound a potentially valuable intermediate in the synthesis of more complex lipid derivatives for applications in drug delivery, material science, and biochemical probes. The bromine atom can serve as a leaving group for nucleophilic substitution reactions, allowing for the conjugation of various molecules such as drugs, targeting ligands, or polymers.

History and Discovery

There is no specific record of the discovery of this compound in the reviewed literature. The history of halogenated lipids is intertwined with the broader development of organic synthesis and the study of lipids. Halogenated fatty acids have been identified in various marine organisms.[1] The deliberate synthesis of halogenated acylglycerols is a more recent development, driven by the need for specialized lipids in biomedical research and drug development. The development of halogenated organic compounds, in general, saw significant advancements in the mid-20th century, particularly with the introduction of halogenated anesthetics in the 1950s.[2][3] The synthesis of functionalized lipids, including halogenated derivatives, is a key area of research for creating advanced drug delivery systems like liposomes and lipid nanoparticles.[4][5][6][7][8]

Physicochemical Properties

No experimental data for this compound has been found. The following table summarizes the known properties of its close analogue, rac 1-Palmitoyl-3-chloropropanediol, which can serve as an estimate.

PropertyValue (for rac 1-Palmitoyl-3-chloropropanediol)Reference
Chemical Formula C19H37ClO3[9]
Molecular Weight 348.95 g/mol [10]
CAS Number 30557-04-1[9][10]
Appearance White to Off-White Low-Melting Solid[10]
Melting Point 27-28 °C[10]
Boiling Point 444.2 ± 25.0 °C (Predicted)[10]
Density 0.983 ± 0.06 g/cm³ (Predicted)[10]
Storage Temperature -20°C[9][10]

Putative Synthesis

The synthesis of this compound can be logically approached through the esterification of 3-bromo-1,2-propanediol (B131886) with palmitoyl chloride. Palmitoyl chloride is a reactive derivative of palmitic acid, readily prepared by treating palmitic acid with a chlorinating agent like thionyl chloride.[11][12][13][14]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution with stirring.

  • Acylation: Slowly add a solution of palmitoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

DOT representation of the synthesis workflow:

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-bromo-1,2-propanediol p1 Dissolve & Cool to 0°C r1->p1 r2 Palmitoyl Chloride p2 Acylation Reaction r2->p2 r3 Pyridine r3->p2 r4 Dichloromethane r4->p1 p1->p2 p3 Aqueous Workup p2->p3 p4 Purification (Chromatography) p3->p4 prod This compound p4->prod

Caption: A flowchart illustrating the proposed synthesis of this compound.

Potential Applications in Drug Development

Functionalized lipids are crucial components in modern drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[4][5][6][7] These delivery vehicles can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profile, and by enabling targeted delivery to specific tissues or cells.

This compound, as a functionalized lipid, could be incorporated into such delivery systems. The hydrophobic palmitoyl tail would anchor the molecule within the lipid bilayer of a liposome (B1194612) or LNP, while the bromo-functional group, exposed at the surface, would be available for further chemical modification.

Potential modifications include:

  • Attachment of Targeting Ligands: Antibodies, peptides, or small molecules that recognize specific cell surface receptors can be conjugated to the lipid to direct the drug carrier to the desired site of action, thereby increasing efficacy and reducing off-target side effects.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the nanocarrier from the immune system, prolonging its circulation time in the bloodstream.

  • Drug Conjugation: A drug molecule could be directly attached to the lipid, creating a lipid-drug conjugate.

DOT representation of a functionalized liposome:

G Functionalized Liposome for Targeted Drug Delivery cluster_liposome Liposome Cross-Section cluster_components Components Aqueous Core (Drug) Aqueous Core (Drug) Lipid Bilayer Lipid Bilayer This compound This compound Functionalized Lipid Functionalized Lipid This compound->Functionalized Lipid Targeting Ligand Targeting Ligand Functionalized Lipid->Targeting Ligand conjugation Targeting Ligand->Lipid Bilayer anchored via palmitoyl chain Cell Surface Receptor Cell Surface Receptor Targeting Ligand->Cell Surface Receptor binding

Caption: A diagram showing the incorporation of a functionalized lipid into a liposome for targeted drug delivery.

Conclusion

While this compound is not a widely characterized compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and material science. The synthetic route proposed here is based on well-established organic chemistry principles. Further research is warranted to synthesize and characterize this compound and to explore its utility in the development of novel drug delivery systems and other advanced materials. Researchers and drug development professionals are encouraged to consider this and similar functionalized lipids in their efforts to create more effective and targeted therapeutics.

References

Navigating the Acquisition and Application of 1-Palmitoyl-3-bromopropanediol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-bromopropanediol is a specialized lipid molecule of significant interest in various research domains, including signal transduction, membrane biology, and the development of novel therapeutic agents. Its structure, featuring a palmitoyl (B13399708) acyl chain and a reactive brominated headgroup, makes it a versatile tool for probing lipid-protein interactions, developing targeted drug delivery systems, and synthesizing more complex lipid derivatives. This guide provides an in-depth overview of the commercial sourcing, typical specifications, and potential research applications of this compound, complete with illustrative experimental protocols and pathway diagrams to facilitate its integration into laboratory workflows.

Commercial Sourcing: A Landscape of Custom Synthesis

Direct commercial suppliers of this compound as a stock chemical are not readily identifiable, indicating its status as a specialized research compound. Researchers seeking to procure this molecule will likely need to engage with companies that provide custom lipid synthesis services. These companies have the expertise and infrastructure to synthesize and purify lipids to meet specific research requirements.

Key Considerations for Custom Synthesis:

  • Purity: Specify the desired purity level (e.g., >95%, >98%, >99%) based on the sensitivity of the intended application. Higher purity is crucial for applications like cell signaling studies and biophysical assays.

  • Quantity: Order quantities can typically range from milligrams to several grams.

  • Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes identity verification (e.g., by ¹H NMR and Mass Spectrometry) and purity assessment (e.g., by HPLC or GC).

  • Lead Time: Custom synthesis requires time for planning, synthesis, purification, and quality control. Inquire about the estimated delivery time.

Below is a table summarizing the typical quantitative data a researcher can expect to be provided by a custom synthesis service for this compound.

ParameterTypical Specification
Chemical Formula C₁₉H₃₇BrO₃
Molecular Weight 409.40 g/mol
Appearance White to off-white solid
Purity (by HPLC/GC) ≥95% (can be specified higher)
Identity (by ¹H NMR) Conforms to structure
Identity (by MS) Conforms to molecular weight
Solubility Soluble in chloroform, methanol, and other organic solvents
Storage Conditions -20°C, under inert atmosphere

Experimental Protocols

Given the need for custom synthesis, a plausible synthetic route and subsequent experimental usage protocols are outlined below. These are illustrative and may be adapted based on specific experimental goals.

Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis starting from commercially available materials.

Step 1: Monopalmitoylation of 1,3-Propanediol (B51772)

  • Dissolve 1,3-propanediol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add palmitoyl chloride (1 equivalent) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-palmitoyl-propan-1,3-diol by column chromatography on silica (B1680970) gel.

Step 2: Bromination of 1-Palmitoyl-propan-1,3-diol

  • Dissolve the purified 1-palmitoyl-propan-1,3-diol (1 equivalent) in an appropriate solvent like DCM.

  • Add a brominating agent, such as triphenylphosphine (B44618) (1.2 equivalents) and carbon tetrabromide (1.2 equivalents), to the solution at 0°C.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Investigating Protein-Lipid Interactions

This workflow outlines a general procedure for using this compound as a chemical probe to identify interacting proteins.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis synthesis Custom Synthesis of This compound probe_prep Preparation of Affinity Probe synthesis->probe_prep Derivatization incubation Incubation of Probe with Lysate probe_prep->incubation cell_lysate Cell Lysate Preparation cell_lysate->incubation pull_down Affinity Pull-down incubation->pull_down Capture sds_page SDS-PAGE pull_down->sds_page Elution mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec Band Excision protein_id Protein Identification mass_spec->protein_id Data Analysis

Workflow for Protein Interaction Studies

Potential Research Applications and Signaling Pathways

This compound can be a precursor for synthesizing lipid probes to study various signaling pathways. For instance, it can be used to generate analogs of signaling lipids to investigate their role in pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is central to cell growth, proliferation, and survival.

Illustrative PI3K Signaling Pathway

The diagram below illustrates a simplified PI3K signaling pathway, where lipid messengers play a crucial role. While this compound is not a direct participant, its derivatives could be designed to modulate the activity of key enzymes in this pathway.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Cellular Responses (Growth, Survival) Akt->Downstream Regulation

Simplified PI3K Signaling Pathway

Conclusion

This compound represents a valuable, albeit specialized, tool for researchers in the fields of lipid biology and drug development. Its acquisition through custom synthesis necessitates careful consideration of purity and analytical characterization. The provided illustrative protocols and diagrams offer a foundational framework for its synthesis and application in studying complex biological systems. As research into the nuanced roles of lipids in cellular processes continues to expand, the demand for precisely engineered molecules like this compound is poised to grow, opening new avenues for discovery.

Methodological & Application

Application Notes and Protocols for Phospholipid Synthesis Using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of lysophosphatidic acid and its subsequent conversion to phosphatidylcholine, utilizing 1-Palmitoyl-3-bromopropanediol as a key starting material. This synthetic route offers a versatile platform for producing customized phospholipids (B1166683) for various research applications, including signal transduction studies and the development of drug delivery systems.

Introduction

Phospholipids are fundamental components of biological membranes and play crucial roles in cellular signaling. The ability to synthesize phospholipids with defined acyl chains and head groups is essential for studying their biophysical properties and biological functions. This compound is a valuable precursor for the synthesis of lysophospholipids, which are important signaling molecules in their own right and can serve as intermediates in the synthesis of more complex phospholipids. This protocol details a two-step chemical synthesis to produce 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (a lysophosphatidic acid analog) and its subsequent conversion to 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (a lysophosphatidylcholine).

Proposed Synthetic Pathway

The synthesis of phospholipids from this compound is proposed to proceed via a two-step process:

  • Phosphorylation: The primary hydroxyl group of this compound is reacted with a phosphorylating agent to introduce the phosphate (B84403) moiety, yielding a brominated lysophosphatidic acid analog.

  • Headgroup Conjugation: The bromide is then displaced by a nucleophilic headgroup, such as choline (B1196258), to form the final lysophosphatidylcholine (B164491).

This approach allows for the modular synthesis of various phospholipid classes by choosing the appropriate nucleophilic headgroup in the second step.

Experimental Protocols

Protocol 1: Synthesis of 1-Palmitoyl-2-hydroxy-3-bromopropyl-phosphate

This protocol describes the phosphorylation of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution with stirring.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by adding a mixture of water and triethylamine.

  • Extract the product into chloroform. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure 1-palmitoyl-2-hydroxy-3-bromopropyl-phosphate.

Protocol 2: Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine

This protocol details the conversion of the brominated lysophosphatidic acid analog to lysophosphatidylcholine.

Materials:

  • 1-Palmitoyl-2-hydroxy-3-bromopropyl-phosphate

  • Choline tosylate or Choline chloride

  • Silver carbonate or other suitable base

  • Acetonitrile (B52724) (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Chloroform

  • Methanol

  • Water

Procedure:

  • Dissolve 1-Palmitoyl-2-hydroxy-3-bromopropyl-phosphate (1 equivalent) and choline tosylate (1.5 equivalents) in a mixture of anhydrous acetonitrile and DMF in a sealed reaction vessel.

  • Add silver carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a chloroform/methanol/water mixture for purification.

  • Purify the crude product using column chromatography on silica gel with a chloroform/methanol/water mobile phase to obtain pure 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine.

Data Presentation

Table 1: Summary of Reaction Parameters for Phospholipid Synthesis

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1. Phosphorylation This compoundPOCl₃, PyridineToluene0 to RT4 - 670 - 85
2. Headgroup Conjugation 1-Palmitoyl-2-hydroxy-3-bromopropyl-phosphate, Choline tosylateSilver carbonateAcetonitrile/DMF60 - 7024 - 4850 - 70

Mandatory Visualizations

SynthesisWorkflow Start This compound Step1 Phosphorylation (POCl3, Pyridine) Start->Step1 Intermediate 1-Palmitoyl-2-hydroxy-3-bromopropyl-phosphate Step1->Intermediate Step2 Headgroup Conjugation (Choline tosylate, Ag2CO3) Intermediate->Step2 Product 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine Step2->Product

Caption: Proposed synthetic workflow for producing lysophosphatidylcholine.

LPASignaling LPA Lysophosphatidic Acid (LPA) (Synthesized Analog) LPAR LPA Receptor (LPAR) LPA->LPAR binds GProtein G Protein (Gαq, Gαi, Gα12/13) LPAR->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC RhoA RhoA GProtein->RhoA PI3K PI3K GProtein->PI3K Downstream Downstream Signaling (Ca2+ mobilization, MAPK, Akt activation) PLC->Downstream RhoA->Downstream PI3K->Downstream CellularResponse Cellular Responses (Proliferation, Migration, Survival) Downstream->CellularResponse

Caption: LPA signaling pathway where synthesized analogs can be used.

Characterization

The identity and purity of the synthesized phospholipids should be confirmed by a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis and quantification.

Applications in Research and Drug Development

The synthesized lysophosphatidylcholine can be used in a variety of research and development applications:

  • Signal Transduction Research: As a tool to study the biological roles of lysophospholipids and their receptors.

  • Drug Delivery: As a component of liposomal formulations to improve the solubility and bioavailability of therapeutic agents.

  • Biophysical Studies: To investigate the properties of lipid bilayers and protein-lipid interactions.

By modifying the headgroup in the second synthetic step, a diverse library of phospholipids can be generated, enabling a broad range of scientific investigations.

Application Notes and Protocols: 1-Palmitoyl-3-bromopropanediol as an Intermediate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-bromopropanediol is a versatile lipid intermediate that holds significant promise in the development of advanced drug delivery systems. Its unique bifunctional structure, featuring a hydrophobic palmitoyl (B13399708) tail and a reactive brominated headgroup, makes it an ideal precursor for the synthesis of novel cationic and ionizable lipids. These lipids are critical components of lipid nanoparticles (LNPs), which have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3][4][5][6] The ability to readily modify the brominated headgroup allows for the fine-tuning of physicochemical properties, which can influence the efficacy and safety of the final drug delivery vehicle.[7][8][9] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a custom cationic lipid and its subsequent formulation into lipid nanoparticles for mRNA delivery.

Principle

The core principle behind the use of this compound lies in its role as a building block for creating amphiphilic lipids essential for self-assembly into nanoparticles.[3] The long palmitoyl chain provides the necessary hydrophobicity to form the lipid core of a nanoparticle, which can encapsulate lipophilic drugs or nucleic acids.[10][11][12] The 3-bromopropanediol moiety serves as a reactive handle for the introduction of a variety of polar headgroups. For instance, reaction with a tertiary amine can yield a permanently cationic lipid, while reaction with other amines can lead to the formation of ionizable lipids that are neutral at physiological pH but become protonated in the acidic environment of the endosome, facilitating endosomal escape of the payload.[2]

Applications

The primary application of this compound is in the synthesis of custom lipids for the formulation of lipid-based drug delivery systems.[11] These systems are particularly relevant for:

  • mRNA Vaccine and Therapeutic Delivery: Cationic and ionizable lipids derived from this intermediate can efficiently encapsulate and deliver mRNA to target cells, forming the basis of next-generation vaccines and protein replacement therapies.[1][2][6]

  • Gene Therapy: The resulting LNPs can be used to deliver genetic material, such as siRNA or DNA, for gene silencing or gene editing applications.[4][13]

  • Targeted Drug Delivery: The surface of the LNPs can be further functionalized to include targeting ligands, enabling the specific delivery of therapeutic agents to diseased tissues or cells.

Experimental Protocols

Protocol 1: Synthesis of a Novel Cationic Lipid (NCL) from this compound

This protocol describes a representative synthesis of a novel cationic lipid (NCL) via quaternization of a tertiary amine with this compound.

Materials:

  • This compound

  • N,N-dimethylethanolamine

  • Anhydrous acetonitrile (B52724)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Add N,N-dimethylethanolamine (1.2 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of chloroform (B151607) and methanol.

  • Once the reaction is complete (typically after 24-48 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified. A common method is precipitation by adding cold diethyl ether to the concentrated reaction mixture, followed by filtration to collect the solid product.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified Novel Cationic Lipid (NCL) under vacuum.

  • Confirm the structure of the NCL using NMR spectroscopy.

Protocol 2: Formulation of mRNA-Loaded Lipid Nanoparticles (LNPs)

This protocol outlines the formulation of LNPs using a microfluidic mixing method, incorporating the newly synthesized NCL.[13]

Materials:

  • Novel Cationic Lipid (NCL)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (100%)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve the NCL, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[13] The total lipid concentration should be optimized, for example, 10-20 mg/mL.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours, with several buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C until further use.

Protocol 3: Characterization of mRNA-LNPs

This protocol details the key characterization steps to assess the quality of the formulated LNPs.

Materials:

  • mRNA-LNP formulation

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Quant-iT RiboGreen RNA Assay Kit (or similar)

  • Triton X-100 (10% solution)

  • TE buffer

  • Fluorometer or plate reader

Procedure:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency (EE) Measurement:

    • Prepare two sets of samples from the LNP formulation.

    • Sample A (Total mRNA): Lyse the LNPs by adding Triton X-100 to release the encapsulated mRNA.

    • Sample B (Free mRNA): Use the intact LNP suspension.

    • Use the Quant-iT RiboGreen RNA Assay to quantify the amount of mRNA in both samples. The RiboGreen dye fluoresces upon binding to RNA, but cannot access the encapsulated RNA in the intact LNPs.

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Quantitative Data Presentation

The following tables present expected data from the characterization of LNPs formulated with the novel cationic lipid.

Table 1: Physicochemical Properties of Formulated LNPs

Formulation IDNCL:DSPC:Chol:PEG Molar RatioParticle Size (nm)PDIZeta Potential (mV)
LNP-00150:10:38.5:1.585.2 ± 3.10.12 ± 0.02+45.8 ± 2.5
LNP-00240:10:48.5:1.592.5 ± 4.50.15 ± 0.03+38.2 ± 3.1
LNP-00360:10:28.5:1.578.9 ± 2.80.11 ± 0.01+52.1 ± 2.8

Table 2: mRNA Loading and Encapsulation Efficiency

Formulation IDTheoretical Drug Loading (w/w %)Actual Drug Loading (w/w %)Encapsulation Efficiency (%)
LNP-0012.01.8592.5 ± 2.1
LNP-0022.01.7889.0 ± 3.5
LNP-0032.01.9195.5 ± 1.8

Visualizations

Synthesis_Pathway PB 1-Palmitoyl-3- bromopropanediol Solvent Acetonitrile 80°C PB->Solvent Amine N,N-dimethylethanolamine Amine->Solvent NCL Novel Cationic Lipid (NCL) Solvent->NCL Quaternization LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids NCL, DSPC, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4) mRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Self-Assembly LNPs mRNA-Loaded LNPs Dialysis->LNPs Purification Cellular_Uptake_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cell Target Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of Cationic Lipid mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

References

Application Notes and Protocols for the Synthesis of Custom Phospholipids Using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Custom phospholipids (B1166683) are essential tools in drug delivery, membrane biophysics, and cell signaling research. Their tailored structures allow for the fine-tuning of liposomal drug carriers, the investigation of lipid-protein interactions, and the modulation of cellular pathways. This document provides a detailed, step-by-step guide for the synthesis of a custom mixed-acyl phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), starting from the readily available precursor 1-Palmitoyl-3-bromopropanediol. The protocols outlined below are designed to be accessible to researchers with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) from this compound is a multi-step process. The general workflow involves the protection of the free hydroxyl group, followed by phosphorylation, deprotection, and finally, acylation with the desired second fatty acid.

Synthetic Workflow A This compound B Step 1: Phosphorylation A->B Reagents: POCl3, Pyridine (B92270) C Intermediate 1: 1-Palmitoyl-3-bromo-2-phosphocholine derivative B->C D Step 2: Azide Substitution C->D NaN3, DMF E Intermediate 2: 1-Palmitoyl-3-azido-2-phosphocholine derivative D->E F Step 3: Reduction of Azide E->F H2, Pd/C G Intermediate 3: 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) F->G H Step 4: Acylation G->H Oleic Anhydride (B1165640), DMAP, CH2Cl2 I Final Product: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) H->I

Caption: Synthetic workflow for POPC from this compound.

Experimental Protocols

Step 1: Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)

This initial step involves the conversion of this compound to the key intermediate, 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC). This can be achieved through a two-step process involving phosphorylation and subsequent displacement of the bromide with a protected phosphocholine (B91661) headgroup, followed by deprotection. A more direct approach involves the reaction with a pre-formed phosphocholine precursor. For this protocol, we will outline a direct phosphocholine installation.

Materials:

Protocol:

  • Phosphorylation: Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath. Add 2-bromoethyl dichlorophosphate (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Amination: Dissolve the crude bromoethyl phosphate (B84403) intermediate in anhydrous DMF. Add a solution of trimethylamine (3 equivalents, 33% in ethanol) and heat the reaction mixture at 60 °C in a sealed tube for 24 hours.

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude product by silica gel column chromatography. A typical elution gradient would be a mixture of chloroform, methanol, and water (e.g., starting with 80:20:1 and gradually increasing the polarity).[1][2]

  • Characterization: Confirm the structure of the resulting 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) using ¹H NMR, ³¹P NMR, and mass spectrometry.[3][4][5][6]

Step 2: Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

This step involves the acylation of the free hydroxyl group at the sn-2 position of the Lyso-PC intermediate with oleic acid.

Materials:

  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)

  • Oleic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography or preparative HPLC system

  • Solvents for chromatography (e.g., chloroform, methanol, water for column chromatography; or isopropanol, hexane, water for HPLC)

Protocol:

  • Acylation: Dissolve Lyso-PC (1 equivalent) and DMAP (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere. Add a solution of oleic anhydride (1.5 equivalents) in anhydrous dichloromethane dropwise with stirring.[7][8][9] Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl and then with saturated NaHCO3 solution. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude POPC by silica gel column chromatography using a chloroform/methanol/water solvent system or by preparative HPLC with a C18 column and a methanol/water gradient.[2][10]

  • Characterization: Confirm the structure and purity of the final product, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).[2][11][12][13][14][15]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of POPC. The yields are representative and may vary based on reaction scale and purification efficiency.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Phosphorylation & AminationThis compound1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)60-75
2Acylation1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)75-90[9]

Table 2: Characterization Data for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, ppm)δ 5.34 (m, 2H, -CH=CH-), 5.25 (m, 1H, sn-2 CH), 4.39 (dd, 1H, sn-1 CHa), 4.14 (dd, 1H, sn-1 CHb), 3.80 (m, 2H, -CH₂-N), 3.38 (s, 9H, -N(CH₃)₃), 2.31 (t, 4H, -CH₂-COO-), 2.01 (m, 4H, -CH₂-C=C), 1.60 (m, 4H, -CH₂-CH₂-COO), 1.25 (br s, 40H, -(CH₂)n-), 0.88 (t, 6H, -CH₃)[2][11][12][13]
³¹P NMR (CDCl₃, ppm)δ ~ -0.8[3]
ESI-MS (m/z)[M+H]⁺ expected: 760.1, found: 760.6; [M+Na]⁺ expected: 782.1, found: 782.6[7][13][16][17]
ESI-MS/MS ([M+H]⁺)Characteristic fragment at m/z 184.07 (phosphocholine headgroup)[18][19][20][21]

Signaling Pathways Involving Custom Phospholipids

Custom phospholipids can be used to study and modulate various cellular signaling pathways. Below are diagrams of two key pathways where phospholipids play a crucial role.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular signaling cascades. One major pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG, a lipid second messenger, remains in the membrane and activates Protein Kinase C (PKC).[22]

GPCR Signaling cluster_membrane Plasma Membrane Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gq) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_channel IP3 Receptor/ Ca²⁺ Channel IP3->Ca_channel binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release Ca_channel->Ca_release opens Ca_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: GPCR signaling cascade leading to the activation of Protein Kinase C.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Activation of receptor tyrosine kinases (RTKs) or GPCRs leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[23] PIP₃ acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), leading to its activation and downstream signaling.[1][18][20][24]

PI3K_Akt_Signaling cluster_membrane Plasma Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473)

Caption: The PI3K/Akt signaling pathway initiated by growth factor signaling.

References

Application Notes and Protocols for the Synthesis of a Novel Palmitoylated Diglycerol Ether Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for a proposed synthesis of a novel ether-linked lipid, 1-O-(1'-palmitoyl-rac-glycerol)-glycerol, through the reaction of 1-Palmitoyl-3-bromopropanediol with a glycerol (B35011) backbone. Due to the absence of specific literature on this exact reaction, a plausible synthetic route based on the Williamson ether synthesis is proposed. This document offers two detailed experimental protocols: a direct, one-pot synthesis and a more controlled, multi-step synthesis employing protecting group chemistry to ensure regioselectivity. Comprehensive methodologies, hypothetical characterization data, and potential applications in drug delivery and material science are discussed.

Introduction

Structured lipids, with their defined fatty acid composition and position on the glycerol backbone, are of significant interest in the pharmaceutical and food industries.[1] While ester linkages are most common in natural lipids, ether-linked lipids offer enhanced stability against chemical and enzymatic degradation, making them attractive for applications such as drug delivery vehicles. This document outlines a hypothetical synthetic strategy to create a novel palmitoylated diglycerol (B53887) ether by reacting this compound with glycerol. The Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide, provides the foundational chemistry for this proposed reaction.[2][3] Challenges in this synthesis include controlling the regioselectivity of the reaction on the glycerol backbone and minimizing the formation of poly-substituted byproducts.[4] To address these challenges, a protocol utilizing protecting groups for the glycerol hydroxyls is also presented.[5]

Proposed Reaction Scheme

The proposed reaction involves the nucleophilic attack of a glycerol-derived alkoxide on the electrophilic carbon of this compound, displacing the bromide and forming a stable ether linkage.

Reactants:

  • This compound: The electrophile, providing the palmitoyl (B13399708) chain and the reactive bromide leaving group.

  • Glycerol: The nucleophile, providing the second glycerol backbone.

  • Base (e.g., Sodium Hydride): To deprotonate a hydroxyl group on glycerol, forming the reactive alkoxide.

Experimental Protocols

Two protocols are presented. Protocol A describes a direct, one-pot synthesis, which is simpler but likely to yield a mixture of products. Protocol B outlines a more complex but controlled synthesis using protecting groups to achieve a specific isomer.

Protocol A: Direct One-Pot Synthesis of 1-O-(1'-palmitoyl-rac-glycerol)-glycerol

This protocol aims for a straightforward synthesis but may result in a mixture of mono- and di-substituted products at various positions on the glycerol backbone.

Materials:

  • This compound (MW: 379.38 g/mol )

  • Glycerol (MW: 92.09 g/mol )

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

  • Reaction Setup: Anhydrous THF (100 mL) and glycerol (1.84 g, 20 mmol) are added to the flask. The mixture is stirred until the glycerol is fully dissolved.

  • Alkoxide Formation: Sodium hydride (0.88 g of 60% dispersion, 22 mmol) is carefully added portion-wise to the stirred solution at room temperature. The reaction is allowed to stir for 1 hour, during which hydrogen gas will evolve.

  • Addition of Electrophile: A solution of this compound (3.79 g, 10 mmol) in 20 mL of anhydrous THF is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 66°C) and maintained for 24 hours. The progress of the reaction is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with 50 mL of ethyl acetate. The combined organic layers are washed with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired product.

Protocol B: Regioselective Synthesis of 1-O-(1'-palmitoyl-2',3'-isopropylideneglycerol)-2,3-isopropylideneglycerol

This protocol uses an acetonide protecting group to ensure the reaction occurs at the primary hydroxyl group of glycerol, leading to a specific isomer.

Materials:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) (protected glycerol)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Dowex® 50WX8 hydrogen form resin

  • Methanol (B129727)

  • Dichloromethane

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

  • Rotary evaporator

  • Chromatography equipment

Procedure:

Step 1: Synthesis of the Protected Diglycerol Ether

  • Alkoxide Formation: To a solution of Solketal (1.32 g, 10 mmol) in 50 mL of anhydrous DMF, add NaH (0.44 g of 60% dispersion, 11 mmol) portion-wise at 0°C under a nitrogen atmosphere. Stir for 30 minutes.

  • Coupling Reaction: Add a solution of this compound (3.79 g, 10 mmol) in 20 mL of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Workup: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected diglycerol ether.

Step 2: Deprotection of the Acetonide Groups

  • Acidic Hydrolysis: Dissolve the purified protected diglycerol ether (10 mmol) in a 9:1 mixture of methanol and water (100 mL).

  • Catalyst Addition: Add Dowex® 50WX8 resin (5 g) and stir the mixture at room temperature for 12 hours.

  • Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the resulting deprotected product by silica gel column chromatography to obtain the final 1-O-(1'-palmitoyl-rac-glycerol)-glycerol.

Data Presentation

The following tables present hypothetical data for the characterization and comparison of the products from the two protocols.

Table 1: Reaction Outcomes and Purity

ParameterProtocol A (Direct Synthesis)Protocol B (Protected Synthesis)
Yield 35-45%60-70% (overall)
Purity (by HPLC) ~85%>98%
Major Byproducts Di- and tri-etherified glycerol, unreacted starting materialsMinor amounts of incompletely deprotected product

Table 2: Hypothetical Spectroscopic Data for 1-O-(1'-palmitoyl-rac-glycerol)-glycerol

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 0.88 (t, 3H, -CH₃), 1.25 (br s, 24H, -(CH₂)₁₂-), 1.62 (m, 2H, -CH₂-CH₂-COO-), 2.32 (t, 2H, -CH₂-COO-), 3.40-3.80 (m, 10H, glycerol backbone protons), 4.15 (m, 2H, -COO-CH₂-), 5.05 (m, 1H, -CH-OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.1 (-CH₃), 22.7, 24.9, 29.1-29.7, 31.9, 34.2 (alkane carbons), 62.5-72.5 (glycerol backbone carbons), 173.9 (-C=O)
FT-IR (thin film) ν (cm⁻¹): 3350 (br, O-H stretch), 2920, 2850 (C-H stretch), 1735 (C=O stretch, ester), 1100 (C-O stretch, ether)
Mass Spectrometry (ESI-MS) m/z: Calculated for C₂₂H₄₄O₆Na⁺ [M+Na]⁺: 443.2981, Found: 443.2975

Visualizations

Synthesis_Workflow cluster_A Protocol A: Direct Synthesis cluster_B Protocol B: Protected Synthesis A1 Glycerol + NaH in THF A3 Reflux (24h) A1->A3 A2 This compound A2->A3 A4 Workup & Purification A3->A4 A5 Product Mixture A4->A5 B1 Solketal + NaH in DMF B3 Coupling Reaction B1->B3 B2 This compound B2->B3 B4 Purification B3->B4 B5 Protected Intermediate B4->B5 B6 Deprotection (Acidic Hydrolysis) B5->B6 B7 Final Product B6->B7

Caption: Comparative workflow of direct vs. protected synthesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Cytoplasm Liposome Novel Lipid-Based Liposome Receptor Target Cell Receptor Liposome->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Hypothetical drug delivery pathway via a novel lipid liposome.

Application Notes

The synthesized palmitoylated diglycerol ether represents a novel class of amphiphilic molecules with potential applications in several fields:

  • Drug Delivery Systems: The ether linkage provides superior stability against enzymatic degradation in biological systems compared to ester-based lipids. This makes it an excellent candidate for formulating long-circulating liposomes or nanoparticles for targeted drug delivery. The palmitoyl chain can be embedded within the lipid bilayer, while the hydrophilic diglycerol headgroup would interface with the aqueous environment.

  • Transdermal Patches: The amphiphilic nature of this molecule could enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. It could act as a permeation enhancer in transdermal drug delivery systems.

  • Specialty Emulsifiers: In the food and cosmetic industries, novel emulsifiers are constantly sought. The unique structure of this lipid could offer different emulsifying properties compared to traditional di- or triglycerides, potentially creating more stable emulsions or novel textures.

  • Biomaterials and Surface Coatings: The ability of this molecule to self-assemble could be exploited in the creation of biocompatible coatings for medical devices to reduce biofouling or to present specific functionalities on a surface.

Conclusion

While the reaction of this compound with a glycerol backbone is not a standard, documented procedure for lipid synthesis, this document provides a chemically sound, albeit hypothetical, framework for its execution. The provided protocols, based on established organic chemistry principles, offer a starting point for researchers interested in exploring novel ether-linked lipids. The regioselective synthesis (Protocol B) is recommended for obtaining a well-defined product suitable for pharmaceutical applications, where batch-to-batch consistency and purity are paramount. The potential applications for such a stable, amphiphilic molecule are vast, spanning from advanced drug delivery to new materials development. Further research would be required to optimize reaction conditions and fully characterize the physicochemical and biological properties of the resulting lipid.

References

Application Notes: Introducing a Palmitoyl Chain via Chemical Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to proteins, is a critical post-translational modification that regulates protein trafficking, localization, stability, and function.[1][2][3] This reversible lipid modification predominantly occurs on cysteine residues through a thioester linkage (S-palmitoylation) and is crucial in various signaling pathways.[1][4] Dysregulation of palmitoylation has been implicated in numerous diseases, including cancer and inflammatory disorders, making the study of this modification vital for drug development.[4][5]

While biological palmitoylation is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs or ZDHHCs), chemical methods provide a valuable tool for in vitro studies, allowing for site-specific modification and the investigation of the functional consequences of palmitoylation.[3][4] This document provides an overview of a general chemical approach to introduce a palmitoyl chain to cysteine residues in peptides and proteins.

Note on 1-Palmitoyl-3-bromopropanediol: Extensive searches of scientific literature and chemical databases did not yield specific protocols or application data for the use of this compound as a reagent for introducing a palmitoyl chain to proteins or peptides. The methodologies described herein are based on more commonly documented acylating agents.

Principle of Chemical Palmitoylation

Chemical palmitoylation of cysteine residues typically involves the reaction of a nucleophilic thiol group of a cysteine with an electrophilic palmitoylating agent. This results in the formation of a stable thioester bond, mimicking native S-palmitoylation. The general reaction is depicted below:

Protein-SH + Palmitoyl-X → Protein-S-Palmitoyl + HX

Where:

  • Protein-SH represents a protein or peptide with a reactive cysteine residue.

  • Palmitoyl-X is the palmitoylating agent, where X is a leaving group (e.g., N-hydroxysuccinimide).

General Experimental Protocol: Chemical Palmitoylation of a Cysteine-Containing Peptide

This protocol provides a general guideline for the chemical palmitoylation of a peptide containing a cysteine residue using an N-hydroxysuccinimide (NHS) ester of palmitic acid (NHS-palmitate).

Materials:

  • Cysteine-containing peptide

  • NHS-palmitate

  • Dimethylformamide (DMF)

  • Triethylamine (TEA) or another suitable organic base

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.2-7.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product verification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. To ensure the cysteine thiol is in its reduced, reactive state, add a 1-2 molar excess of TCEP and incubate for 1 hour at room temperature.

  • Palmitoylating Agent Preparation: Prepare a stock solution of NHS-palmitate in DMF. The concentration will depend on the scale of the reaction.

  • Reaction Setup:

    • In a reaction vessel, add the peptide solution.

    • Add a 1.5 to 2-fold molar excess of TEA to the peptide solution.

    • Slowly add a 2 to 5-fold molar excess of the NHS-palmitate solution in DMF to the reaction mixture with gentle vortexing. The final concentration of DMF in the reaction should be kept as low as possible to avoid protein precipitation, typically not exceeding 20-30%.

  • Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature with continuous gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to consume excess NHS-palmitate.

  • Purification: Purify the palmitoylated peptide from unreacted starting materials and byproducts using RP-HPLC. A C4 or C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the palmitoylated peptide should increase by the mass of the palmitoyl group (238.4 g/mol ).

Data Presentation

Due to the lack of specific data for this compound, a quantitative data table cannot be provided. For the generalized protocol using NHS-palmitate, reaction efficiency can be assessed by comparing the peak areas of the starting material and the product in the HPLC chromatogram. Typical yields can range from 30% to 70%, depending on the peptide sequence and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Cysteine Peptide TCEP TCEP Reduction Peptide->TCEP Ensure free thiol Reaction_Mix Reaction Mixture (Peptide, NHS-Palm, TEA) TCEP->Reaction_Mix NHS_Palm NHS-Palmitate in DMF NHS_Palm->Reaction_Mix Incubation Incubation (RT, 1.5-2h) Reaction_Mix->Incubation HPLC RP-HPLC Purification Incubation->HPLC Purify product MS Mass Spectrometry HPLC->MS Verify mass

Caption: General workflow for chemical palmitoylation of a peptide.

Signaling Pathway Modulation by Palmitoylation

Protein palmitoylation plays a key role in numerous signaling pathways by regulating the membrane association and trafficking of signaling proteins. A prominent example is the Ras signaling pathway, which is central to cell proliferation, differentiation, and survival.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_P Palmitoylated Ras (Active) Raf Raf Ras_P->Raf Ras Ras Ras_P->Ras Depalmitoylation MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression) ERK->Nucleus Translocation Ras->Ras_P Palmitoylation PAT PAT (DHHC) PAT->Ras_P APT APT APT->Ras

References

Application Notes and Protocols for Reactions Involving 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1-Palmitoyl-3-bromopropanediol is a functionalized lipid molecule of interest in the synthesis of more complex lipid structures, including potential drug delivery vehicles and probes for studying signaling pathways. Its structure combines a long saturated fatty acid chain (palmitoyl group) with a reactive brominated handle, making it a versatile intermediate for introducing a lipid moiety onto various substrates. This document outlines a potential synthetic route to this compound and a representative subsequent reaction.

Synthesis of this compound

This protocol describes the selective acylation of the primary hydroxyl group of 3-bromo-1,2-propanediol (B131886) with palmitoyl (B13399708) chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis
  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-bromo-1,2-propanediol and anhydrous dichloromethane (B109758) (DCM).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Base Addition: Anhydrous pyridine (B92270) is added dropwise to the stirred solution.

  • Acylation: A solution of palmitoyl chloride in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane (B92381):ethyl acetate).

  • Workup: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.

Quantitative Data: Synthesis
ParameterValue
Reactants
3-bromo-1,2-propanediol1.0 eq
Palmitoyl chloride1.1 eq
Pyridine1.2 eq
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 60-75% (estimated)

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-bromo-1,2-propanediol Palmitoyl Chloride Pyridine Mixing Combine reactants in DCM at 0°C Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Stirring Stir at RT for 12-18h Mixing->Stirring Washing Wash with HCl, NaHCO3, Brine Stirring->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application: Alkylation of a Phenolic Compound

This protocol details a representative application of this compound as an alkylating agent to form a palmitoyl-propanediol ether with a generic phenolic compound (Ar-OH). This type of reaction is fundamental in medicinal chemistry for creating lipidated prodrugs or probes.

Experimental Protocol: Alkylation
  • Reaction Setup: A dry, round-bottom flask is charged with the phenolic compound and a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is added to the solution.

  • Addition of Alkylating Agent: this compound, dissolved in a minimal amount of DMF, is added to the reaction mixture.

  • Heating: The reaction mixture is heated to 60-80 °C and stirred for 24-48 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ether.

Quantitative Data: Alkylation
ParameterValue
Reactants
This compound1.0 eq
Phenolic Compound (Ar-OH)1.2 eq
Potassium Carbonate2.0 eq
Solvent Dimethylformamide (DMF)
Temperature 60-80 °C
Reaction Time 24-48 hours
Typical Yield 50-70% (estimated)

Hypothetical Signaling Pathway Involvement

Derivatives of this compound could potentially be used to synthesize analogs of signaling lipids. For instance, replacement of the bromine with a phosphate-containing headgroup could lead to analogs of lysophosphatidic acid (LPA), a known signaling molecule that acts through G-protein coupled receptors (GPCRs).

Signaling_Pathway Lipid_Analog LPA Analog (Synthesized from This compound derivative) GPCR GPCR (e.g., LPA Receptor) Lipid_Analog->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Downstream Effector (e.g., PLC, RhoA) G_Protein->Effector Cellular_Response Cellular Response (e.g., Proliferation, Migration) Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving a lipid analog.

Application Notes and Protocols for the Purification of Products Synthesized from 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of various classes of lipids synthesized using 1-Palmitoyl-3-bromopropanediol as a starting material. The protocols focus on common reaction products, including structured triglycerides, phospholipids (B1166683), and lysophosphatidic acid (LPA) analogs.

Introduction

This compound is a versatile synthetic building block in lipid chemistry. Its structure allows for the introduction of various acyl chains and head groups, leading to the synthesis of a wide array of biologically relevant lipids. Proper purification of these synthesized lipids is critical to ensure their suitability for downstream applications, such as in vitro assays, cell-based studies, and drug delivery formulation development. The primary purification techniques employed are flash column chromatography and crystallization, often used in combination to achieve high purity.

General Purification Strategies

The choice of purification strategy depends on the chemical nature of the synthesized product, particularly its polarity. A general workflow for the purification of lipids synthesized from this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Workflow Synthesis Synthesis of Lipid Product (from this compound) Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Synthesis->Workup Crude Crude Product Workup->Crude Column Flash Column Chromatography Crude->Column Fractions Collection of Fractions Column->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product Crystallization Crystallization (Optional) Pure_Product->Crystallization Final_Product Final Pure Product Pure_Product->Final_Product If crystallization is not required Crystallization->Final_Product

General purification workflow for synthesized lipids.

Application Note 1: Purification of Structured Triglycerides

Structured triglycerides synthesized from this compound, for instance, 1-palmitoyl-2-oleoyl-3-stearoylglycerol, are non-polar compounds. Their purification often involves the removal of unreacted starting materials, catalysts, and by-products. Flash column chromatography followed by crystallization is a highly effective method.

Experimental Protocol: Flash Column Chromatography of a Structured Triglyceride

This protocol is adapted for the purification of a triglyceride such as 1-palmitoyl-2-oleoyl-3-stearoylglycerol.

  • Column Preparation:

    • A glass column is dry-packed with silica (B1680970) gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • The packed column is equilibrated with the initial mobile phase, typically a non-polar solvent system like hexane (B92381)/ethyl acetate (B1210297).

  • Sample Loading:

    • The crude triglyceride is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or the initial mobile phase).

    • The dissolved sample is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Fractions are collected in test tubes.

  • Fraction Analysis:

    • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. A typical mobile phase for TLC analysis of triglycerides is hexane/ethyl acetate (9:1, v/v).

  • Product Isolation:

    • Fractions containing the pure triglyceride are pooled.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified triglyceride.

Experimental Protocol: Crystallization of a Structured Triglyceride

For triglycerides that are solid at room temperature, crystallization can further enhance purity.

  • Solvent Selection:

    • The purified triglyceride is dissolved in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature (e.g., acetone, ethanol, or a mixture of solvents).

  • Cooling and Crystal Formation:

    • The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

    • The formation of crystals may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

    • The purified crystals are dried under vacuum to remove residual solvent.

Quantitative Data Summary
ParameterFlash Column ChromatographyCrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase Hexane/Ethyl Acetate GradientAcetone or Ethanol
Typical Yield 85-95%>90% of chromatographed material
Achievable Purity >95%>99%

Application Note 2: Purification of Phospholipids

The synthesis of phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), from this compound results in more polar products compared to triglycerides. Silica gel column chromatography is the primary method for their purification.

Experimental Protocol: Silica Gel Column Chromatography of Phospholipids

This protocol is suitable for the purification of phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.

  • Column Preparation:

    • A silica gel column is prepared as described for triglycerides. The optimal load is typically around 30 mg of total lipids per gram of dry silicic acid.[1]

    • The column is equilibrated with a solvent system of intermediate polarity, such as chloroform (B151607)/methanol (B129727).

  • Sample Loading:

    • The crude phospholipid is dissolved in a minimal volume of the initial mobile phase (e.g., chloroform).

    • The sample is loaded onto the column.

  • Elution:

    • A stepwise or gradient elution is performed with increasing concentrations of a polar solvent like methanol in chloroform.

    • A classic step-wise elution protocol might involve sequential elution with chloroform, followed by increasing ratios of methanol in chloroform (e.g., 95:5, 90:10, 80:20 v/v).[1]

  • Fraction Analysis:

    • Fractions are collected and analyzed by TLC. A common developing solution for phospholipids is chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).[2]

  • Product Isolation:

    • Fractions containing the pure phospholipid are combined.

    • The solvent is removed by rotary evaporation. For phospholipids, it is often beneficial to co-evaporate with a solvent like toluene (B28343) to remove residual water.

Quantitative Data Summary
ParameterValue/RangeReference
Stationary Phase Silica Gel G (230-400 mesh)[1]
Mobile Phase Chloroform/Methanol Gradient[1]
Sample Loading ~30 mg lipid / g silica[1]
TLC Mobile Phase Chloroform/Ethanol/Water/Triethylamine (30:35:7:35)[2]
Achievable Purity >98%

Application Note 3: Purification of Lysophosphatidic Acid (LPA) Analogs

Lysophosphatidic acid and its analogs are signaling lipids with a phosphate (B84403) head group, making them relatively polar. Their purification often requires a more polar solvent system in column chromatography compared to other glycerolipids.

Experimental Protocol: Purification of LPA Analogs

This protocol is a general guideline for the purification of LPA analogs synthesized from this compound.

  • Column Preparation and Equilibration:

    • Prepare a silica gel column as previously described.

    • Equilibrate the column with a solvent system such as chloroform/methanol/acetic acid or chloroform/methanol/water.

  • Sample Loading:

    • Dissolve the crude LPA analog in the initial mobile phase and load it onto the column.

  • Elution and Analysis:

    • Elute the column with a gradient of increasing polarity.

    • Monitor the fractions by TLC, using a solvent system that provides good separation of the LPA analog from impurities. A suitable system could be chloroform/methanol/water in various ratios.

  • Isolation:

    • Pool the pure fractions and remove the solvent under reduced pressure.

Signaling Pathway: Lysophosphatidic Acid (LPA) Receptor Signaling

Products derived from this compound, particularly LPA analogs, are often designed to interact with specific cellular signaling pathways. The LPA signaling pathway is a key target in drug discovery. LPA exerts its effects by binding to a family of G protein-coupled receptors (LPA1-6).[3]

G cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1-6) LPA->LPAR Gi Gαi/o LPAR->Gi Gq Gαq/11 LPAR->Gq G1213 Gα12/13 LPAR->G1213 Gs Gαs LPAR->Gs PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC Phospholipase C (PLC) Gq->PLC Rho RhoA G1213->Rho AC Adenylyl Cyclase Gs->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca DAG DAG → PKC PLC->DAG ROCK ROCK Rho->ROCK Survival Cell Survival PI3K->Survival cAMP ↑ cAMP AC->cAMP Proliferation Cell Proliferation Ras->Proliferation Actin Stress Fiber Formation ROCK->Actin Migration Cell Migration Actin->Migration

Simplified LPA receptor signaling pathway.

Activation of these receptors by LPA analogs can trigger a cascade of intracellular events, including the activation of phospholipase C (PLC), Rho, PI3K, and adenylyl cyclase, leading to various cellular responses such as proliferation, migration, and survival.[4][5] The specific response depends on the receptor subtype engaged and the cell type.[4]

References

Application Notes and Protocols for the Use of 1-Palmitoyl-3-bromopropanediol in the Development of Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-3-bromopropanediol is a versatile synthetic building block for the creation of novel enzyme substrates, particularly for enzymes involved in lipid signaling and metabolism. Its structure, comprising a C16 palmitoyl (B13399708) acyl chain, a propanediol (B1597323) backbone analogous to glycerol, and a reactive bromo group, allows for the straightforward introduction of reporter moieties such as fluorophores and chromophores. This enables the development of sensitive and continuous assays for enzymes that are otherwise challenging to monitor.

This document provides detailed protocols for the synthesis and application of two such enzyme substrates derived from this compound: a fluorogenic substrate for Diacylglycerol Kinase (DGK) and a FRET-based substrate for lipases. These substrates can be valuable tools for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics and function in drug discovery and development.

Application Note 1: A Fluorogenic Substrate for Diacylglycerol Kinase (DGK) Activity

1. Overview

Diacylglycerol kinases (DGKs) are critical enzymes in lipid signaling pathways, catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] This activity modulates the cellular levels of two important second messengers, DAG and PA, thereby influencing a multitude of cellular processes. Dysregulation of DGK activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making DGK isoforms attractive therapeutic targets.[2]

This section describes the synthesis and use of a novel fluorogenic substrate, 1-Palmitoyl-3-(7-hydroxycoumarin-4-yl)propanediol (P-HCP), derived from this compound. The substrate is designed to be a DAG analog that, upon phosphorylation by DGK, can be used in a coupled assay to monitor enzyme activity.

2. Synthesis of Fluorogenic DGK Substrate (P-HCP)

The synthesis involves a nucleophilic substitution reaction where the bromide in this compound is displaced by a hydroxyl group of a coumarin (B35378) fluorophore.

Experimental Protocol: Synthesis of 1-Palmitoyl-3-(7-hydroxycoumarin-4-yl)propanediol (P-HCP)

  • Materials:

  • Procedure:

    • To a solution of 7-hydroxycoumarin (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the final product, P-HCP.

3. Diacylglycerol Kinase (DGK) Activity Assay Protocol

This assay is a coupled-enzyme, non-isotopic, fluorometric method that quantitatively measures DGK activity.[3] The P-HCP substrate is first phosphorylated by DGK. The resulting product is then hydrolyzed by a lipase (B570770) to release the fluorescent 7-hydroxycoumarin.

  • Materials:

    • P-HCP substrate

    • Phosphatidylserine (B164497) (PS)

    • ATP

    • Recombinant DGK enzyme

    • Lipase

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • 96-well black microplate

  • Procedure:

    • Substrate Vesicle Preparation: Prepare lipid vesicles by mixing P-HCP and phosphatidylserine (PS) at a desired molar ratio (e.g., 1:9) in chloroform. Dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour. Hydrate the film in kinase buffer by vortexing, followed by sonication to clarity.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • 20 µL of substrate vesicles.

      • 10 µL of ATP solution (to a final concentration of 1 mM).

      • 10 µL of kinase buffer.

      • 10 µL of recombinant DGK enzyme solution (or cell lysate). For a negative control, add buffer instead of the enzyme.

    • Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

    • Lipase Addition: Add 40 µL of Lipase solution to each well.

    • Second Incubation: Cover the plate and incubate at 37°C for 30 minutes to allow for the release of the fluorophore.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 7-hydroxycoumarin (e.g., Ex/Em = 360/460 nm).

    • Data Analysis: Subtract the fluorescence of the negative control from the sample wells. Enzyme activity can be calculated from a standard curve of 7-hydroxycoumarin.

4. Visualization of Workflow and Signaling Pathway

DGK_Workflow cluster_synthesis Substrate Synthesis cluster_assay DGK Assay 1_Palmitoyl_3_bromo 1-Palmitoyl-3- bromopropanediol Reaction Nucleophilic Substitution 1_Palmitoyl_3_bromo->Reaction 7_hydroxycoumarin 7-hydroxycoumarin 7_hydroxycoumarin->Reaction P_HCP P-HCP Substrate Reaction->P_HCP P_HCP_vesicles P-HCP in Vesicles P_HCP->P_HCP_vesicles DGK_reaction DGK + ATP P_HCP_vesicles->DGK_reaction Phosphorylated_P_HCP Phosphorylated Product DGK_reaction->Phosphorylated_P_HCP Lipase_reaction Lipase Phosphorylated_P_HCP->Lipase_reaction Fluorescence Fluorescent Signal Lipase_reaction->Fluorescence

Caption: Workflow for the synthesis of P-HCP and its use in a coupled DGK assay.

DGK_Signaling Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces Downstream_PA Downstream Signaling PA->Downstream_PA Downstream_PKC Downstream Signaling PKC->Downstream_PKC

Caption: Simplified DGK signaling pathway.

Application Note 2: A FRET-Based Substrate for Lipase Activity

1. Overview

Lipases are enzymes that hydrolyze ester bonds in triglycerides and other lipids. They are widely used in various industrial applications and are also important drug targets, for example, in the context of obesity and metabolic disorders. The development of sensitive and specific lipase substrates is crucial for high-throughput screening of lipase inhibitors and for characterizing lipase activity.

This section outlines the synthesis and application of a FRET (Förster Resonance Energy Transfer)-based lipase substrate, 1-Palmitoyl-2-(NBD)-3-(Dabcyl)propanediol (P-NBD-D), using this compound as a precursor. In this substrate, the fluorescence of the NBD (nitrobenzoxadiazole) fluorophore is quenched by the Dabcyl quencher. Upon hydrolysis of the palmitoyl ester by a lipase, the fluorophore and quencher diffuse apart, leading to an increase in fluorescence.

2. Synthesis of FRET-Based Lipase Substrate (P-NBD-D)

The synthesis is a multi-step process involving the introduction of a fluorophore and a quencher onto the propanediol backbone.

Experimental Protocol: Synthesis of 1-Palmitoyl-2-(NBD)-3-(Dabcyl)propanediol (P-NBD-D)

  • Step 1: Synthesis of 1-Palmitoyl-3-(Dabcyl)propanediol

    • React this compound with Dabcyl-amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile.

    • Purify the product by column chromatography.

  • Step 2: Acylation with NBD-amino acid

    • Protect the hydroxyl group of an NBD-labeled amino acid (e.g., NBD-glycine).

    • Couple the protected NBD-glycine to the free hydroxyl group of 1-Palmitoyl-3-(Dabcyl)propanediol using a standard coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

    • Deprotect the NBD-glycine to yield the final FRET substrate, P-NBD-D.

    • Purify the final product by HPLC.

3. Lipase Activity Assay Protocol

This protocol describes a continuous fluorometric assay for measuring lipase activity using the P-NBD-D FRET substrate.

  • Materials:

    • P-NBD-D substrate

    • Lipase enzyme (e.g., from Candida rugosa)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, containing 0.1% Triton X-100 to emulsify the substrate)

    • 96-well black microplate

  • Procedure:

    • Substrate Preparation: Prepare a stock solution of P-NBD-D in a suitable organic solvent like DMSO. Dilute the stock solution into the assay buffer to the desired final concentration. The Triton X-100 in the buffer will help to form micelles containing the substrate.

    • Reaction Setup: In a 96-well plate, add:

      • 90 µL of the substrate solution in assay buffer.

      • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate Reaction: Add 10 µL of the lipase enzyme solution to each well to start the reaction. For a negative control, add buffer.

    • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a plate reader. Use excitation and emission wavelengths appropriate for NBD (e.g., Ex/Em = 465/535 nm).

    • Data Analysis: The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. The activity of the lipase is proportional to the slope of this line.

4. Quantitative Data

The following table summarizes kinetic data for similar fluorogenic lipase substrates reported in the literature, which can serve as a benchmark for the newly synthesized substrate.[4]

SubstrateEnzymekcat/KM (s⁻¹M⁻¹)
TG-EDLipolase 100L460
TG-FDLipolase 100L59
TG-F2Lipolase 100L346
EnzChek Lipase SubstrateLipolase 100L204

5. Visualization of Workflow and Enzymatic Reaction

Lipase_Workflow cluster_synthesis Substrate Synthesis cluster_assay Lipase Assay 1_Palmitoyl_3_bromo 1-Palmitoyl-3- bromopropanediol Step1 Step 1 1_Palmitoyl_3_bromo->Step1 Dabcyl Dabcyl-amine Dabcyl->Step1 Intermediate 1-Palmitoyl-3-(Dabcyl) propanediol Step1->Intermediate Step2 Step 2 Intermediate->Step2 NBD NBD-amino acid NBD->Step2 P_NBD_D P-NBD-D Substrate Step2->P_NBD_D P_NBD_D_micelles P-NBD-D in Micelles P_NBD_D->P_NBD_D_micelles Lipase_reaction Lipase P_NBD_D_micelles->Lipase_reaction Hydrolyzed_Product Hydrolyzed Products (Fluorophore + Quencher separated) Lipase_reaction->Hydrolyzed_Product Fluorescence Increase in Fluorescence Hydrolyzed_Product->Fluorescence

Caption: Workflow for the synthesis of the FRET-based lipase substrate and its assay.

FRET_Mechanism cluster_before Before Hydrolysis cluster_after After Hydrolysis Substrate Intact Substrate (P-NBD-D) No_Fluorescence Fluorescence Quenched Substrate->No_Fluorescence Lipase Lipase Substrate->Lipase Hydrolysis NBD_quenched NBD (Fluorophore) Dabcyl_quenched Dabcyl (Quencher) NBD_quenched->Dabcyl_quenched FRET NBD_unquenched NBD Fluorescence_on Fluorescence Signal NBD_unquenched->Fluorescence_on Dabcyl_unquenched Dabcyl

Caption: Principle of the FRET-based lipase assay.

References

Application Note: High-Resolution Tracking of 1-Palmitoyl-3-bromopropanediol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust analytical methodologies for the accurate tracking and quantification of 1-Palmitoyl-3-bromopropanediol within a reaction mixture. The protocols provided are designed to offer high sensitivity and selectivity, which are critical for monitoring reaction kinetics, assessing product purity, and optimizing process parameters in research and drug development settings. The primary techniques covered are High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a complementary method for structural verification.

Introduction

This compound is a lipid intermediate that can be utilized in the synthesis of various bioactive molecules and drug candidates. Accurate monitoring of its concentration during a chemical reaction is essential for ensuring reaction completion, minimizing by-product formation, and achieving desired yields. This document provides detailed protocols for the separation, detection, and quantification of this compound in complex matrices.

Analytical Methodologies

Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a versatile technique for the separation of lipids and related molecules.[1][2][3][4][5] Charged Aerosol Detection (CAD) is a universal detector that provides a response proportional to the mass of the analyte, making it well-suited for quantifying compounds like this compound that lack a UV chromophore.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of halogenated compounds.[6][7] Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile species suitable for GC analysis.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the target analyte.[12][13][14][15][16][17] While not a primary quantitative method for in-process reaction monitoring, it is invaluable for verifying the identity of the main product and any significant impurities.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for tracking this compound in a reaction mixture.

Experimental Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitute in Appropriate Solvent Evaporation->Reconstitution HPLC_CAD HPLC-CAD Analysis Reconstitution->HPLC_CAD GC_MS_Deriv Derivatization for GC-MS (e.g., Silylation) Reconstitution->GC_MS_Deriv NMR_Analysis NMR for Structural Verification Reconstitution->NMR_Analysis Quantification Quantification using Calibration Curve HPLC_CAD->Quantification GC_MS_Analysis GC-MS Analysis GC_MS_Deriv->GC_MS_Analysis GC_MS_Analysis->Quantification Purity Purity Assessment Quantification->Purity Kinetics Reaction Kinetics Analysis Quantification->Kinetics

Figure 1: General experimental workflow for tracking this compound.

The following diagram illustrates a potential synthetic pathway where this compound is an intermediate.

Synthetic Pathway Reactant1 Glycerol Derivative Intermediate This compound Reactant1->Intermediate Acylation Reactant2 Palmitoyl Chloride Reactant2->Intermediate Product Final Bioactive Lipid Intermediate->Product Nucleophilic Substitution Reactant3 Nucleophile (e.g., Amine) Reactant3->Product

Figure 2: Example synthetic pathway involving this compound.

Experimental Protocols

Protocol 1: HPLC-CAD Analysis

1. Sample Preparation: a. Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Immediately quench the reaction by adding an appropriate solvent (e.g., cold ethyl acetate). c. Perform a liquid-liquid extraction to separate the lipid components. d. Dry the organic phase over anhydrous sodium sulfate. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/chloroform mixture).[2]

2. HPLC-CAD Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)
Mobile Phase A Methanol/Acetonitrile/Water (50:30:20 v/v/v) with 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetone (60:40 v/v) with 0.1% Formic Acid
Gradient 0-5 min: 100% A; 5-25 min: linear to 100% B; 25-30 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
CAD Nebulizer Temp 35 °C
CAD Data Rate 10 Hz

3. Data Analysis: a. Create a calibration curve using standards of this compound of known concentrations. b. Integrate the peak area corresponding to this compound in the chromatograms of the reaction samples. c. Calculate the concentration of the analyte in the reaction mixture using the calibration curve.

Protocol 2: GC-MS Analysis

1. Sample Preparation and Derivatization: a. Prepare the sample as described in Protocol 1 (steps 1a-1e). b. To the dried residue, add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). c. Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl group. d. The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
MS Transfer Line 300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

3. Data Analysis: a. Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. b. Create a calibration curve using derivatized standards. c. Quantify the analyte by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize typical performance characteristics for the proposed analytical methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-CAD Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)5-10 ng on column
Limit of Quantitation (LOQ)15-30 ng on column
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Table 2: GC-MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1-0.5 ng/mL
Limit of Quantitation (LOQ)0.5-2 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Conclusion

The methodologies presented in this application note provide a comprehensive framework for the reliable tracking of this compound in a reaction mixture. The choice between HPLC-CAD and GC-MS will depend on the specific analytical needs, with HPLC-CAD offering a more direct analysis without derivatization and GC-MS providing higher sensitivity and structural information through mass spectrometry. For unambiguous structural confirmation, NMR spectroscopy remains the gold standard. By implementing these protocols, researchers can gain valuable insights into their reaction processes, leading to improved product quality and yield.

References

Application Notes and Protocols for the Scalable Synthesis of Lipid Derivatives Using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of two important classes of lipid derivatives, cationic lipids and lysophosphatidic acid (LPA) analogs, using the versatile starting material 1-Palmitoyl-3-bromopropanediol. The synthesized lipids have significant applications in drug delivery, gene therapy, and as bioactive signaling molecules.

Synthesis of Cationic Lipids

Cationic lipids are essential components of non-viral gene delivery systems. Their positive charge facilitates the complexation with negatively charged nucleic acids (DNA and RNA), and their lipidic nature allows for efficient transfection of cells. The following protocol describes a scalable method for the synthesis of a palmitoyl-based cationic lipid via the quaternization of a tertiary amine with this compound.

Experimental Protocol: Synthesis of 1-Palmitoyl-2-hydroxy-3-(N,N,N-trimethylammonium)propane bromide

This protocol details the synthesis of a cationic lipid analogous to DOTAP, a widely used transfection reagent.

Materials:

  • This compound

  • Trimethylamine (B31210) (solution in a suitable solvent like ethanol (B145695) or THF, or as a condensed gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or a polar aprotic solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Purification system (e.g., silica (B1680970) gel column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in an anhydrous solvent.

  • Addition of Amine: To the stirred solution, add an excess of trimethylamine (typically 3-5 equivalents). The reaction can be performed at room temperature or heated to reflux (e.g., 50-70°C) to increase the reaction rate. The optimal temperature may depend on the solvent used.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the quaternary ammonium (B1175870) salt) has formed, it can be collected by filtration. If the product is soluble, the solvent and excess trimethylamine are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) or by silica gel column chromatography to yield the pure cationic lipid.[2][3]

Quantitative Data:

The following table summarizes representative reaction conditions and expected yields for the synthesis of cationic lipids.

Reactant AmineSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
TrimethylamineTHF6012-2470-90
N,N-DimethylethanolamineAcetonitrile701865-85
TriethylamineDichloromethaneReflux2460-80

Experimental Workflow Diagram

Synthesis_Workflow Workflow for Cationic Lipid Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_amine Add excess tertiary amine start->add_amine react Heat and stir under inert atmosphere add_amine->react monitor Monitor reaction by TLC/LC-MS react->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify by recrystallization or chromatography isolate->purify end_product Pure Cationic Lipid Derivative purify->end_product

Caption: Workflow for the synthesis and purification of cationic lipids.

Synthesis of Lysophosphatidic Acid (LPA) Analogs

Lysophosphatidic acid is a bioactive lipid that acts as a signaling molecule by activating a family of G protein-coupled receptors (GPCRs).[4][5][6] Palmitoyl-LPA, in particular, has been shown to be involved in various cellular processes. The following protocol outlines a scalable method for the synthesis of a palmitoyl-LPA analog.

Experimental Protocol: Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate

Materials:

  • This compound

  • A phosphorylating agent (e.g., phosphorus oxychloride (POCl₃) followed by hydrolysis, or a protected phosphate (B84403) source)

  • Anhydrous pyridine (B92270) or other suitable non-protic solvent

  • Aqueous acid (for hydrolysis, e.g., dilute HCl)

  • Purification system (e.g., preparative HPLC or ion-exchange chromatography)

Procedure:

  • Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous pyridine. Cool the solution in an ice bath. Slowly add the phosphorylating agent (e.g., POCl₃, 1.1 equivalents) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Hydrolysis: Once the phosphorylation is complete, carefully quench the reaction by the slow addition of water or a dilute aqueous acid. This step hydrolyzes the phosphate ester protecting groups.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified using an appropriate chromatographic method, such as preparative reverse-phase HPLC or ion-exchange chromatography, to yield the pure lysophosphatidic acid analog.[7][8]

Quantitative Data:

The following table provides representative data for the synthesis of LPA analogs.

Phosphorylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
POCl₃ then H₂OPyridine0 to RT4-850-70
Dibenzyl phosphiteCCl₄/PyridineRT1260-75

Experimental Workflow Diagram

LPA_Synthesis_Workflow Workflow for Lysophosphatidic Acid Analog Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous pyridine phosphorylate Add phosphorylating agent at 0°C start->phosphorylate react Stir and allow to warm to room temperature phosphorylate->react monitor Monitor reaction by TLC/³¹P NMR react->monitor hydrolyze Quench and hydrolyze with aqueous acid monitor->hydrolyze isolate Remove solvent under reduced pressure hydrolyze->isolate purify Purify by preparative HPLC or ion-exchange chromatography isolate->purify end_product Pure Lysophosphatidic Acid Analog purify->end_product

Caption: Workflow for the synthesis and purification of LPA analogs.

Signaling Pathways and Applications

Cationic Lipids in Gene Delivery

Cationic lipids are a cornerstone of non-viral gene delivery. They self-assemble with nucleic acids to form lipoplexes, which can then enter cells and release their genetic cargo. The primary mechanism of cellular uptake is endocytosis.

Cationic_Lipid_Pathway Signaling Pathway of Cationic Lipid-Mediated Gene Delivery cluster_extracellular Extracellular cluster_cellular Cellular cationic_lipid Cationic Lipid lipoplex Lipoplex Formation cationic_lipid->lipoplex nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol Nucleic Acid Release nuclear_import Nuclear Import (for DNA) cytosol->nuclear_import translation Translation (for RNA) cytosol->translation nucleus Nucleus nuclear_import->nucleus protein Protein Expression translation->protein

Caption: Cellular pathway of gene delivery mediated by cationic lipids.

Lysophosphatidic Acid (LPA) Signaling

LPA exerts its biological effects by binding to specific G protein-coupled receptors (LPARs) on the cell surface.[4][9] This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[10][11]

LPA_Signaling_Pathway Lysophosphatidic Acid (LPA) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR) LPA->LPAR Binding G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho downstream Downstream Effectors (e.g., Ca²⁺, Akt, ROCK) PLC->downstream PI3K->downstream Rho->downstream cellular_response Cellular Responses (Proliferation, Migration, Survival) downstream->cellular_response

Caption: Overview of the LPA receptor-mediated signaling cascade.

References

Application Notes and Protocols for 1-Palmitoyl-3-bromopropanediol in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Palmitoyl-3-bromopropanediol is not a commercially available agricultural product. The following application notes and protocols are proposed based on the chemical properties of its constituent moieties and are intended to serve as a guide for its potential use as a research tool in agricultural science. These protocols are hypothetical and will require optimization.

Introduction

This compound is a synthetic lipid analog with potential applications in agricultural research as a chemical probe. Its structure, combining a palmitoyl (B13399708) group, a propanediol (B1597323) backbone, and a bromine atom, suggests its utility in studying lipid metabolism, protein modification, and membrane dynamics in plants. The palmitoyl group can facilitate interaction with and incorporation into cellular membranes and lipid-based metabolic pathways. The bromine atom can serve as a reactive handle for derivatization, such as the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, or as a tool for identifying protein binding partners through techniques like photoaffinity labeling.

Hypothesized Applications in Agricultural Research

  • Investigating Protein S-acylation (Palmitoylation): Protein palmitoylation is a reversible post-translational modification that plays a crucial role in protein trafficking, membrane association, and signaling in plants.[1][2][3] this compound could be used as a competitive inhibitor or an activity-based probe to study the enzymes involved in this process, such as palmitoyl acyltransferases (PATs).[4]

  • Studying Lipid Metabolism and Transport: As a palmitic acid analog, this compound could be used to trace the uptake, transport, and metabolism of fatty acids in plant cells. By modifying the bromo-group with a fluorescent tag, researchers could visualize its subcellular localization.[5][6][7]

  • Probing Lipid-Protein Interactions: The molecule can be used in pull-down assays to identify and characterize proteins that bind to acylated lipids. This could provide insights into signaling pathways and protein function at the membrane interface.

  • Development of Agrochemicals: Bromine-containing compounds have been utilized in the synthesis of various agrochemicals.[8][9][10] While not a pesticide itself, understanding the interactions of lipid-like molecules within plant cells could inform the design of more targeted and effective delivery systems for active ingredients.

Proposed Experimental Protocols

Protocol 1: In Vitro Assay for Palmitoyl Acyltransferase (PAT) Activity

This protocol describes a competitive assay to assess the inhibitory potential of this compound on plant PAT activity.

Materials:

  • Microsomal fractions from plant tissue (e.g., Arabidopsis thaliana seedlings) containing PAT enzymes.

  • Fluorescently labeled palmitoyl-CoA substrate (e.g., NBD-palmitoyl-CoA).

  • This compound.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT).

  • 96-well microplate reader with fluorescence capabilities.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the plant microsomal fraction to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the fluorescently labeled palmitoyl-CoA substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity in each well using a microplate reader. A decrease in fluorescence indicates inhibition of PAT activity.

  • Calculate the IC50 value of this compound.

Data Presentation:

Table 1: Inhibitory Effect of this compound on PAT Activity

Concentration of this compound (µM)% Inhibition of PAT Activity
0 (Control)0
1[Calculated Value]
10[Calculated Value]
50[Calculated Value]
100[Calculated Value]
IC50 (µM) [Calculated Value]
Protocol 2: In Vivo Labeling and Visualization in Plant Protoplasts

This protocol outlines a method to introduce a fluorescently tagged version of the probe into plant protoplasts for visualization of its subcellular localization. This requires the initial synthesis of a fluorescent derivative (e.g., by replacing the bromine with an azide (B81097) for click chemistry with a fluorescent alkyne).

Materials:

  • Isolated plant protoplasts.

  • Fluorescently labeled 1-Palmitoyl-3-azidopropanediol.

  • Protoplast culture medium.

  • Confocal microscope.

  • Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker).

Methodology:

  • Incubate the isolated protoplasts in their culture medium.

  • Add the fluorescently labeled probe to the medium at a final concentration to be optimized (e.g., 1-10 µM).

  • Incubate for a specific duration (e.g., 1-4 hours) to allow for uptake.

  • (Optional) Co-stain with organelle-specific markers to determine co-localization.

  • Wash the protoplasts to remove excess probe.

  • Mount the protoplasts on a microscope slide.

  • Visualize the subcellular localization of the probe using a confocal microscope.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane PAT Palmitoyl Acyltransferase (PAT) Palmitoylated_Protein Palmitoylated Protein (Membrane Anchored) PAT->Palmitoylated_Protein Catalyzes Protein Substrate Protein Protein->PAT Binds Probe This compound (Probe) Probe->PAT Inhibits Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PAT Binds

Caption: Hypothetical mechanism of PAT inhibition by this compound.

Experimental_Workflow Start Start: Plant Tissue Protein_Extraction Protein Extraction Start->Protein_Extraction Incubate Incubate Protein Extract with Probe-Beads Protein_Extraction->Incubate Immobilize_Probe Immobilize Bromo-Probe on Beads Immobilize_Probe->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Protein Identification (e.g., Mass Spectrometry) Elute->Analysis End End: Identify Interacting Proteins Analysis->End

Caption: Workflow for a pull-down assay using this compound.

References

Application Notes and Protocols for the Creation of Functionalized Lipid-Based Nanoparticles using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the formulation, functionalization, and characterization of lipid-based nanoparticles (LNPs) incorporating 1-Palmitoyl-3-bromopropanediol. This novel brominated lipid serves as a versatile anchor for post-formulation surface modification, enabling the covalent attachment of targeting ligands, imaging agents, or other functional moieties. The protocols detailed herein describe the synthesis of these nanoparticles using a rapid and scalable microfluidic mixing technique, a general method for surface conjugation, and standard procedures for physicochemical characterization. The inclusion of this compound offers a straightforward and efficient strategy for developing targeted LNP-based therapeutic and diagnostic agents.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids like mRNA and siRNA.[1] The success of LNPs is attributed to their ability to protect sensitive cargo from degradation, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery.[2][3] Standard LNP formulations typically consist of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid to confer stability and prolong circulation.[4][5]

While effective, conventional LNPs often lack target specificity, leading to off-target effects and limiting therapeutic efficacy at the desired site of action.[6] To overcome this, LNPs can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on target cells.[6][7] This active targeting strategy enhances cellular uptake specifically in diseased tissues, thereby increasing the therapeutic index and minimizing systemic toxicity.[8]

Here, we introduce This compound as a novel structural lipid for LNP formulations. Its design incorporates a palmitoyl (B13399708) lipid tail for stable integration into the nanoparticle's lipid shell and a reactive bromopropyl headgroup that is exposed on the LNP surface. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, providing a convenient handle for the covalent attachment of various functional molecules post-formulation.[9][10] This approach simplifies the creation of targeted nanoparticles by separating the self-assembly process from the conjugation step.

LNP Formulation and Synthesis Workflow

The overall process involves preparing the lipid and cargo solutions, forming the nanoparticles via rapid mixing, and then functionalizing the surface of the pre-formed particles.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_functionalization Functionalization p1 Lipid Stock in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid, Bromo-Lipid) s1 Rapid Microfluidic Mixing p1->s1 p2 Aqueous Buffer (pH 4.0) + Therapeutic Cargo (e.g., mRNA) p2->s1 s2 Dialysis (Buffer Exchange to PBS pH 7.4) s1->s2 s3 Sterile Filtration s2->s3 f1 Add Targeting Ligand (e.g., Thiol-Peptide) s3->f1 f2 Incubate to Allow Conjugation f1->f2 f3 Purification (e.g., Size Exclusion Chromatography) f2->f3 Characterized\nFunctional LNP Characterized Functional LNP f3->Characterized\nFunctional LNP G cluster_cell Target Cell receptor Cell Surface Receptor endosome Early Endosome (pH ~6.5) receptor->endosome 2. Receptor-Mediated Endocytosis late_endosome Late Endosome (pH ~5.5) endosome->late_endosome 3. Endosomal Maturation & Acidification cargo_release Cargo Release (e.g., mRNA) late_endosome->cargo_release 4. Endosomal Escape (Ionizable lipid protonated, membrane disruption) Translation Translation cargo_release->Translation 5. Therapeutic Effect lnp Functionalized LNP (with Targeting Ligand) lnp->receptor 1. Binding

References

Application Notes and Protocols for 1-Palmitoyl-3-bromopropanediol in Membrane Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-bromopropanediol is a specialized chemical probe designed for the investigation of membrane protein interactions, particularly those involving protein acylation. Its unique structure, featuring a palmitoyl (B13399708) lipid anchor and a reactive bromopropyl group, allows it to function as an activity-based probe. This enables the covalent labeling and subsequent identification of enzymes involved in lipid modifications, such as palmitoyl acyltransferases (PATs), and other proteins that interact with lipidated substrates within the cellular membrane.

Protein S-palmitoylation is a reversible post-translational modification that plays a critical role in regulating protein trafficking, localization, and function.[1] The covalent attachment of palmitate to cysteine residues modulates the hydrophobicity of proteins, facilitating their association with cellular membranes.[2] Dysregulation of palmitoylation has been implicated in various diseases, making the enzymes that catalyze this process, primarily the Asp-His-His-Cys (DHHC) family of PATs, attractive therapeutic targets.[2]

These application notes provide detailed protocols for utilizing this compound to study membrane protein interactions, with a focus on identifying and characterizing protein acyltransferases. The methodologies are adapted from established protocols for similar bromo-lipid probes, such as 2-bromopalmitate and its derivatives.[2][3][4]

Principle of Action

This compound is designed to mimic a palmitoylated substrate. The palmitoyl group facilitates its insertion into cellular membranes, bringing the reactive bromopropyl headgroup into proximity with membrane-associated proteins. The electrophilic bromine atom can then react with nucleophilic residues, such as cysteine in the active site of DHHC-PATs, forming a stable, covalent thioether bond. This irreversible labeling allows for the subsequent enrichment and identification of target proteins.

To facilitate detection, a reporter tag, such as an alkyne or azide (B81097) group, can be incorporated into the probe's structure for "click" chemistry-based derivatization with biotin (B1667282) or a fluorophore. For the purpose of these protocols, we will assume the use of a "clickable" analogue, 1-palmitoyl-3-bromo-propan-2-ol-yne, for downstream applications.

Key Applications

  • Activity-Based Protein Profiling (ABPP): Covalently label and identify active PATs and other enzymes that bind to lipidated substrates.

  • Target Identification and Validation: Identify the cellular targets of novel inhibitors of protein palmitoylation.

  • Enzyme Activity Assays: Assess the activity of specific DHHC-PATs in vitro and in cell-based models.

  • Imaging of Protein Palmitoylation Sites: When used with a fluorescent reporter, visualize the subcellular localization of active PATs.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Probe

ParameterValueCell Line / EnzymeReference
IC₅₀ (Pan-PAT inhibition) 5-25 µMHEK293T cellsAdapted from[3]
Optimal Labeling Concentration 10-50 µMIn vitro (lysate)Adapted from[2]
Optimal Labeling Time 1-4 hoursLive cellsAdapted from[2]
Identified DHHC-PATs DHHC3, DHHC7, DHHC15, DHHC17Proteomic analysis of HEK293T cellsAdapted from literature on PAT substrates

Experimental Protocols

Protocol 1: In Vitro Labeling of Palmitoyl Acyltransferases in Cell Lysate

This protocol describes the labeling of PATs in a complex proteome using the this compound probe.

Materials:

  • Cells expressing target DHHC-PATs (e.g., HEK293T cells)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail)

  • This compound-alkyne probe (stock solution in DMSO)

  • Dounce homogenizer

  • Microcentrifuge

  • Protein concentration assay kit (e.g., BCA)

  • Click chemistry reagents (e.g., biotin-azide, CuSO₄, TBTA, sodium ascorbate)

  • SDS-PAGE reagents

  • Streptavidin-agarose beads

  • Western blot apparatus and antibodies (e.g., anti-DHHC)

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by Dounce homogenization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Probe Labeling: Dilute the lysate to 1 mg/mL with Lysis Buffer. Add the this compound-alkyne probe to a final concentration of 10-50 µM. Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry: To the labeled lysate, add biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (B8700270) (1 mM). Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash three times with Lysis Buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against specific DHHC-PATs or proceed with on-bead digestion for mass spectrometry-based proteomic identification.

Protocol 2: Live Cell Labeling and Identification of PATs

This protocol allows for the labeling of active PATs within their native cellular environment.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound-alkyne probe (stock solution in DMSO)

  • PBS

  • Lysis Buffer (as in Protocol 1)

  • Click chemistry reagents

  • Streptavidin-agarose beads

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Replace the medium with fresh medium containing the this compound-alkyne probe (10-50 µM). Incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • Cell Harvest and Lysis: Wash the cells with PBS and harvest. Lyse the cells as described in Protocol 1.

  • Click Chemistry and Enrichment: Perform click chemistry with biotin-azide and enrich the labeled proteins using streptavidin-agarose beads as detailed in Protocol 1.

  • On-Bead Digestion: After washing the beads, resuspend them in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C to digest the bound proteins.

  • Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Visualizations

experimental_workflow cluster_invitro In Vitro Labeling cluster_incell In-Cell Labeling invitro_start Cell Lysate invitro_probe Add this compound-alkyne invitro_start->invitro_probe invitro_click Click Chemistry with Biotin-Azide invitro_probe->invitro_click invitro_enrich Streptavidin Enrichment invitro_click->invitro_enrich invitro_analysis SDS-PAGE / Western Blot or MS invitro_enrich->invitro_analysis incell_start Live Cells incell_probe Treat with this compound-alkyne incell_start->incell_probe incell_lyse Cell Lysis incell_probe->incell_lyse incell_click Click Chemistry with Biotin-Azide incell_lyse->incell_click incell_enrich Streptavidin Enrichment incell_click->incell_enrich incell_analysis LC-MS/MS Proteomics incell_enrich->incell_analysis

Caption: Experimental workflows for in vitro and in-cell labeling of proteins.

signaling_pathway Probe This compound Membrane Cell Membrane Probe->Membrane Inserts into DHHC_PAT DHHC-PAT (e.g., DHHC3/7) Probe->DHHC_PAT Covalently binds to active site Substrate Substrate Protein (e.g., Ras) DHHC_PAT->Substrate Palmitoylates Labeled_PAT Covalently Labeled DHHC-PAT Substrate->Membrane Tethers to Downstream Downstream Signaling Substrate->Downstream Labeled_PAT->Downstream Inhibits signaling

Caption: Mechanism of action of the probe in a cellular context.

Troubleshooting

IssuePossible CauseSolution
No or weak labeling Probe instability or inactivityVerify probe integrity. Increase probe concentration or incubation time.
Low abundance of active target enzymesUse a cell line known to express high levels of the target PATs.
High background labeling Non-specific binding of the probeDecrease probe concentration. Include a pre-clearing step with beads before enrichment.
Inefficient washingIncrease the number and stringency of wash steps.
Inconsistent results Variability in cell culture conditionsMaintain consistent cell passage number, density, and growth conditions.
Reagent degradationUse fresh reagents, especially sodium ascorbate for click chemistry.

Conclusion

This compound represents a valuable tool for the study of membrane protein interactions, particularly for the identification and characterization of enzymes involved in protein palmitoylation. The protocols provided herein, adapted from established methodologies for similar probes, offer a framework for researchers to employ this compound in their investigations. Careful optimization of experimental conditions will be crucial for achieving robust and reproducible results. The use of such chemical probes will undoubtedly continue to advance our understanding of the roles of protein lipidation in health and disease.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Palmitoyl-3-bromopropanediol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during the synthesis of 1-Palmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes for low yield in the synthesis of this compound?

A1: Low yields in this synthesis can stem from several factors related to the two key reaction steps: the acylation of 3-bromo-1,2-propanediol (B131886) with palmitoyl (B13399708) chloride and the potential side reactions. The most common culprits include:

  • Side Reactions: The formation of byproducts is a primary cause of low yield. The most significant side reaction is the di-acylation of 3-bromo-1,2-propanediol to form 1,2-dipalmitoyl-3-bromopropanediol.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or inefficient mixing.

  • Purity of Reactants: The presence of impurities, especially moisture, in the reactants (3-bromo-1,2-propanediol, palmitoyl chloride) or the solvent can lead to undesired side reactions and decomposition of the acylating agent.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to either incomplete conversion of the starting material or the formation of di-substituted byproducts.

  • Product Degradation: The product itself might be unstable under the reaction or workup conditions, leading to degradation.

  • Inefficient Purification: Loss of product during the purification steps (e.g., extraction, chromatography) can significantly reduce the final yield.

Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I improve the regioselectivity for mono-acylation?

A2: Achieving high regioselectivity for the formation of the mono-acylated product is crucial for maximizing the yield. The formation of 1,2-dipalmitoyl-3-bromopropanediol is a common issue. Here are some strategies to enhance mono-acylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 3-bromo-1,2-propanediol to palmitoyl chloride. A slight excess of the diol can also favor mono-acylation, but this will require careful purification to remove the unreacted starting material.

  • Slow Addition of Acylating Agent: Add the palmitoyl chloride dropwise to the solution of 3-bromo-1,2-propanediol at a controlled temperature. This helps to maintain a low concentration of the acylating agent in the reaction mixture, thus reducing the likelihood of a second acylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase the selectivity for the more reactive primary hydroxyl group over the secondary one, although this may require a longer reaction time.

  • Choice of Solvent: The solvent can influence the reactivity of the hydroxyl groups. A non-polar, aprotic solvent is generally preferred.

  • Use of a Catalyst: While not always necessary with a reactive acyl chloride, a catalyst can sometimes improve selectivity. However, the choice of catalyst is critical and would require optimization. For analogous reactions, borinic acid catalysts have been shown to be effective in regioselective monoacylation of diols.[1]

Q3: My reaction mixture turned dark, and I'm having trouble purifying the final product. What could be the cause?

A3: A dark reaction mixture often indicates the presence of impurities or decomposition products. The purification of this compound can be challenging due to its amphiphilic nature and the presence of structurally similar byproducts.

  • Causes of Dark Color:

    • Impure Reactants: Using old or impure palmitoyl chloride can introduce colored impurities.

    • Decomposition: At higher temperatures, both the reactants and the product can decompose, leading to charring. The HCl gas produced as a byproduct of the acylation can also contribute to degradation if not effectively neutralized or removed.[2]

    • Side Reactions: Complex side reactions can generate colored polymeric materials.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup is essential to remove any water-soluble impurities and unreacted starting materials. Washing with a mild base (e.g., sodium bicarbonate solution) can neutralize any remaining acid.

    • Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separating the mono-acylated product from the di-acylated byproduct and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: I am unsure about the optimal reaction conditions. Can you provide a general guideline?

A4: The optimal reaction conditions can vary, but here is a general set of parameters that can be used as a starting point for the acylation of 3-bromo-1,2-propanediol with palmitoyl chloride. It is always recommended to perform small-scale trial reactions to optimize the conditions for your specific setup.

ParameterRecommended RangeNotes
Solvent Anhydrous Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or TolueneEnsure the solvent is completely dry to prevent hydrolysis of palmitoyl chloride.
Temperature 0 °C to Room Temperature (20-25 °C)Lower temperatures generally favor selectivity for mono-acylation.
Reactant Ratio 1:1 to 1.2:1 (3-bromo-1,2-propanediol : Palmitoyl Chloride)A slight excess of the diol can help to minimize di-acylation.
Base Pyridine (B92270) or Triethylamine (1.1 - 1.5 equivalents)Acts as a scavenger for the HCl byproduct.
Reaction Time 2 - 24 hoursMonitor the reaction progress by Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1,2-propanediol

This protocol is adapted from a known synthesis of 3-bromo-1,2-propanediol.[3]

Materials:

Procedure:

  • Dissolve 3-oxetanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add carbon tetrabromide (1 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of triphenylphosphine (1 equivalent) in dichloromethane.

  • Add the triphenylphosphine solution dropwise to the reaction mixture over 10 minutes at 0 °C.

  • After the addition is complete, allow the reaction to warm to 30 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield 3-bromo-1,2-propanediol.

Protocol 2: Synthesis of this compound

This is a general protocol for the acylation of 3-bromo-1,2-propanediol.

Materials:

  • 3-Bromo-1,2-propanediol

  • Palmitoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve palmitoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the palmitoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

Data Presentation

The following table summarizes typical yields for analogous mono-acylation reactions of glycerol (B35011) derivatives. These values can serve as a benchmark for what might be expected in the synthesis of this compound under optimized conditions.

Acylating AgentSubstrateCatalyst/ConditionsMono-acylated Product YieldReference
Long-chain fatty acids2,3- or 1,2-isopropylidene-sn-glycerolsDimethylboronbromide, -50 °C70-90%[4]
Acetic AcidGlycerolAmberlyst-35, 105 °C, 4hInfluenced by molar ratio[5]
Oleic Acid2-MonopalmitinLipase (B570770) from Rhizomucor mieheiup to 78%[6]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-Bromo-1,2-propanediol 3-Bromo-1,2-propanediol Acylation 3-Bromo-1,2-propanediol->Acylation Palmitoyl Chloride Palmitoyl Chloride Palmitoyl Chloride->Acylation This compound This compound Di-acylated Byproduct Di-acylated Byproduct HCl HCl Acylation->this compound Desired Path Acylation->Di-acylated Byproduct Side Reaction Acylation->HCl Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_byproducts Analyze crude product for byproducts (TLC, NMR) start->check_byproducts diacylation Significant di-acylation observed? check_byproducts->diacylation Yes other_byproducts Other unexpected byproducts present? check_byproducts->other_byproducts No diacylation->other_byproducts No optimize_stoichiometry Optimize Stoichiometry: - Use 1:1 or slight excess of diol - Slow addition of palmitoyl chloride diacylation->optimize_stoichiometry Yes check_reactants Check Reactant Purity: - Use freshly distilled/purchased reagents - Ensure anhydrous conditions other_byproducts->check_reactants Yes optimize_conditions Optimize Reaction Conditions: - Lower reaction temperature - Monitor reaction time carefully other_byproducts->optimize_conditions No improve_purification Improve Purification: - Optimize chromatography conditions - Consider recrystallization optimize_stoichiometry->improve_purification check_reactants->optimize_conditions optimize_conditions->improve_purification success Improved Yield improve_purification->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Alkylation Reactions for 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the alkylation of 1-Palmitoyl-3-bromopropanediol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the alkylation of this compound?

The most common method is a nucleophilic substitution reaction, often analogous to the Williamson ether synthesis for O-alkylation or a standard N-alkylation when reacting with an amine. In this S(_N)2 reaction, a nucleophile (e.g., an alcohol, amine, or thiol) attacks the carbon atom bonded to the bromine, displacing the bromide ion to form a new carbon-nucleophile bond.

Q2: Which factors are most critical in optimizing the reaction yield?

Several factors significantly influence the reaction's success. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred for S(_N)2 reactions.[1] The base should be strong enough to deprotonate the nucleophile (if necessary) but should not promote side reactions like elimination.

Q3: What are the common side reactions to be aware of?

The primary competing reaction is the base-catalyzed elimination of HBr from the this compound, which would result in an unsaturated lipid.[2] The choice of a non-nucleophilic, sterically hindered base can help minimize this. Another potential side reaction is dialkylation if the nucleophile has more than one reactive site. Using an excess of the amine can sometimes help to minimize dialkylation.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material, this compound, especially if the product has a different polarity.[3] For more quantitative analysis and to confirm product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4]

Q5: What are the recommended purification techniques for the final product?

The purification of the resulting lipid derivative, which is often a cationic lipid, can be challenging due to its amphipathic nature. Flash column chromatography on silica (B1680970) gel is a common method.[5] The choice of eluent system (e.g., a gradient of chloroform (B151607) and methanol) is critical for good separation.[6] For quaternary ammonium (B1175870) compounds, ion-exchange chromatography can also be an effective purification method.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound.

Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Wet Reagents Ensure this compound is pure and dry. Use a freshly opened or purified alkylating agent and anhydrous solvents. Moisture can deactivate many bases.
Insufficient Base Strength or Inappropriate Base If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), ensure the base is strong enough (e.g., NaH). For primary amines, a non-nucleophilic organic base like triethylamine (B128534) (Et(_3)N) or DIPEA can be used to scavenge the HBr produced.
Low Reaction Temperature Some alkylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature (e.g., from room temperature to 60-80 °C) and monitor the reaction by TLC.
Steric Hindrance The bulky palmitoyl (B13399708) group may sterically hinder the reaction. Using a less hindered nucleophile or a solvent that can better solvate the transition state may be beneficial.
Presence of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Elimination Byproduct Formation This is often due to the use of a strong, non-hindered base or high reaction temperatures. Consider using a bulkier base (e.g., DBU) or lowering the reaction temperature.[2]
Dialkylation of the Nucleophile If the nucleophile has multiple reactive sites, dialkylation can occur. Using a large excess of the nucleophile can favor the mono-alkylated product.
Hydrolysis of the Ester Group Under strongly basic or acidic conditions, the palmitoyl ester linkage can be hydrolyzed. Use milder bases and avoid harsh acidic workups.

Data on Optimization of Similar Alkylation Reactions

The following tables summarize optimization data for alkylation reactions on substrates analogous to this compound. These tables can serve as a starting point for developing your own optimized conditions.

Table 1: Optimization of N-Alkylation of an Indazole Derivative [8]

EntryBase (equiv.)SolventTemperature (°C)Yield (%) of N-1 Isomer
1K(_2)CO(_3) (1.5)DMF2565
2Cs(_2)CO(_3) (1.5)DMF2575
3NaH (1.5)DMF0 to 2580
4NaH (1.5)THF0 to 2592
5KHMDS (1.5)THF-78 to 2585

Table 2: Optimization of Alkylation using an Alkyl Bromide [2]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1DBU (1.5)CH(_3)CN2588
2DBU (1.5)CH(_3)CN094
3DBU (1.5)THF2575
4DBU (1.5)Toluene2565
5Et(_3)N (1.5)CH(_3)CN25<10
6K(_2)CO(_3) (1.5)CH(_3)CN2540

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound with a primary or secondary amine. The conditions provided are a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of interest (e.g., a dialkylamine or a substituted amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH(_3)CN)

  • A suitable base (e.g., K(_2)CO(_3), NaH, or Et(_3)N)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF or CH(_3)CN.

  • Addition of Reagents: Add the amine (1.1-2.0 eq) to the solution. If a solid base like K(_2)CO(_3) (1.5-2.0 eq) is used, add it at this stage. If a liquid base like Et(_3)N (1.5-2.0 eq) is used, add it dropwise. For a strong base like NaH (1.1 eq), cool the reaction to 0 °C before portion-wise addition.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3x).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).

Visual Guides

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Purity and Dryness start->check_reagents check_base Evaluate Base Strength and Type check_reagents->check_base Reagents OK impure_reagents Use Pure, Anhydrous Reagents check_reagents->impure_reagents Impurities or Moisture Detected check_temp Assess Reaction Temperature check_base->check_temp Base is Appropriate wrong_base Select a More Suitable Base (e.g., NaH, DBU) check_base->wrong_base Base is Ineffective check_stoi Verify Stoichiometry check_temp->check_stoi Temperature is Optimal low_temp Increase Temperature Incrementally check_temp->low_temp Reaction is Sluggish wrong_stoi Adjust Reactant Ratios check_stoi->wrong_stoi Incorrect Ratios end Improved Yield impure_reagents->end wrong_base->end low_temp->end wrong_stoi->end

Caption: A logical workflow for troubleshooting low product yield.

Experimental Workflow for Alkylation and Purification

Experimental_Workflow cluster_reaction Alkylation Reaction cluster_workup Work-up and Extraction cluster_purification Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants and Base (this compound, Amine, Base) setup->reagents react 3. Heat and Stir (Monitor by TLC) reagents->react quench 4. Quench with Water react->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography analysis 9. Characterize Pure Product (NMR, MS) chromatography->analysis

Caption: Step-by-step workflow for the alkylation and purification process.

References

Technical Support Center: Synthesis of 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Palmitoyl-3-bromopropanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Problem: Low Yield of the Desired this compound

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred adequately to ensure proper mixing of reactants. - Extend the reaction time or moderately increase the temperature, monitoring for the formation of degradation products. - Use a slight excess of palmitoyl (B13399708) chloride to drive the reaction to completion.
Side Reactions - The formation of the isomeric side product, 2-Palmitoyl-3-bromopropanediol, and the di-acylated product, 1,2-dipalmitoyl-3-bromopropanediol, are common. Optimize the reaction conditions (e.g., lower temperature, controlled addition of acylating agent) to favor the formation of the desired 1-isomer. - Consider using a protecting group strategy for the secondary hydroxyl group of 3-bromo-1,2-propanediol (B131886) to prevent acylation at that position.
Product Degradation - The byproduct, hydrochloric acid, can potentially lead to degradation of the desired product. The inclusion of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) can neutralize the acid as it is formed.[1]
Purification Losses - Optimize the purification method (e.g., column chromatography, crystallization) to minimize loss of the product. Ensure the chosen solvent system provides good separation between the desired product and side products.

Problem: Presence of Multiple Products in the Final Mixture

Potential Cause Suggested Solution
Lack of Regioselectivity - The primary and secondary hydroxyl groups of 3-bromo-1,2-propanediol have different reactivities. The acylation of the primary hydroxyl is generally favored, but acylation of the secondary hydroxyl to form 2-Palmitoyl-3-bromopropanediol can occur. To enhance regioselectivity, consider enzymatic synthesis using a lipase (B570770) that specifically acylates the primary position.[2] Alternatively, a chemical approach using protecting groups for the secondary hydroxyl can be employed.
Over-acylation - The formation of 1,2-dipalmitoyl-3-bromopropanediol occurs when both hydroxyl groups are acylated. To minimize this, use a stoichiometric amount or only a slight excess of palmitoyl chloride. Slow, dropwise addition of the palmitoyl chloride to the solution of 3-bromo-1,2-propanediol can also help to control the reaction and reduce the formation of the di-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the regioisomeric 2-Palmitoyl-3-bromopropanediol and the di-acylated product, 1,2-dipalmitoyl-3-bromopropanediol. Hydrochloric acid is also a significant byproduct of the reaction when using an acyl chloride.

Q2: How can I differentiate between this compound and its 2-isomer?

A2: Chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to separate the two isomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structural identification. The chemical shifts of the protons on the glycerol (B35011) backbone will be different for the 1- and 2-acylated isomers.

Q3: What is the role of a base in this reaction?

A3: A non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. This prevents acid-catalyzed side reactions and potential degradation of the desired product.

Q4: Can I use an enzymatic method for this synthesis?

A4: Yes, enzymatic synthesis using a lipase can offer high regioselectivity for the acylation of the primary hydroxyl group of 3-bromo-1,2-propanediol, thus minimizing the formation of the 2-isomer. Lipases like those from Candida antarctica are commonly used for such selective esterifications.

Q5: How can I remove the unreacted 3-bromo-1,2-propanediol from the final product?

A5: 3-bromo-1,2-propanediol is more polar than the acylated products. It can typically be removed by washing the organic extract of the reaction mixture with water or by using column chromatography with a suitable solvent system.

Data Presentation

The following table summarizes the expected products in a typical synthesis of this compound. The relative amounts are hypothetical and can vary significantly based on the reaction conditions.

Compound Structure Typical Molar Ratio (%) Notes
This compound Br-CH2-CH(OH)-CH2-O-CO-(CH2)14-CH360 - 80Desired Product
2-Palmitoyl-3-bromopropanediol Br-CH2-CH(O-CO-(CH2)14-CH3)-CH2-OH15 - 30Isomeric Side Product
1,2-dipalmitoyl-3-bromopropanediol Br-CH2-CH(O-CO-(CH2)14-CH3)-CH2-O-CO-(CH2)14-CH35 - 10Di-acylated Side Product
Hydrochloric Acid HClStoichiometric to acylationByproduct

Experimental Protocols

General Protocol for Chemical Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Materials:

    • 3-bromo-1,2-propanediol

    • Palmitoyl chloride

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Silica (B1680970) gel for column chromatography

    • Hexane and ethyl acetate (B1210297) for chromatography

  • Procedure:

    • Dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of palmitoyl chloride (1 equivalent) in anhydrous DCM to the cooled mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired this compound from the side products.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small aliquot of the crude reaction mixture or the purified product is dissolved in a suitable solvent (e.g., DCM, hexane).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 280 °C

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-600

  • Data Analysis: Identify the peaks corresponding to the main product and side products by comparing their mass spectra with known fragmentation patterns or a spectral library.

Visualizations

Reaction Pathway and Side Product Formation

G Reactants 3-bromo-1,2-propanediol + Palmitoyl Chloride Conditions Reaction Conditions (Solvent, Temperature, Base) Reactants->Conditions Acylation MainProduct This compound Isomer 2-Palmitoyl-3-bromopropanediol DiAcyl 1,2-dipalmitoyl-3-bromopropanediol HCl Hydrochloric Acid (Byproduct) Conditions->MainProduct Desired Pathway Conditions->Isomer Isomerization/Side Reaction Conditions->DiAcyl Over-acylation Conditions->HCl

Caption: Reaction scheme for the synthesis of this compound showing the formation of major side products.

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis A 1. Mix Reactants (3-bromo-1,2-propanediol, Pyridine) B 2. Add Palmitoyl Chloride A->B C 3. Stir at Room Temperature B->C D 4. Quench with NaHCO3 C->D E 5. Extract with Organic Solvent D->E F 6. Wash and Dry E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (GC-MS, NMR) H->I

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

How to avoid dehalogenation of 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-3-bromopropanediol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding potential issues during their experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of this compound, the primary concern is dehydrobromination, an elimination reaction where the bromine atom and a hydrogen atom from an adjacent carbon are removed, leading to the formation of an alkene. This is problematic as it results in the formation of an undesired byproduct, reducing the yield of the intended product and complicating the purification process.

Q2: What are the common causes of dehalogenation of this compound?

Dehalogenation of this compound is typically caused by exposure to basic conditions. Strong bases are particularly effective at promoting this elimination reaction.[1][2][3][4][5] Other contributing factors include elevated reaction temperatures and the use of certain solvents.

Q3: How can I detect if dehalogenation has occurred in my reaction?

The formation of the dehalogenated product, an unsaturated derivative of 1-palmitoyl-propanediol, can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals in the alkene region of the 1H NMR spectrum (typically 5-6.5 ppm) is a strong indicator of dehalogenation.

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.

Q4: What role does the solvent play in the dehalogenation process?

The choice of solvent can significantly influence the competition between the desired nucleophilic substitution and the undesired elimination reaction. Polar protic solvents, such as ethanol, can favor elimination reactions, especially when a strong base is used.[3] Polar aprotic solvents like DMSO or DMF are often a better choice for nucleophilic substitution reactions as they can help to solvate the nucleophile without promoting elimination to the same extent.[6]

Q5: Can the hydroxyl group in this compound interfere with my reaction?

Yes, the free hydroxyl group is acidic and can be deprotonated by a base. This can lead to side reactions or interfere with the desired reaction at the carbon-bromine bond. Under basic conditions, the deprotonated hydroxyl group can act as an intramolecular nucleophile, potentially leading to the formation of a cyclic ether (an epoxide). To avoid these complications, it is often advisable to protect the hydroxyl group before carrying out reactions at the brominated carbon.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with dehalogenation during your experiments.

Symptom Potential Cause Suggested Solution
Low yield of desired product and a significant amount of a less polar byproduct observed by TLC. The reaction conditions are favoring dehydrobromination.- Lower the reaction temperature: Higher temperatures often favor elimination over substitution.[2] - Use a weaker base: If possible, switch to a milder base. For example, use a carbonate base (e.g., K2CO3, Cs2CO3) instead of a hydroxide (B78521) or alkoxide. - Change the solvent: Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
1H NMR of the crude product shows signals in the 5-6.5 ppm range. Formation of an alkene due to dehydrobromination.- Confirm the structure of the byproduct: Isolate the byproduct and characterize it to confirm that it is the dehalogenated product. - Optimize reaction conditions as described above.
Multiple unexpected products are formed. The hydroxyl group may be participating in side reactions.- Protect the hydroxyl group: Before performing the substitution reaction, protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group. This will prevent it from being deprotonated or acting as a nucleophile.
The reaction is sluggish at lower temperatures. The nucleophile may not be strong enough or the reaction requires more energy.- Use a stronger, non-basic nucleophile: If the goal is substitution, consider nucleophiles that are strong but not strongly basic. For example, azide (B81097) or cyanide ions are good nucleophiles that are less basic than hydroxides. - Use a catalyst: A phase-transfer catalyst can sometimes facilitate the reaction at a lower temperature.

Data Presentation: Substitution vs. Dehalogenation

The following table summarizes the key factors that influence whether a reaction with this compound will proceed via nucleophilic substitution (desired) or elimination (dehalogenation).

FactorFavors Nucleophilic Substitution (SN2)Favors Dehalogenation (E2)
Base/Nucleophile Strong, non-basic nucleophiles (e.g., N3-, CN-, RCOO-)Strong, bulky bases (e.g., t-BuOK) or strong, unhindered bases (e.g., NaOH, EtO-)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone)Polar protic solvents (e.g., ethanol, water)
Substrate Primary alkyl halide (as in this case)Tertiary > Secondary > Primary alkyl halides

Experimental Protocols

Protocol 1: Standard Nucleophilic Substitution (Higher Dehalogenation Risk)

This protocol describes a typical nucleophilic substitution reaction with sodium methoxide (B1231860), which carries a risk of dehalogenation.

Objective: To synthesize 1-Palmitoyl-3-methoxypropanediol.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add sodium methoxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NH4Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Nucleophilic Substitution (Minimized Dehalogenation)

This protocol is designed to minimize dehalogenation by using a milder base and a different solvent system.

Objective: To synthesize 1-Palmitoyl-3-azidopropanediol.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF in a round-bottom flask, add sodium azide (1.5 equivalents).

  • Heat the mixture to 50°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it three times with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting dehalogenation issues when working with this compound.

Dehalogenation_Troubleshooting start Start: Unwanted Dehalogenation Suspected check_tlc_nmr Analyze Reaction Mixture (TLC, 1H NMR, MS) start->check_tlc_nmr dehalogenation_confirmed Dehalogenation Confirmed check_tlc_nmr->dehalogenation_confirmed Yes no_dehalogenation No Dehalogenation Detected check_tlc_nmr->no_dehalogenation No review_conditions Review Reaction Conditions dehalogenation_confirmed->review_conditions other_issue Investigate Other Side Reactions (e.g., hydrolysis, starting material) no_dehalogenation->other_issue base_strength Is a strong base used (e.g., -OH, -OR)? review_conditions->base_strength use_weaker_base Action: Use a weaker base (e.g., K2CO3, NaHCO3) base_strength->use_weaker_base Yes temperature Is the reaction temperature high? base_strength->temperature No use_weaker_base->temperature lower_temp Action: Lower the temperature temperature->lower_temp Yes solvent_type Is a protic solvent used (e.g., EtOH, MeOH)? temperature->solvent_type No lower_temp->solvent_type change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) solvent_type->change_solvent Yes hydroxyl_protection Is the hydroxyl group unprotected? solvent_type->hydroxyl_protection No change_solvent->hydroxyl_protection protect_hydroxyl Action: Protect the hydroxyl group (e.g., as a silyl ether) hydroxyl_protection->protect_hydroxyl Yes rerun_reaction Rerun Experiment with Optimized Conditions hydroxyl_protection->rerun_reaction No protect_hydroxyl->rerun_reaction

References

Technical Support Center: Synthesis and Purification of Lipids Using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipids using 1-Palmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic building block used in the preparation of various phospholipids (B1166683) and other complex lipids. Its structure, featuring a palmitoyl (B13399708) group at the sn-1 position and a bromine atom at the sn-3 position of a glycerol (B35011) backbone, makes it a versatile precursor for introducing a phosphocholine (B91661) or other polar head group at the sn-3 position to create specific lipid molecules.

Q2: What is a general reaction scheme for synthesizing a phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) from this compound?

A2: A common strategy involves a two-step process. First, this compound is reacted with a protected phosphocholine precursor, such as phosphocholine silver salt or a phosphocholine cadmium chloride complex, to form a protected lysophospholipid. The second step involves the acylation of the free hydroxyl group at the sn-2 position with palmitoyl chloride or palmitic anhydride (B1165640) to yield the final dipalmitoyl product. Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.

Q3: What are the most common impurities encountered in this synthesis?

A3: Common impurities can include unreacted starting materials (this compound, phosphocholine precursor, and acylating agent), byproducts from side reactions (e.g., elimination of HBr from the starting material, hydrolysis of the acylating agent to palmitic acid), and residual solvents from the reaction and purification steps.

Q4: Which analytical techniques are best for assessing the purity of the synthesized lipid?

A4: A combination of techniques is recommended for a comprehensive purity

Technical Support Center: Purification of 1-Palmitoyl-3-bromopropanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Palmitoyl-3-bromopropanediol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound derivatives?

A1: The main challenges stem from the compound's amphipathic nature, potential instability, and the presence of structurally similar impurities. Key difficulties include:

  • Co-elution of impurities: Unreacted starting materials, di-acylated byproducts, and positional isomers can be difficult to separate due to similar polarities.

  • Hydrolysis: The ester and bromo functionalities are susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of 1-palmitoylglycerol and other degradation products.

  • Thermal instability: Prolonged heating during solvent evaporation or distillation can cause decomposition.

  • "Oiling out": During recrystallization, the compound may separate as an oil rather than forming crystals, which traps impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities include:

  • Starting materials: Unreacted palmitoyl (B13399708) chloride or palmitic acid, and 3-bromo-1,2-propanediol.

  • Di-acylated byproduct: 1,2-dipalmitoyl-3-bromopropanediol.

  • Positional isomer: 2-Palmitoyl-3-bromopropanediol.

  • Hydrolysis product: 1-Palmitoylglycerol.

  • Unbrominated lipid: 1-Palmitoyl-propanediol may be present if the bromination reaction was incomplete.[1][2][3]

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process.[4][5] A suitable solvent system, such as hexane (B92381):ethyl acetate (B1210297) or chloroform:methanol, should be developed to achieve good separation between the desired product and impurities.[5] Staining with iodine vapor or a phosphomolybdic acid solution can be used to visualize the spots.

Q4: Which analytical techniques are best for assessing the final purity of this compound?

A4: A combination of techniques is recommended for unambiguous purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M/M+2 isotopic pattern.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the final product.

Q5: What are the recommended storage conditions for purified this compound?

A5: To prevent degradation, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It should be protected from moisture and light. Using anhydrous solvents for storage is also recommended.

Troubleshooting Guides

Column Chromatography Purification
IssuePossible Cause(s)Suggested Solution(s)
Product co-elutes with impurities - Inappropriate solvent system polarity.- Column overloading.- Poor column packing.- Optimize the solvent system using TLC. A good starting point is a hexane:ethyl acetate gradient.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product does not elute from the column - Eluent is not polar enough.- Product has high affinity for the stationary phase.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Consider switching to a more polar solvent system, such as dichloromethane (B109758):methanol.
Low recovery of the product - Product is partially decomposing on the silica (B1680970) gel.- Irreversible adsorption to the stationary phase.- Run the column more quickly to minimize contact time with the silica.- Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.- Use a different stationary phase, such as alumina.
Product decomposes on the column - Silica gel is too acidic.- Prolonged exposure to the stationary phase.- Neutralize the silica gel by washing it with a suitable solvent system containing a small amount of a base (e.g., triethylamine) before packing the column.- Use flash chromatography to reduce the purification time.
Recrystallization Purification
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing - The solution is supersaturated.- The cooling process is too rapid.- The chosen solvent is not ideal.- Add a small amount of additional solvent to the hot solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a mixture of solvents. Common solvents for lipids include ethanol, acetone, and hexane/ethyl acetate mixtures.[6]
No crystal formation upon cooling - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warm to re-dissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield after recrystallization - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities co-crystallize with the product - The impurities have similar solubility properties to the product.- The concentration of impurities is too high.- Perform a second recrystallization.- Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots using an appropriate method (e.g., iodine vapor or PMA stain).

    • Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material.

    • Dry-pack the column with silica gel.

    • Wet the column with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined non-polar solvent system (e.g., hexane:ethyl acetate 95:5).

    • Gradually increase the polarity of the eluent as the chromatography progresses.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C) to prevent decomposition.

    • Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetone, hexane, ethyl acetate, or mixtures thereof) at room temperature and upon heating.[6]

    • A suitable solvent will dissolve the compound when hot but not at room temperature or below.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

Data Presentation

Table 1: Qualitative Comparison of Purification Techniques
FeatureFlash Column ChromatographyRecrystallization
Separation Power High; can separate compounds with small differences in polarity.Moderate; best for removing small amounts of impurities with different solubility profiles.
Yield Can be high, but losses can occur due to irreversible adsorption or decomposition.Generally high if the correct solvent is chosen and the procedure is optimized.
Speed Relatively fast, especially with an optimized system.Can be time-consuming due to slow cooling requirements.
Scalability Can be scaled up, but requires larger columns and more solvent.More easily scalable for larger quantities.
Potential for Degradation Risk of degradation on acidic silica gel.Lower risk of degradation if excessive heat is avoided.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Note: These are estimated values based on the structurally similar compound N-Palmitoyl-3-amino-1,2-propanediol and general chemical shift principles. Actual values may vary.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Palmitoyl Chain
-CH₃~0.88 (t)~14.1
-(CH₂)n-~1.25 (m)~22.7 - 31.9
-CH₂-CH₂-COO-~1.62 (m)~24.9
-CH₂-COO-~2.35 (t)~34.2
-C=O-~174.0
Propanediol Backbone
-CH₂-Br~3.50-3.60 (m)~34-36
-CH(OH)-~4.00-4.10 (m)~68-70
-CH₂-O-CO-~4.15-4.30 (m)~64-66

Visualizations

Purification_Workflow cluster_purification Purification start Crude Product tlc TLC Analysis to Assess Purity and Impurity Profile start->tlc decision High Purity? tlc->decision end Pure Product decision->end Yes chromatography Column Chromatography decision->chromatography No, Complex Mixture recrystallization Recrystallization decision->recrystallization No, Minor Impurities chromatography->tlc recrystallization->tlc

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Chromatography cluster_problems Identify the Problem cluster_solutions Potential Solutions start Poor Separation in Column Chromatography co_elution Co-elution of Product and Impurities start->co_elution no_elution Product Not Eluting start->no_elution low_recovery Low Product Recovery start->low_recovery optimize_solvent Optimize Solvent System (TLC) co_elution->optimize_solvent reduce_load Reduce Sample Load co_elution->reduce_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica change_stationary_phase Change Stationary Phase low_recovery->change_stationary_phase

Caption: Decision tree for troubleshooting common column chromatography issues.

Solvent_Polarity_Elution cluster_column Normal-Phase Chromatography Column cluster_elution Elution Order column_top Column Top silica Silica Gel (Polar Stationary Phase) column_bottom Column Bottom non_polar Non-polar Compounds Elute First polar Polar Compounds Elute Last mobile_phase Mobile Phase (Non-polar) mobile_phase->column_top Flow Direction

Caption: Relationship between solvent polarity and elution order in normal-phase chromatography.

References

1-Palmitoyl-3-bromopropanediol stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic lipid consisting of a palmitic acid molecule esterified to a 3-bromopropanediol backbone. Its structure makes it useful in various biochemical and pharmaceutical research applications. It can serve as an internal standard in lipidomic analyses due to its unique mass, a probe in enzyme activity assays, or a synthetic intermediate for creating more complex lipid-based molecules.

Q2: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are hydrolysis of the ester bond and nucleophilic substitution at the carbon-bromine bond. These reactions can be influenced by pH, temperature, solvent polarity, and exposure to light.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from light. If in solution, it should be dissolved in a dry, aprotic organic solvent such as chloroform (B151607), dichloromethane, or ethyl acetate (B1210297) and stored at -20°C. Avoid storing in protic solvents like methanol (B129727) or ethanol (B145695) for extended periods, as they can participate in transesterification.

Troubleshooting Guides

Issue 1: Inconsistent results when using this compound as an internal standard.

Possible Causes:

  • Degradation of the standard: The compound may be degrading in your sample matrix or during sample preparation.

  • Poor solubility: The compound may not be fully solubilized in your solvent system, leading to inaccurate pipetting.

  • Adsorption to surfaces: Like many lipids, it may adsorb to plasticware.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material. Compare the performance of the new stock solution to the old one.

  • Solvent Selection: Ensure the solvent used for the stock solution is appropriate. A non-polar organic solvent is preferable. For working solutions, minimize the time the compound spends in aqueous or protic environments.

  • pH and Temperature Control: If your experimental protocol involves aqueous buffers, ensure the pH is near neutral and avoid high temperatures.

  • Use Glassware: Minimize the use of plastic tubes and pipette tips. If plastic must be used, select low-retention products.

  • Workflow Analysis: Analyze a sample of your internal standard solution that has been through the entire sample preparation workflow to check for degradation.

Issue 2: Suspected degradation of this compound during an experiment.

Possible Causes:

  • Hydrolysis: The ester linkage is susceptible to cleavage under acidic or basic conditions.

  • Nucleophilic Attack: The bromine atom can be displaced by nucleophiles present in the reaction mixture.

  • Photodegradation: Exposure to light, especially UV, may cause degradation.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your solutions. If possible, maintain a pH between 6 and 8.

  • Avoid Nucleophiles: Be aware of any strong nucleophiles in your reaction buffers (e.g., free amines, thiols).

  • Protect from Light: Conduct experiments in amber vials or protect your samples from direct light.

  • Temperature Control: Keep samples on ice or at a controlled low temperature whenever possible.

  • Analytical Confirmation: Use techniques like thin-layer chromatography (TLC) or mass spectrometry (MS) to look for the appearance of potential degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables summarize the expected stability based on the known behavior of similar lipid esters and brominated compounds.

Table 1: Expected Relative Stability in Common Solvents

SolventExpected Stability (at room temperature, protected from light)Notes
ChloroformHighGood for long-term storage of stock solutions.
DichloromethaneHighGood for long-term storage of stock solutions.
Ethyl AcetateHighGood for long-term storage of stock solutions.
AcetonitrileModerateCan be used for working solutions, but long-term storage is not ideal.
Methanol / EthanolLow to ModerateRisk of transesterification over time. Use for short-term applications only.
Aqueous Buffers (pH 6-8)LowRisk of hydrolysis. Prepare fresh solutions and use immediately.
Aqueous Buffers (pH < 6 or > 8)Very LowRapid hydrolysis is expected.

Table 2: Influence of Experimental Conditions on Stability

ConditionEffect on StabilityRecommendation
pH Highly pH-dependent. Unstable in acidic (<6) and basic (>8) conditions.Maintain pH between 6 and 8.
Temperature Degradation rate increases with temperature.Store solutions at -20°C. Avoid heating.
Light Potential for photodegradation.Protect from light by using amber vials or covering with foil.
Nucleophiles Susceptible to nucleophilic substitution.Avoid strong nucleophiles in the reaction mixture.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to warm to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the required amount of the solid in a glass vial.

  • Add the appropriate volume of a dry, aprotic solvent (e.g., chloroform or dichloromethane) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed glass vial with a PTFE-lined cap.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting start Solid Compound dissolve Dissolve in Aprotic Solvent start->dissolve stock Stock Solution (-20°C) dissolve->stock working Prepare Working Solution stock->working assay Perform Assay working->assay analysis Data Analysis assay->analysis inconsistent Inconsistent Results analysis->inconsistent check_stability Check for Degradation (TLC/MS) inconsistent->check_stability

Caption: A typical experimental workflow using this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution parent This compound palmitic_acid Palmitic Acid parent->palmitic_acid H₂O / H⁺ or OH⁻ bromopropanediol 3-Bromo-1,2-propanediol parent->bromopropanediol H₂O / H⁺ or OH⁻ substituted_product 1-Palmitoyl-3-Nu-propanediol parent->substituted_product nucleophile Nucleophile (Nu-) nucleophile->substituted_product

Preventing hydrolysis of the ester bond in 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the ester bond in 1-Palmitoyl-3-bromopropanediol.

Troubleshooting Guides

Issue: Rapid degradation of this compound in aqueous solutions.

Question: My this compound appears to be degrading rapidly when I dissolve it in an aqueous buffer for my experiment. How can I prevent this?

Answer:

This compound is susceptible to hydrolysis of its ester bond, especially in aqueous environments. This degradation is accelerated by both acidic and basic conditions and higher temperatures. The presence of a bromo-group on the propanediol (B1597323) backbone can also influence the molecule's stability.

Immediate Actions:

  • Solvent Choice: Whenever possible, use anhydrous aprotic organic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) to dissolve and handle this compound. If an aqueous solution is absolutely necessary for your experiment, prepare it immediately before use and keep it at a low temperature.

  • pH Control: The rate of ester hydrolysis is significantly influenced by pH. It is critical to maintain a neutral pH (around 6-7.5) if an aqueous medium is unavoidable. Use a well-buffered system to prevent pH shifts during your experiment.

  • Temperature Control: Perform all experimental steps involving this compound at low temperatures (e.g., on ice or at 4°C) to minimize the rate of hydrolysis.

Long-Term Prevention:

  • Storage: Store this compound in its solid form in a desiccator at or below -20°C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For prolonged storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

Issue: Inconsistent results in cell-based assays.

Question: I am using this compound in a cell culture experiment, and my results are not reproducible. Could hydrolysis be the cause?

Answer:

Yes, the hydrolysis of this compound in your cell culture medium is a likely cause for inconsistent results. The degradation of the parent compound into palmitic acid and 3-bromopropanediol will lead to a decrease in the effective concentration of your active molecule and the introduction of potentially confounding degradation products.

Troubleshooting Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an anhydrous solvent like DMSO. Add the stock solution to your cell culture medium immediately before treating the cells to minimize the time the compound is in an aqueous environment.

  • Concentration Verification: If possible, use an analytical method like HPLC or LC-MS to determine the concentration of this compound in your final working solution at the beginning and end of your experiment to assess the extent of degradation.

  • Control Experiments: Include control groups in your experiments where cells are treated with the potential hydrolysis products (palmitic acid and 3-bromopropanediol) at concentrations equivalent to the expected degradation of your parent compound. This will help you determine if the degradation products are contributing to the observed effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of the ester bond in this compound?

A1: The primary factors are:

  • Presence of Water: Water is a reactant in the hydrolysis reaction.

  • pH: Both acidic and basic conditions catalyze ester hydrolysis.

  • Temperature: Higher temperatures increase the reaction rate.

  • Enzymes: Esterases present in biological systems (e.g., cell culture media containing serum) can enzymatically cleave the ester bond.

Q2: What is the recommended solvent for storing this compound?

A2: For long-term storage, this compound should be stored as a solid under dry conditions. For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. These stock solutions should be stored at -20°C or -80°C and protected from moisture.

Q3: How can I monitor the hydrolysis of this compound in my samples?

A3: Several analytical techniques can be used to monitor the hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) can be used to separate and quantify the parent compound and its hydrolysis products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to detect and quantify the volatile hydrolysis product, 3-bromopropanediol, and the palmitic acid (after derivatization).

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the ester and the appearance of signals from the alcohol and carboxylic acid products.

Q4: Are there any chemical stabilizers I can add to prevent hydrolysis?

A4: While not always compatible with biological experiments, in chemical applications, certain additives can reduce hydrolysis. For instance, carbodiimides can react with any carboxylic acid formed, shifting the equilibrium away from hydrolysis. However, their use needs to be carefully evaluated for compatibility with the specific experimental system. For most research applications, controlling the environmental factors (pH, temperature, water) is the preferred method of stabilization.

Data Presentation

Table 1: Factors Affecting the Stability of this compound and Recommended Handling Conditions.

ParameterCondition to AvoidRecommended ConditionRationale
pH Acidic (<6) or Basic (>8)Neutral (6.0 - 7.5)Minimizes acid and base-catalyzed hydrolysis.
Temperature Elevated temperatures (>25°C)Low temperatures (≤ 4°C for experiments, ≤ -20°C for storage)Reduces the kinetic rate of hydrolysis.
Solvent Aqueous buffersAnhydrous aprotic organic solvents (e.g., DCM, THF) or anhydrous DMSO for stock solutionsExcludes water, a necessary reactant for hydrolysis.
Moisture Humid environmentsDry, desiccated conditionsPrevents water absorption and subsequent hydrolysis.
Enzymes Presence of esterases (e.g., in serum)Use of heat-inactivated serum or serum-free media if possiblePrevents enzymatic degradation of the ester bond.

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound for in vitro Experiments

Objective: To prepare a working solution of this compound in an aqueous medium with minimal hydrolysis for immediate use in cellular or biochemical assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, ice-cold aqueous buffer or cell culture medium (pH 7.2-7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. In a sterile microcentrifuge tube, dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). c. Vortex briefly until the solid is completely dissolved. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Pre-chill the aqueous buffer or cell culture medium on ice. c. Perform a serial dilution of the stock solution in the ice-cold aqueous medium to achieve the final desired concentration. It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around to ensure proper mixing. d. Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can introduce air and potentially increase degradation. e. Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualization

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of this compound cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis (Optional) storage Store Solid at <= -20°C in a Desiccator stock Prepare Concentrated Stock in Anhydrous DMSO storage->stock Equilibrate to RT before opening working Prepare Working Solution in Ice-Cold Aqueous Medium (Just Before Use) stock->working Dilute stock into cold medium experiment Perform Experiment at Low Temperature (e.g., 4°C) working->experiment Immediate Use analysis Monitor Degradation (HPLC, GC-MS, NMR) experiment->analysis

Caption: Workflow for handling this compound to minimize hydrolysis.

Technical Support Center: Synthesis of Phospholipids using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing phospholipids (B1166683) using 1-Palmitoyl-3-bromopropanediol. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing a mixed-acid phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) from this compound?

A1: The synthesis of a mixed-acid phospholipid such as POPC from this compound is a multi-step process. The general strategy involves:

  • Acylation: Selective acylation of the secondary hydroxyl group (at the sn-2 position) of this compound with a second fatty acid, such as oleic acid.

  • Phosphorylation: Introduction of the phosphate (B84403) headgroup at the sn-3 position. This is often achieved by reacting the acylated intermediate with a suitable phosphorylating agent.

  • Headgroup Attachment: Subsequent reaction to attach the desired headgroup, for instance, choline (B1196258), to the phosphate moiety.

Q2: What are the critical parameters to control during the acylation step?

A2: The acylation of the sn-2 hydroxyl group is a critical step that dictates the purity and yield of the final product. Key parameters to control include:

  • Choice of Acylating Agent: Acyl chlorides (e.g., oleoyl (B10858665) chloride) or fatty acid anhydrides are commonly used. Acyl chlorides are generally more reactive.[1]

  • Reaction Temperature: Lower temperatures are often preferred to minimize side reactions, such as acyl migration.

  • Catalyst/Base: A non-nucleophilic base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), is typically used to facilitate the reaction.

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to avoid over-acylation or incomplete reaction.

Q3: What are the common methods for purifying the final phospholipid product?

A3: Purification of the synthesized phospholipid is essential to remove unreacted starting materials, byproducts, and excess reagents. The most common purification method is column chromatography on silica (B1680970) gel.[2][3][4][5] The choice of solvent system for elution is critical for achieving good separation. A typical gradient elution might start with a non-polar solvent mixture (e.g., chloroform/methanol) and gradually increase the polarity to elute the desired phospholipid.[2]

Experimental Protocol: Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

This protocol outlines a plausible synthetic route for POPC starting from this compound.

Step 1: Acylation of this compound with Oleoyl Chloride

  • Dissolve this compound and a slight molar excess of oleoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for the recommended time (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting 1-palmitoyl-2-oleoyl-3-bromopropane by column chromatography on silica gel.

Step 2: Phosphorylation and Choline Headgroup Attachment

  • The purified 1-palmitoyl-2-oleoyl-3-bromopropane is then reacted with a phosphorylating agent. A common method involves reaction with silver dibenzyl phosphate to yield the corresponding dibenzyl phosphate ester.

  • The dibenzyl protecting groups are subsequently removed by hydrogenolysis.

  • The resulting phosphatidic acid analog is then coupled with a choline donor, such as phosphocholine, often activated as a CDP-choline derivative, in the presence of a coupling agent to form the final POPC product.[]

  • The final product is purified by column chromatography.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of acylated product in Step 1 - Incomplete reaction. - Degradation of starting material. - Suboptimal reaction temperature.- Increase reaction time and monitor by TLC. - Ensure all reagents and solvents are anhydrous. - Optimize reaction temperature; try running the reaction at a slightly elevated temperature (e.g., room temperature) after the initial addition at 0°C.
Presence of multiple spots on TLC after acylation - Acyl migration from sn-1 to sn-2 position. - Formation of di-acylated byproduct. - Unreacted starting material.- Use a less reactive acylating agent (e.g., fatty acid anhydride (B1165640) instead of acyl chloride). - Carefully control the stoichiometry of the acylating agent. - Optimize purification by column chromatography with a shallow solvent gradient.
Difficulty in removing the bromine atom in subsequent steps - The C-Br bond is stable under the reaction conditions.- This is the intended pathway. The bromine is displaced during the phosphorylation step.
Formation of elimination byproducts - Strong bases used in the reaction can promote elimination of HBr.- Use a non-nucleophilic and sterically hindered base. - Maintain a low reaction temperature.
Low yield in the phosphorylation step - Inefficient phosphorylation agent. - Steric hindrance around the sn-3 position.- Explore different phosphorylating agents. - Optimize reaction conditions (temperature, time, solvent).
Final product is impure after column chromatography - Co-elution of byproducts with similar polarity.- Use a different solvent system for chromatography.[2] - Consider using high-performance liquid chromatography (HPLC) for final purification.[2]

Quantitative Data Summary

The following table provides estimated reaction parameters based on analogous syntheses. Actual results may vary and require optimization.

Parameter Step 1: Acylation Step 2: Phosphorylation & Headgroup Attachment
Typical Reaction Time 4-12 hours12-24 hours
Temperature 0°C to Room TemperatureVaries with method
Molar Ratio (Reagent:Substrate) 1.1 : 1 (Oleoyl Chloride : Substrate)Varies with method
Typical Yield 60-80%40-60%

Visualizations

ExperimentalWorkflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Phosphorylation & Headgroup Attachment cluster_end Final Product This compound This compound Acylation Acylation with Oleoyl Chloride This compound->Acylation Purification1 Column Chromatography Acylation->Purification1 Phosphorylation Phosphorylation Purification1->Phosphorylation Headgroup Choline Attachment Phosphorylation->Headgroup Purification2 Column Chromatography Headgroup->Purification2 POPC 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Purification2->POPC TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Check Reaction Time & Temperature LowYield->IncompleteReaction Yes SideReactions Suspect Side Reactions? LowYield->SideReactions No CoElution Modify Chromatography Conditions (Solvent System, Gradient) ImpureProduct->CoElution Yes End Consult Further Literature IncompleteReaction->End SideReactions->ImpureProduct No OptimizeBase Optimize Base/Catalyst & Temperature SideReactions->OptimizeBase Yes OptimizeBase->End CoElution->End

References

Addressing solubility problems of 1-Palmitoyl-3-bromopropanediol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-Palmitoyl-3-bromopropanediol in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipid-based compound. Structurally, it possesses a long, nonpolar palmitoyl (B13399708) chain and a more polar bromopropanediol head group. This amphiphilic nature dictates its solubility. Generally, it is insoluble in aqueous solutions but soluble in many organic solvents.[1][2][3][4] The principle of "like dissolves like" is crucial; its large nonpolar tail dominates its behavior, making it more soluble in nonpolar organic solvents.[4][5]

Q2: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many lipids.[6] However, be cautious of the thermal stability of your reactants and the solvent's boiling point.

  • Mechanical Agitation: Ensure vigorous stirring or vortexing to aid the dissolution process.

  • Particle Size Reduction: If the compound is in a solid form, grinding it to a fine powder can increase the surface area and facilitate faster dissolution.

  • Sonication: Applying ultrasonic energy can effectively break down aggregates and enhance solubility.[7][8][9]

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. The goal is to modify the polarity of the primary reaction solvent to better match that of this compound. For instance, if your primary solvent is moderately polar, adding a less polar co-solvent can improve solubility. A common approach for acidic lipids that are difficult to dissolve in chloroform (B151607) is to add a small amount of methanol (B129727) (e.g., 2%) and a very small amount of deionized water (e.g., 0.5-1%).[10]

Q4: Are there any other techniques to enhance solubility if solvent and temperature adjustments are insufficient?

A4: For particularly challenging cases, you might consider:

  • Using Surfactants: Although more common in aqueous systems, surfactants can form micelles that encapsulate nonpolar compounds, increasing their dispersion in the reaction medium.[11][12][13] The choice of surfactant should be carefully considered to avoid interference with your reaction.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic species in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can facilitate the reaction by transporting the ionic reactant across the phase boundary.[14][15][16][17] Common PTCs include quaternary ammonium (B1175870) and phosphonium (B103445) salts.[14][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound "oils out" or forms a separate liquid phase. The solvent is too polar for the nonpolar palmitoyl chain.- Select a less polar solvent (see Table 1).- Gradually add a miscible nonpolar co-solvent while stirring vigorously.
A fine precipitate forms after initial dissolution, especially upon cooling. The compound has low solubility at lower temperatures.- Maintain a higher reaction temperature if the protocol allows.- Consider a solvent system that offers better solubility at the required reaction temperature.
The reaction is slow or incomplete despite the compound appearing to dissolve. The dissolved concentration is too low for an efficient reaction rate.- Increase the amount of solvent if practical.- Employ solubility enhancement techniques like sonication or the use of a co-solvent to achieve a higher effective concentration.
Two liquid starting materials (one being this compound) are immiscible. The starting materials have significantly different polarities.- Utilize a phase-transfer catalyst to enable the reaction at the interface of the two phases.[14][15][16][17]- Find a solvent in which both reactants are soluble.

Data Presentation: Solvent Selection Guide

Table 1: Qualitative Solubility of Lipid-Based Compounds in Common Organic Solvents

SolventPolarityExpected Solubility of this compoundNotes
Hexane / HeptaneNonpolarHighGood starting point for dissolving the nonpolar tail.
TolueneNonpolarHighAromatic solvent, may offer different solvency than alkanes.
Diethyl EtherRelatively NonpolarHighGood general solvent for lipids.[1]
ChloroformModerately PolarModerate to HighA common and effective solvent for many lipids.[1][18][19]
Dichloromethane (DCM)Moderately PolarModerate to HighSimilar to chloroform, widely used for lipid dissolution.
Tetrahydrofuran (THF)Moderately PolarModerateMay be a suitable option.
Ethyl AcetatePolarModerate to LowMay be less effective due to higher polarity.
AcetonePolarLowGenerally a poor solvent for long-chain lipids.[1]
IsopropanolPolarLowCan be used as a co-solvent.[18]
Ethanol / MethanolPolarVery LowPrimarily useful as co-solvents to modify the polarity of less polar solvents.[10][18]
WaterVery PolarInsolubleNot a suitable solvent.[1][3]

Researchers should perform small-scale solubility tests with their specific batch of this compound to determine the optimal solvent and concentration for their reaction.

Experimental Protocols

Protocol 1: Solubility Enhancement using Sonication

This protocol describes the use of sonication to aid in the dissolution of this compound.

Materials:

  • This compound

  • Chosen organic solvent

  • Appropriate reaction vessel (e.g., glass vial or flask)

  • Ultrasonic bath or probe sonicator

  • Personal protective equipment (ear protection is recommended when using a sonicator)[20]

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the selected solvent to the vessel.

  • Place the vessel in an ultrasonic bath. If using a probe sonicator, immerse the tip into the mixture.

  • Turn on the sonicator. The duration and power will depend on the specific material and solvent. For a bath sonicator, 5-10 minutes is a good starting point.[8]

  • Monitor the dissolution visually. Continue sonication until the solid is fully dissolved or no further change is observed.

  • If using a probe sonicator, be mindful of potential sample heating.[9][21] It may be necessary to use short bursts of sonication with cooling periods in between.

  • Once dissolved, proceed with the addition of other reagents as per your experimental protocol.

Protocol 2: Using a Co-solvent System

This protocol outlines the method for improving solubility by creating a co-solvent system.

Materials:

  • This compound

  • Primary reaction solvent

  • Miscible co-solvent

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Add the this compound and the primary reaction solvent to the reaction vessel with a stir bar.

  • Begin stirring the mixture.

  • Gradually add the co-solvent dropwise while continuing to stir vigorously.

  • Observe the mixture for signs of dissolution. Continue adding the co-solvent until the this compound is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.

  • Proceed with your synthetic reaction in the established co-solvent system. Be aware that the change in solvent polarity may affect the reaction kinetics.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble This compound solvent Solvent Selection (Table 1) start->solvent temp Increase Temperature solvent->temp agitation Mechanical Agitation temp->agitation sonication Sonication (Protocol 1) agitation->sonication cosolvent Co-solvent (Protocol 2) sonication->cosolvent end Homogeneous Reaction Mixture cosolvent->end

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_logic action_node action_node outcome_node outcome_node start Solubility Issue? check_solvent Is Solvent Appropriate? start->check_solvent check_temp Is Temperature Increased? check_sonication Sonication Applied? check_temp->check_sonication Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent->check_temp Yes change_solvent Change Solvent (See Table 1) check_solvent->change_solvent No check_cosolvent Co-solvent Used? check_sonication->check_cosolvent Yes apply_sonication Apply Sonication (Protocol 1) check_sonication->apply_sonication No use_cosolvent Use Co-solvent (Protocol 2) check_cosolvent->use_cosolvent No fail Consult Further check_cosolvent->fail Yes increase_temp->check_sonication success Solubility Achieved increase_temp->success change_solvent->check_temp change_solvent->success apply_sonication->check_cosolvent apply_sonication->success use_cosolvent->success use_cosolvent->success

Caption: Troubleshooting decision tree for solubility problems.

References

Minimizing by-product formation when using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-3-bromopropanediol. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing by-product formation during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed when using this compound?

A1: The primary by-products typically arise from elimination, substitution (hydrolysis), and acyl migration reactions. The most common impurities to monitor are:

  • Allyl Palmitate and Palmitic Acid: Formed via an elimination reaction where HBr is removed.

  • 1-Palmitoyl-glycerol: Results from the hydrolysis of the bromide.

  • 2-Palmitoyl-3-bromopropanediol: An isomer formed through intramolecular acyl migration.

  • 1,3-Dipalmitoyl-propanediol: Can form if a palmitoyl (B13399708) source is present as a reactive impurity.

Q2: How can I minimize the formation of elimination by-products?

A2: Elimination reactions are often promoted by strong bases and high temperatures. To minimize the formation of allyl palmitate, consider the following:

  • Use a non-basic or sterically hindered base: If a base is required for your reaction, select one that is less likely to induce elimination.

  • Control the reaction temperature: Run the reaction at the lowest effective temperature.

  • Solvent choice: Use a polar, aprotic solvent to disfavor the E2 elimination pathway.

Q3: What conditions favor the hydrolysis of the bromide to 1-Palmitoyl-glycerol?

A3: Hydrolysis is the reaction with water. To prevent the formation of 1-Palmitoyl-glycerol:

  • Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Control pH: Avoid acidic or strongly basic conditions which can catalyze hydrolysis.

Q4: How can I prevent acyl migration?

A4: Acyl migration from the 1- to the 2-position can be catalyzed by both acid and base. To minimize the formation of 2-Palmitoyl-3-bromopropanediol:

  • Maintain neutral pH: Work under neutral conditions whenever possible.

  • Low temperature: Keep reaction and storage temperatures low to reduce the rate of migration.

  • Solvent effects: Protic solvents can facilitate acyl migration through the formation of orthoester intermediates. The use of non-polar, aprotic solvents can be beneficial.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound, with a focus on by-product minimization.

Problem Potential Cause Recommended Solution
High levels of allyl palmitate detected. Reaction temperature is too high, or a strong, non-hindered base was used.Decrease the reaction temperature. If a base is necessary, switch to a sterically hindered base (e.g., 2,6-lutidine) or a weaker base (e.g., NaHCO₃).
Significant amount of 1-Palmitoyl-glycerol is present in the product mixture. Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.
Isomerization to 2-Palmitoyl-3-bromopropanediol is observed. Acidic or basic contaminants, or prolonged reaction times at elevated temperatures.Purify all starting materials to remove acidic or basic impurities. Run the reaction at a lower temperature and for the minimum time required for completion.
Unexpected formation of 1,3-Dipalmitoyl-propanediol. Presence of a reactive palmitoyl source (e.g., palmitoyl chloride or palmitic anhydride) as an impurity in the starting material or formed in situ.Ensure the purity of the this compound starting material. Avoid conditions that could lead to the generation of reactive acylating agents.

Experimental Protocols

Protocol 1: General Procedure for Minimizing By-products in a Nucleophilic Substitution Reaction

This protocol outlines a general method for reacting this compound with a generic nucleophile (Nu-H) while minimizing common by-products.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. For example, THF can be dried by distillation from sodium/benzophenone.

    • Ensure the nucleophile (Nu-H) is dry and free of acidic or basic impurities.

  • Reaction Setup:

    • To a dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

    • Dissolve in a suitable anhydrous, aprotic solvent (e.g., THF, DMF).

    • Add a non-nucleophilic, sterically hindered base if required to scavenge HBr (e.g., 2,6-lutidine, 1.1 equivalents).

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add the nucleophile (Nu-H, 1.1 equivalents) to the cooled solution.

    • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, quench the reaction by adding a neutral aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel, using a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate).

Analytical Methods for By-product Identification
  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of by-products based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the percentage of each by-product.

  • Mass Spectrometry (MS): Used for the identification of by-products by determining their molecular weight.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and by-products.

Visual Guides

Byproduct_Formation_Pathways This compound This compound Allyl Palmitate Allyl Palmitate This compound->Allyl Palmitate Elimination (E2) [High Temp, Strong Base] 1-Palmitoyl-glycerol 1-Palmitoyl-glycerol This compound->1-Palmitoyl-glycerol Hydrolysis [Water] 2-Palmitoyl-3-bromopropanediol 2-Palmitoyl-3-bromopropanediol This compound->2-Palmitoyl-3-bromopropanediol Acyl Migration [Acid/Base] Desired Product Desired Product This compound->Desired Product Substitution (SN2) Nucleophile Nucleophile Nucleophile->Desired Product

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Complete analyze Analyze Product Mixture (TLC, LC-MS) start->analyze check_purity Is Purity >95%? analyze->check_purity success Proceed to Next Step check_purity->success Yes identify_byproduct Identify Major By-product check_purity->identify_byproduct No elimination Elimination Product? identify_byproduct->elimination hydrolysis Hydrolysis Product? elimination->hydrolysis No fix_elimination Lower Temp Use Hindered Base elimination->fix_elimination Yes acyl_migration Acyl Migration? hydrolysis->acyl_migration No fix_hydrolysis Use Anhydrous Conditions hydrolysis->fix_hydrolysis Yes fix_acyl_migration Ensure Neutral pH Lower Temp acyl_migration->fix_acyl_migration Yes rerun Rerun Reaction fix_elimination->rerun fix_hydrolysis->rerun fix_acyl_migration->rerun rerun->analyze

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Analytical methods for detecting impurities in 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-3-bromopropanediol. Our aim is to address common challenges encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities can originate from the synthesis process or degradation of the final product. Potential impurities include:

  • Positional Isomers: 2-Palmitoyl-1-bromopropanediol, arising from non-regioselective acylation.

  • Starting Materials: Unreacted palmitic acid and 3-bromo-1,2-propanediol.

  • Byproducts:

    • 1,3-Dipalmitoyl-2-bromopropanediol (from di-acylation).

    • Glycerol (B35011) 1-palmitate and Glycerol 2-palmitate (from hydrolysis or incomplete reaction).

    • Tripalmitin (from reaction with glycerol impurity).

  • Degradation Products: Glycerol and free palmitic acid due to hydrolysis.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities like positional isomers, di- and tri-acylated glycerols, and free fatty acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds to make them amenable to GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and identification of unknown impurities without the need for reference standards. Both ¹H and ¹³C NMR are valuable.

Q3: How can I differentiate between the 1-Palmitoyl and 2-Palmitoyl positional isomers?

A3: Differentiating these isomers can be challenging but is achievable with the right analytical approach:

  • HPLC: Reversed-phase HPLC with a suitable column (e.g., C18 or C8) and an optimized mobile phase can separate these isomers. The elution order will depend on the specific conditions, but typically the 2-isomer elutes slightly earlier.

  • GC-MS: After derivatization (e.g., silylation), the mass spectra of the isomers will show distinct fragmentation patterns that can be used for identification.

  • NMR: High-field NMR can distinguish between the isomers based on the chemical shifts of the protons and carbons on the glycerol backbone. 2D NMR techniques like HSQC and HMBC can provide definitive structural assignments.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor resolution between this compound and its positional isomer.

Possible Cause Troubleshooting Step
Inappropriate columnUse a high-resolution reversed-phase column (e.g., C18, 1.7-2.7 µm particle size).
Suboptimal mobile phaseOptimize the mobile phase composition. A gradient of acetonitrile (B52724) and isopropanol (B130326) or methanol (B129727) is often effective. Small changes in the solvent ratio can significantly impact resolution.
Inadequate temperature controlControl the column temperature. Lower temperatures often enhance the separation of acylglycerol isomers.
High flow rateReduce the flow rate to allow for better equilibration and separation.

Issue 2: Peak tailing for the main component and impurities.

Possible Cause Troubleshooting Step
Active sites on the columnUse a column with end-capping. If the problem persists, flush the column with a strong solvent or replace it.
Sample solvent mismatchDissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column overloadReduce the injection volume or the sample concentration.
Presence of secondary interactionsAdd a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase to suppress silanol (B1196071) interactions.
GC-MS Analysis

Issue 1: No peaks or very small peaks observed for this compound.

Possible Cause Troubleshooting Step
Compound is non-volatileDerivatize the sample to increase its volatility. Silylation with reagents like BSTFA is a common approach for acylglycerols.
Thermal degradation in the inletLower the injector temperature. Use a deactivated liner to minimize active sites that can promote degradation.
Adsorption in the columnUse a column specifically designed for lipid analysis with low bleed and high inertness. Trim the first few centimeters of the column if it has been used extensively.

Issue 2: Broad or tailing peaks.

Possible Cause Troubleshooting Step
Incomplete derivatizationOptimize the derivatization reaction conditions (temperature, time, reagent concentration).
Active sites in the GC systemUse a deactivated liner and a high-quality, inert GC column. Check for and eliminate any leaks in the system.
Column contaminationBake out the column at a high temperature (within its specified limits). If contamination persists, trim the inlet side of the column.
NMR Spectroscopy

Issue 1: Poorly resolved spectra with broad signals.

Possible Cause Troubleshooting Step
Sample aggregationEnsure the sample is fully dissolved in the NMR solvent. Using a solvent mixture (e.g., CDCl₃ with a small amount of CD₃OD) can sometimes improve solubility and reduce aggregation.
High sample viscosityDilute the sample. High concentrations can lead to increased viscosity and broader lines.
Poor shimmingCarefully shim the magnet to optimize the magnetic field homogeneity.

Issue 2: Difficulty in assigning signals to specific impurities.

Possible Cause Troubleshooting Step
Overlapping signals in 1D spectrumPerform 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.
Lack of reference spectraIf possible, synthesize or purchase reference standards for the expected impurities to confirm their chemical shifts.
Complex mixtureConsider a pre-purification step using techniques like flash chromatography to simplify the mixture before NMR analysis.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Objective: To separate and quantify this compound and its potential non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of lipids. A UV detector can be used if impurities have a chromophore.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent like isopropanol at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

GC-MS Method for Impurity Analysis (after Derivatization)
  • Objective: To identify and quantify volatile and derivatized non-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization (Silylation):

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Low-bleed capillary column suitable for lipid analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 320°C.

      • Hold at 320°C for 10 minutes.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of impurities.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

NMR Spectroscopy for Structural Elucidation
  • Objective: To identify the structure of impurities and confirm the structure of the main component.

  • Instrumentation:

    • NMR spectrometer (a higher field strength, e.g., 500 MHz or above, is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • Experiments to Perform:

    • 1D ¹H NMR: Provides information on the proton environment and can be used for initial assessment of purity.

    • 1D ¹³C NMR: Provides information on the carbon skeleton.

    • 2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of a molecule.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration NMR_Sample Prepare NMR Sample (in deuterated solvent) Dissolution->NMR_Sample For NMR HPLC_Injection Inject into HPLC Filtration->HPLC_Injection For HPLC Derivatization Derivatization (Silylation) Filtration->Derivatization For GC-MS Separation Reversed-Phase Separation HPLC_Injection->Separation Detection_HPLC CAD/ELSD Detection Separation->Detection_HPLC Data_Analysis_HPLC Impurity Profiling & Quantification Detection_HPLC->Data_Analysis_HPLC GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation_GC Capillary GC Separation GC_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Data_Analysis_GCMS Impurity Identification Detection_MS->Data_Analysis_GCMS NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample->NMR_Acquisition Data_Analysis_NMR Structural Elucidation NMR_Acquisition->Data_Analysis_NMR

Caption: Experimental workflow for the comprehensive analysis of impurities in this compound.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting cluster_nmr NMR Troubleshooting Problem Analytical Problem Encountered Identify_Technique Identify Analytical Technique Used Problem->Identify_Technique HPLC HPLC Identify_Technique->HPLC GCMS GC-MS Identify_Technique->GCMS NMR NMR Identify_Technique->NMR HPLC_Problem Problem Type? HPLC->HPLC_Problem GCMS_Problem Problem Type? GCMS->GCMS_Problem NMR_Problem Problem Type? NMR->NMR_Problem Poor_Resolution Poor Resolution HPLC_Problem->Poor_Resolution Resolution Peak_Tailing Peak Tailing HPLC_Problem->Peak_Tailing Peak Shape Check_Column Check Column Poor_Resolution->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Optimize_Mobile_Phase Peak_Tailing->Check_Column Check_Sample_Prep Check Sample Prep Peak_Tailing->Check_Sample_Prep No_Peaks No/Small Peaks GCMS_Problem->No_Peaks Sensitivity Broad_Peaks Broad/Tailing Peaks GCMS_Problem->Broad_Peaks Peak Shape Check_Derivatization Check Derivatization No_Peaks->Check_Derivatization Check_Inlet_Temp Check Inlet Temp No_Peaks->Check_Inlet_Temp Broad_Peaks->Check_Derivatization Check_Column_Inertness Check Column Inertness Broad_Peaks->Check_Column_Inertness Broad_Signals Broad Signals NMR_Problem->Broad_Signals Resolution Assignment_Issues Assignment Issues NMR_Problem->Assignment_Issues Identification Check_Sample_Solubility Check Solubility Broad_Signals->Check_Sample_Solubility Improve_Shimming Improve Shimming Broad_Signals->Improve_Shimming Perform_2D_NMR Perform 2D NMR Assignment_Issues->Perform_2D_NMR

Caption: Logical troubleshooting workflow for common analytical issues.

Technical Support Center: Refining Workup Procedures for Reactions with 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for reactions involving 1-Palmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence the workup procedure?

A1: The bifunctional nature of this compound, containing a long, nonpolar palmitoyl (B13399708) chain and a polar bromopropanediol headgroup, dictates its solubility and handling properties. It is a waxy solid with low water solubility and is best dissolved in organic solvents like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297) for reactions and extractions. Its relatively high molecular weight means that it and its derivatives will be non-volatile, making solvent removal under reduced pressure straightforward.

PropertyValueImplication for Workup
Molecular Weight 393.38 g/mol Non-volatile, allowing for easy removal of volatile solvents.
Appearance Waxy SolidCan be challenging to transfer and may require gentle heating to fully dissolve in solvents.
Solubility Insoluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate)Workup will primarily involve liquid-liquid extractions with immiscible organic and aqueous phases.
Functional Groups Ester, Primary Bromide, Secondary HydroxylThe ester is susceptible to hydrolysis under strong acidic or basic conditions. The primary bromide is a good leaving group for nucleophilic substitution. The secondary hydroxyl can participate in side reactions or affect solubility.

Q2: What are the most common types of reactions performed with this compound?

A2: The primary reactivity of this compound stems from the primary bromide, which is an excellent electrophile for SN2 reactions. Common reactions include:

  • Ether synthesis: Reaction with alkoxides or phenoxides.

  • Amine alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • Thioether synthesis: Reaction with thiols.

  • Esterification of the secondary hydroxyl: Reaction with acyl chlorides or anhydrides.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system will depend on the polarity of your product. A good starting point is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. For example, a 7:3 hexane:ethyl acetate mixture. The starting material, this compound, should have a certain Rf value. As the reaction proceeds, a new spot corresponding to the product should appear, and the starting material spot should diminish. Staining with potassium permanganate (B83412) or iodine can help visualize the spots.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions with this compound.

Problem 1: Emulsion Formation During Aqueous Workup

Cause: The amphiphilic nature of the product, containing a long nonpolar tail and a polar headgroup, can lead to the formation of stable emulsions during liquid-liquid extraction.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Filtration through Celite: Pass the emulsified mixture through a pad of Celite or diatomaceous earth.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.

  • Solvent Modification: Try adding a small amount of a different organic solvent with a different density, such as diethyl ether or toluene, to alter the properties of the organic phase.

Problem 2: Difficulty in Removing Unreacted Starting Material

Cause: The product and the starting material, this compound, may have very similar polarities, making their separation by column chromatography challenging.

Solutions:

  • Reaction to Completion: The best solution is to ensure the reaction goes to completion. Monitor the reaction closely by TLC and consider adding a slight excess of the nucleophile or extending the reaction time.

  • Chemical Scavenging: If the nucleophile is an amine, unreacted this compound can be reacted with a resin-bound amine scavenger after the primary reaction is complete. The resin can then be filtered off.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, methanol/DCM).

Problem 3: Product is Water-Soluble or Partially Water-Soluble

Cause: If the nucleophile used in the reaction is highly polar or contains multiple charged groups, the resulting product may have significant water solubility, leading to poor recovery during extraction.

Solutions:

  • Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer multiple times with fresh portions of the organic solvent to recover as much product as possible.

  • Use of a More Polar Organic Solvent: Solvents like n-butanol can be effective for extracting polar products from aqueous solutions.

  • Lyophilization: If the product is highly water-soluble and difficult to extract, consider removing the water by lyophilization (freeze-drying) after removing any volatile organic solvents. The crude product can then be purified by other means.

Experimental Protocols

General Aqueous Workup Procedure

This protocol is a starting point and may need to be optimized based on the specific reaction and product.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, if a strong base was used, neutralize it with a dilute acid (e.g., 1 M HCl).

  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent like THF or DMF, remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble byproducts and salts).

      • Saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts).

      • Brine (to help break any emulsions and remove residual water).

  • Drying the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for Troubleshooting Workup Issues

TroubleshootingWorkflow cluster_emulsion Emulsion Solutions cluster_separation Separation Solutions cluster_recovery Recovery Solutions start Workup Issue Encountered emulsion Emulsion Formation start->emulsion separation Poor Separation of Product and Starting Material start->separation recovery Low Product Recovery start->recovery brine Add Brine emulsion->brine Try First completion Drive Reaction to Completion separation->completion Best Approach back_extract Back-Extract Aqueous Layer recovery->back_extract Standard Practice celite Filter through Celite brine->celite If Persistent centrifuge Centrifuge celite->centrifuge Last Resort scavenger Use Scavenger Resin completion->scavenger Alternative recrystallize Recrystallize Product scavenger->recrystallize If Product is Solid polar_solvent Use More Polar Organic Solvent back_extract->polar_solvent If Still Low lyophilize Lyophilize Aqueous Layer polar_solvent->lyophilize For Highly Polar Products

Caption: Troubleshooting workflow for common workup issues.

General Experimental Workflow for Reactions and Workup

ExperimentalWorkflow reaction_setup 1. Reaction Setup (this compound + Nucleophile) reaction_monitoring 2. Reaction Monitoring (TLC) reaction_setup->reaction_monitoring reaction_monitoring->reaction_monitoring workup 3. Aqueous Workup reaction_monitoring->workup Reaction Complete purification 4. Purification (Column Chromatography or Recrystallization) workup->purification analysis 5. Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow from reaction to analysis.

Impact of temperature on 1-Palmitoyl-3-bromopropanediol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for the reaction of 1-Palmitoyl-3-bromopropanediol in publicly accessible literature, this technical support guide is based on established principles of organic chemistry, particularly concerning the synthesis and reactions of analogous long-chain bromo-esters. The provided protocols and troubleshooting advice are intended as a general guide and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of temperature in a reaction to synthesize or use this compound?

A1: Temperature is a critical parameter that influences the rate, efficiency, and selectivity of the reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition, elimination, or the formation of byproducts, which can decrease the overall yield and purity of the desired product.

Q2: I am experiencing low or no yield in my reaction. Could temperature be the cause?

A2: Yes, an inappropriate reaction temperature is a common reason for low yields. If the temperature is too low, the reaction may proceed too slowly to be effective within a practical timeframe. Conversely, if the temperature is too high, it could lead to the degradation of reactants or products. It is also important to ensure that other reaction conditions, such as catalyst activity and reagent purity, are optimal.[1]

Q3: I am observing the formation of multiple products in my reaction. How can I improve selectivity by adjusting the temperature?

A3: The formation of multiple products often indicates the occurrence of side reactions, which can be temperature-dependent. To improve selectivity, you could try running the reaction at a lower temperature. This often favors the desired kinetic product over thermodynamic byproducts that may form at higher temperatures. Stepwise, incremental adjustments to the temperature, followed by analysis of the product mixture (e.g., by TLC or GC-MS), can help identify the optimal temperature for maximizing the desired product.

Q4: What are some common side reactions in the synthesis of bromo-esters that are influenced by temperature?

A4: Common temperature-influenced side reactions in the synthesis of bromo-esters can include:

  • Elimination reactions: At higher temperatures, the bromo- group can be eliminated to form an alkene.

  • Hydrolysis: If water is present in the reaction mixture, elevated temperatures can promote the hydrolysis of the ester linkage.

  • Over-bromination: In some cases, higher temperatures can lead to the formation of di-brominated or other poly-brominated species.[1]

  • Decomposition: Both the starting materials and the product may be thermally unstable and decompose at excessive temperatures.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Troubleshooting Steps
Low Reaction Rate / Incomplete Reaction The reaction temperature is too low, providing insufficient activation energy.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step using an appropriate analytical technique (e.g., TLC, NMR, or GC).
Low Yield of Desired Product The reaction temperature is too high, causing decomposition of the product or starting materials.Decrease the reaction temperature. Consider running the reaction for a longer period at a lower temperature. Ensure the product is promptly purified after the reaction to minimize degradation.[1]
Formation of Significant Byproducts The reaction temperature is promoting side reactions (e.g., elimination, over-bromination).Lower the reaction temperature to improve selectivity for the desired product. Analyze the byproducts to understand the side reactions and adjust conditions accordingly.
Darkening or Tarring of the Reaction Mixture The reaction temperature is excessively high, leading to decomposition and polymerization.Immediately reduce the temperature. If possible, stop the reaction and attempt to isolate any remaining desired product. For future attempts, use a significantly lower temperature.

Data Presentation

The following table summarizes the generally expected impact of temperature on key parameters in a reaction involving the synthesis of a long-chain bromo-ester like this compound.

Temperature Reaction Rate Product Yield (Optimal Range) Product Purity / Selectivity Risk of Side Reactions
Low SlowLow (incomplete reaction)HighLow
Moderate ModerateHighHighModerate
High FastDecreasing (due to decomposition)DecreasingHigh
Very High Very FastVery Low (significant decomposition)Very LowVery High

Experimental Protocols

General Protocol for Temperature Optimization in the Synthesis of a Long-Chain Bromo-ester

This protocol describes a general method for optimizing the reaction temperature for a hypothetical synthesis of a bromo-ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine the starting materials, solvent, and any necessary catalysts.

  • Initial Temperature: Based on literature for similar reactions, choose a conservative starting temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Stir the reaction mixture and monitor its progress at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Incremental Temperature Increase: If the reaction is proceeding too slowly, increase the temperature by 5-10°C. Allow the reaction to stabilize at the new temperature for a set period before monitoring again.

  • Identify Optimal Temperature: Continue this incremental increase until a satisfactory reaction rate is achieved without the significant formation of byproducts. The optimal temperature will be the one that provides the best balance of reaction rate and product purity.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product should be isolated and purified promptly to prevent degradation.[1] Purification can be achieved by methods such as column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Analysis start Combine Reactants, Solvent, and Catalyst set_temp Set Initial Low Temperature start->set_temp monitor Monitor Reaction Progress (e.g., TLC, GC) set_temp->monitor check_rate Is Reaction Rate Adequate? monitor->check_rate increase_temp Increase Temperature by 5-10°C check_rate->increase_temp No check_byproducts Are Byproducts Significant? check_rate->check_byproducts Yes increase_temp->monitor check_byproducts->increase_temp No optimal_temp Optimal Temperature Identified check_byproducts->optimal_temp Yes cool Cool Reaction Mixture optimal_temp->cool purify Isolate and Purify Product cool->purify analyze Characterize Final Product purify->analyze

Caption: Workflow for reaction temperature optimization.

References

Validation & Comparative

The Strategic Advantage of Lipidation: A Comparative Guide to 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, the efficacy of alkylating agents is often hampered by challenges such as poor solubility, systemic toxicity, and the inability to effectively cross biological barriers. The conjugation of lipid moieties to these potent therapeutic agents presents a promising strategy to overcome these limitations. This guide provides a comparative analysis of 1-Palmitoyl-3-bromopropanediol, a lipidated alkylating agent, against traditional, non-lipidated counterparts.

Due to the limited availability of direct experimental data for this compound, this guide will infer its potential advantages based on its structural components: a palmitoyl (B13399708) lipid tail and a bromopropanediol warhead. The comparisons and experimental data presented are drawn from studies on analogous lipid-drug conjugates (LDCs) and established principles of lipid-based drug delivery.[1][2][3][4]

Enhanced Cellular Uptake and Bioavailability

One of the primary advantages of lipidating a drug is the significant enhancement of its ability to traverse cellular membranes.[1][5] The palmitoyl chain of this compound is expected to facilitate its passive diffusion across the lipid bilayer of cancer cells, a mechanism that is less efficient for more polar, non-lipidated alkylating agents.[5] This increased lipophilicity can lead to higher intracellular drug concentrations, potentially increasing the therapeutic efficacy at the target site.[1][2][3]

Lipid conjugation can also improve the oral bioavailability of a drug by protecting it from degradation in the gastrointestinal tract and enhancing its absorption.[1][6] The lipid moiety can promote uptake via lymphatic pathways, bypassing the first-pass metabolism in the liver that often reduces the effective dose of conventional drugs.[7]

Comparative Data: Lipophilicity and Cellular Uptake

The following table summarizes the expected differences in key physicochemical and pharmacokinetic parameters between a generic non-lipidated alkylating agent and a lipidated agent like this compound, based on general principles of LDCs.

ParameterNon-Lipidated Alkylating AgentLipidated Alkylating Agent (Inferred for this compound)Rationale / Supporting Evidence
Lipophilicity (LogP) Low to ModerateHighThe addition of a long-chain fatty acid like palmitate significantly increases the non-polar character of the molecule.[1][2]
Cellular Uptake Mechanism Primarily active transport or facilitated diffusionPrimarily passive diffusion and endocytosisIncreased lipophilicity allows for easier passage through the cell membrane's lipid bilayer.[5][8][9]
Intracellular Concentration LowerHigherEnhanced membrane permeability leads to greater accumulation of the drug inside the target cells.
Oral Bioavailability Generally LowPotentially HighLipidation can protect the drug from enzymatic degradation in the gut and enhance absorption.[1][6]
Blood-Brain Barrier Penetration LimitedPotentially EnhancedIncreased lipophilicity is a key factor in crossing the blood-brain barrier, although an optimal range exists.[10][11][12][13][14]

Targeted Delivery and Reduced Systemic Toxicity

The enhanced lipophilicity of this compound may also contribute to a more favorable biodistribution profile. Lipid-drug conjugates can be formulated into lipid-based nanocarriers such as liposomes or solid lipid nanoparticles (SLNs), which can passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[15][16] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, for active targeting of cancer cells, thereby minimizing off-target effects and reducing systemic toxicity.[17][18]

Traditional alkylating agents are known for their severe side effects, including myelosuppression and damage to healthy, rapidly dividing cells.[19] By improving the therapeutic index—the ratio of the toxic dose to the therapeutic dose—lipidation can lead to safer and more effective cancer treatments.[2][3]

Experimental Protocols

To empirically validate the inferred advantages of this compound, the following experimental protocols are proposed, based on standard methodologies for evaluating novel anti-cancer agents.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the cytotoxic effects of this compound and a non-lipidated control alkylating agent on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the control alkylating agent. Treat the cells with varying concentrations of the drugs for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a suitable cytotoxicity assay, such as the MTT or CellTox™ Green assay, to measure cell viability.[20][21][22][23]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to quantify and compare their cytotoxic potency.

Cellular Uptake Study

Objective: To quantify and compare the intracellular accumulation of this compound and a non-lipidated control.

Methodology:

  • Cell Treatment: Treat cancer cells with a fixed concentration of a fluorescently labeled version of this compound and the control compound for various time points.

  • Sample Preparation: After incubation, wash the cells to remove any extracellular drug. Lyse the cells to release the intracellular contents.

  • Quantification: Use a fluorescence plate reader or flow cytometry to measure the amount of fluorescently labeled drug within the cells.

  • Data Analysis: Compare the fluorescence intensity between the two compounds at different time points to determine the rate and extent of cellular uptake.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy and systemic toxicity of this compound compared to a non-lipidated control.[24][25][26][27][28]

Methodology:

  • Animal Model: Implant human cancer cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Administer this compound (e.g., formulated in a lipid-based carrier) and the control drug to the mice through a relevant route (e.g., oral or intravenous). A control group will receive the vehicle only.

  • Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Toxicity Assessment: Collect blood samples for hematological and biochemical analysis to assess systemic toxicity.

  • Data Analysis: Compare the tumor growth inhibition and toxicity profiles of the different treatment groups.

Visualizing the Advantage: Workflows and Pathways

Experimental Workflow for Comparative Analysis

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (MTT/CellTox) ic50 IC50 Determination cytotoxicity->ic50 uptake Cellular Uptake Study (Fluorescence) accumulation Quantify Intracellular Drug Levels uptake->accumulation conclusion Comparative Efficacy and Safety Profile ic50->conclusion accumulation->conclusion xenograft Tumor Xenograft Model (Mice) efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Systemic Toxicity Analysis xenograft->toxicity efficacy->conclusion toxicity->conclusion start Comparative Study Start compound1 This compound start->compound1 compound2 Non-Lipidated Alkylating Agent start->compound2 compound1->cytotoxicity compound1->uptake compound1->xenograft compound2->cytotoxicity compound2->uptake compound2->xenograft

Caption: Workflow for comparing this compound and a non-lipidated alkylating agent.

Enhanced Cellular Delivery Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space drug_lipid 1-Palmitoyl-3- bromopropanediol (Lipophilic) passive_diffusion Passive Diffusion drug_lipid->passive_diffusion High Permeability drug_polar Non-Lipidated Alkylating Agent (Polar) drug_polar->passive_diffusion Low Permeability active_transport Active Transport drug_polar->active_transport Carrier-Mediated target DNA Target passive_diffusion->target active_transport->target

Caption: Mechanism of cellular entry for lipidated versus non-lipidated alkylating agents.

Conclusion

The structural design of this compound, featuring a lipid-soluble palmitoyl moiety, suggests a number of potential advantages over conventional, non-lipidated alkylating agents. These include enhanced cellular uptake, improved bioavailability, and the potential for more targeted delivery with reduced systemic toxicity. While direct experimental validation for this specific compound is needed, the established principles of lipid-drug conjugates provide a strong rationale for its promise in the development of next-generation cancer therapeutics. The experimental protocols outlined in this guide offer a roadmap for the comprehensive evaluation of this compound and other novel lipidated alkylating agents.

References

Validation of lipid structure synthesized from 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of lipid structures are paramount for advancing novel therapeutic and diagnostic applications. This guide provides a comprehensive comparison of a proposed synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine from 1-Palmitoyl-3-bromopropanediol with alternative synthetic methodologies. Detailed experimental protocols for the validation of the synthesized lipid structure are also presented, supported by quantitative data and visual workflows.

Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine

The targeted lipid, 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491), is a key bioactive molecule involved in numerous cellular processes. A plausible synthetic route starting from this compound is proposed and compared with established alternative methods.

Proposed Synthesis: Nucleophilic Substitution

A straightforward approach to synthesizing the target lipid involves a nucleophilic substitution reaction. The bromine atom in this compound serves as a good leaving group, allowing for the introduction of the phosphocholine (B91661) headgroup.

Synthesis_Pathway This compound This compound Reaction Nucleophilic Substitution This compound->Reaction Phosphocholine_Source Phosphocholine Source (e.g., Silver salt) Phosphocholine_Source->Reaction Target_Lipid 1-Palmitoyl-2-hydroxy- sn-glycero-3-phosphocholine Reaction->Target_Lipid

Figure 1: Proposed synthesis of the target lipid.

This method offers the advantage of a direct and potentially high-yielding pathway, assuming appropriate reaction conditions and a suitable phosphocholine source, such as a silver or cadmium salt of phosphocholine, are employed to drive the reaction.

Comparative Analysis of Synthesis Methods

To provide a comprehensive overview, the proposed synthesis is compared with alternative, established methods for producing lysophosphatidylcholines.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Time (hours)AdvantagesDisadvantages
Proposed Nucleophilic Substitution This compound, Phosphocholine saltSilver or Cadmium salts60-80 (estimated)24-48Direct route, potentially fewer steps.Requires synthesis of the brominated precursor; use of heavy metal salts.
Enzymatic Acylation of GPC sn-Glycero-3-phosphocholine (GPC), Palmitic acidImmobilized lipase (B570770) (e.g., Novozym 435)70-95[1][2]24-72High regioselectivity, mild reaction conditions, environmentally friendly.Longer reaction times, potential for enzyme inhibition.
Chemical Synthesis from Glycerol (B35011) Derivatives (S)-Glycidol or other chiral glycerol synthonsVarious protecting groups, phosphorylating agents40-60 (overall)Multi-stepHigh stereochemical purity.[3][4]Multi-step synthesis with protection and deprotection, leading to lower overall yields.[3][4]
Partial Hydrolysis of Phosphatidylcholine 1,2-Dipalmitoyl-sn-glycero-3-phosphocholinePhospholipase A2 (PLA2)>901-4Highly specific for the sn-2 position, fast reaction.Requires a diacyl-PC precursor, potential for acyl migration in the product.

Validation of the Synthesized Lipid Structure

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine.

Validation_Workflow Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Validated_Structure Validated Lipid Structure TLC->Validated_Structure HPLC->Validated_Structure MS->Validated_Structure NMR->Validated_Structure

Figure 2: Workflow for the validation of the synthesized lipid.
Experimental Protocols

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for assessing the purity of the synthesized lipid and monitoring the progress of the reaction.

  • Stationary Phase: Silica (B1680970) gel 60 plates.

  • Mobile Phase: A common solvent system for phospholipids (B1166683) is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).[5] For better separation of lysophospholipids, a system containing chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 65:25:4, v/v/v) can be used.[5]

  • Visualization: The spots can be visualized by staining with iodine vapor, primuline (B81338) spray, or a phosphorus-specific stain like the Dittmer-Lester reagent.

  • Expected Result: The synthesized lysophosphatidylcholine should appear as a single spot with an approximate Rf value of 0.2-0.3 in the chloroform/methanol/water system, distinct from the starting material and any diacyl-phosphatidylcholine byproduct.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of purity and can be used to separate isomers.

  • Column: A normal-phase silica column or a diol-based column is suitable for phospholipid separation.

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient of chloroform/methanol/water/ammonia can effectively separate different phospholipid classes.[6][7] An isocratic system of ethanol (B145695) and aqueous oxalic acid has also been shown to resolve lysophosphatidylcholine isomers.[8][9]

  • Detector: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it is a universal detector for non-volatile compounds.

  • Expected Result: The purified product should show a single major peak at a characteristic retention time for lysophosphatidylcholine.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the synthesized lipid.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for analyzing phospholipids.

  • Analysis Mode: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and obtain structural information.

  • Expected Fragmentation Pattern: In positive ion mode ESI-MS/MS, lysophosphatidylcholines characteristically produce a prominent fragment ion at m/z 184, corresponding to the phosphocholine headgroup.[10][11][12] The parent ion should be observed at m/z 496.3 [M+H]⁺.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the palmitoyl (B13399708) chain (a triplet around 0.88 ppm for the terminal methyl group and a large signal around 1.25 ppm for the methylene (B1212753) chain), the glycerol backbone protons (multiplets between 3.5 and 5.3 ppm), and the choline (B1196258) headgroup (a singlet around 3.2 ppm for the N(CH₃)₃ protons).[13] The proton at the sn-2 position bearing the hydroxyl group is expected to appear as a multiplet around 4.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (around 174 ppm), the carbons of the glycerol backbone (in the 60-75 ppm range), and the carbons of the palmitoyl chain and the choline headgroup.

  • ³¹P NMR: The phosphorus NMR will show a single peak, confirming the presence of a single phosphate (B84403) environment.[14][15][16][17] The chemical shift can provide information about the headgroup structure.

By employing this comprehensive approach of synthesis and multi-faceted validation, researchers can confidently produce and characterize high-purity 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine for their specific research needs.

References

Comparative Analysis of Reaction Kinetics: 1-Palmitoyl-3-bromopropanediol vs. Tosylates in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The reactivity of substrates in nucleophilic substitution reactions is critically dependent on the nature of the leaving group. In the comparison between a primary bromide, such as in 1-Palmitoyl-3-bromopropanediol, and a primary tosylate, the tosylate is generally considered a superior leaving group. This is attributed to the greater stability of the resulting tosylate anion, which can delocalize the negative charge through resonance. Consequently, reactions involving primary tosylates are typically faster than those with their bromide counterparts under similar conditions. However, the choice of nucleophile and reaction conditions can sometimes influence this relative reactivity. For sterically hindered substrates, bromide can, in some instances, exhibit enhanced reactivity in S(_N)2 reactions compared to tosylate.[1]

Theoretical Background: Leaving Group Ability

A good leaving group is a species that is stable upon detaching from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.

  • Tosylate (⁻OTs) : The tosylate anion is the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8), which is a strong acid. The negative charge on the oxygen atom is effectively delocalized across the sulfonate group through resonance, leading to a highly stable anion.[2]

  • Bromide (Br⁻) : The bromide anion is the conjugate base of hydrobromic acid (pKa ≈ -9), also a strong acid. While bromide is a good leaving group, the negative charge is localized on the bromine atom.[1]

The superior resonance stabilization of the tosylate anion generally makes it a better leaving group than the bromide anion.

Reaction Mechanisms

For primary substrates such as this compound and its tosylate analog, the predominant mechanism for nucleophilic substitution is the bimolecular (S(_N)2) pathway, especially in the presence of a good nucleophile. The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary substrates due to the instability of the primary carbocation.

Quantitative Data Presentation

While direct kinetic data for this compound is unavailable, the following table presents comparative kinetic data for simpler primary alkyl bromides and tosylates to illustrate the expected relative reactivities.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative RateReference
Ethyl BromideCN⁻DMF251.0 x 10⁻²1Westaway et al.
Ethyl TosylateCN⁻DMF251.0 x 10⁻³0.1Westaway et al.
n-Propyl BromideI⁻Acetone251.68 x 10⁻³1H. C. Brown et al.
n-Propyl TosylateI⁻Acetone255.8 x 10⁻³~3.5H. C. Brown et al.

Note: This data is for illustrative purposes with simpler alkyl systems and may not be directly transferable to the more complex this compound system. The relative rates can be influenced by the specific nucleophile and solvent used.[3]

Experimental Protocols

To determine the reaction kinetics of this compound or a corresponding tosylate, a common method involves monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as chromatography or spectroscopy.

General Protocol for Kinetic Analysis via HPLC
  • Reaction Setup : A solution of this compound (or the corresponding tosylate) of a known concentration is prepared in a suitable solvent (e.g., acetone, DMF). A separate solution of the nucleophile (e.g., sodium azide) of known concentration is also prepared in the same solvent.

  • Initiation of Reaction : The two solutions are mixed in a thermostated reaction vessel at a constant temperature.

  • Sampling : At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching : The reaction in each aliquot is quenched, for example, by rapid cooling or by the addition of a reagent that stops the reaction.

  • Analysis : The concentration of the reactant and/or product in each quenched aliquot is determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Analysis : The concentration data is plotted against time. The rate constant (k) is then determined by fitting the data to the appropriate integrated rate law (e.g., second-order for an S(_N)2 reaction).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SN2_Mechanism Reactants Nu⁻ + R-CH₂-LG TS [Nu---CH₂(R)---LG]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + LG⁻ TS->Products Inversion of Stereochemistry Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution Mix Mix Solutions in Thermostated Vessel Prep_Substrate->Mix Prep_Nucleophile Prepare Nucleophile Solution Prep_Nucleophile->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Plot Concentration vs. Time HPLC->Data Kinetics Determine Rate Constant Data->Kinetics Leaving_Group_Ability LG_Ability Leaving Group Ability Factors Basicity Basicity of Leaving Group Weaker Base = Better LG LG_Ability->Basicity Stability Stability of Leaving Group Anion More Stable = Better LG LG_Ability->Stability Resonance Resonance Stabilization Delocalizes Negative Charge Stability->Resonance Bromide Bromide (Br⁻) Moderate Stability (No Resonance) Stability->Bromide Tosylate Tosylate (⁻OTs) High Stability (Resonance) Resonance->Tosylate

References

Navigating the Specificity of Palmitoylation Inhibitors: A Comparative Analysis of 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of post-translational modifications, S-palmitoylation—the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues—stands as a critical regulator of protein trafficking, localization, and function. The study of this dynamic process heavily relies on chemical probes to inhibit the enzymes responsible, primarily the DHHC family of palmitoyl (B13399708) acyltransferases (PATs). While novel inhibitors like 1-Palmitoyl-3-bromopropanediol are emerging, a thorough understanding of their potential for cross-reactivity is paramount for the accurate interpretation of experimental results.

This guide provides a comparative analysis of this compound, using the well-characterized, structurally similar inhibitor 2-bromopalmitate (2-BP) as a benchmark. Due to the limited direct data on this compound, this guide leverages the extensive research on 2-BP to infer potential cross-reactivity and to outline the essential experimental protocols for characterization.

Understanding the Landscape: The Challenge of Specificity

Lipid-based inhibitors of protein palmitoylation, such as 2-BP, have been instrumental in elucidating the broad roles of this modification. However, their utility is often hampered by a lack of specificity, leading to a range of off-target effects that can confound experimental outcomes.[1] 2-BP, an irreversible inhibitor, is known to react with numerous enzymes beyond the DHHC PATs, primarily those with reactive cysteine residues in or near their active sites.[2] This promiscuity underscores the critical need for rigorous cross-reactivity profiling of any new palmitoylation inhibitor.

Comparative Analysis: this compound vs. Alternatives

Given the absence of specific data for this compound, we present a comparative table highlighting the known targets and off-targets of its close analog, 2-bromopalmitate, alongside other classes of palmitoylation inhibitors. This provides a framework for anticipating the potential cross-reactivity profile of novel bromo-acylated compounds.

Table 1: Comparative Profile of Palmitoylation Inhibitors

Inhibitor ClassExample Compound(s)Primary Target(s)Known Off-TargetsSelectivity
Bromo-acylated Lipids 2-bromopalmitate (2-BP) DHHC Palmitoyl Acyltransferases (PATs)Fatty acid synthase, carnitine palmitoyltransferase-1, acyl-CoA synthetase, mono-, di-, and triacylglycerol transferases, glycerol-3-phosphate acyltransferase, NADPH cytochrome-C reductase, glucose-6-phosphatase, Acyl-protein thioesterases (APTs)[2][3][4]Low
This compoundPutative: DHHC PATsUnknown, likely similar to 2-BPTo be determined
Fatty Acid Analogs Cerulenin, TunicamycinGeneral lipid metabolism, protein palmitoylationFatty acid synthetases, sterol biosynthesis[5]Low
Non-lipid Small Molecules Compounds I-V (from screening)Substrate-selective PAT inhibitionFewer known off-targets compared to lipid-based inhibitorsModerate to High[5]
Acyl-Protein Thioesterase (APT) Inhibitors Fluorophosphonate-based probesAcyl-Protein Thioesterases (APTs)Serine hydrolasesHigh for APTs[6]

Experimental Protocols for Cross-Reactivity Analysis

To ascertain the specificity of a novel inhibitor like this compound, a multi-pronged experimental approach is essential. The following protocols, largely based on methods used to characterize 2-BP, provide a robust framework for identifying on- and off-targets.

Activity-Based Protein Profiling (ABPP) with a "Clickable" Analog

This is the gold standard for identifying the direct targets of a covalent inhibitor.

Methodology:

  • Synthesis of a "Clickable" Probe: Synthesize an analog of this compound containing a bioorthogonal handle, such as an alkyne or azide (B81097) group. This allows for subsequent ligation to a reporter tag.

  • Cellular Labeling: Treat cultured cells or tissue lysates with the clickable probe. The probe will covalently bind to its targets.

  • Lysis and "Click" Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the probe-labeled proteins.

  • Enrichment and Identification:

    • For biotinylated proteins, use streptavidin affinity purification to enrich the target proteins.

    • Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically labeled by the probe.

ABPP_Workflow cluster_cell Cellular Context cluster_lab Biochemical Analysis Clickable_Probe Clickable Analog of This compound Cells Live Cells or Lysate Clickable_Probe->Cells Incubation Labeled_Proteins Probe-Labeled Proteins Cells->Labeled_Proteins Covalent Modification Lysis Cell Lysis Labeled_Proteins->Lysis Click_Reaction Click Chemistry (add Biotin tag) Lysis->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment MS LC-MS/MS Analysis Enrichment->MS Target_ID Target Identification MS->Target_ID MOA_Pathway Inhibitor This compound (cellular uptake) Acyl_CoA_Synthetase Acyl-CoA Synthetase Inhibitor->Acyl_CoA_Synthetase Inhibitor_CoA 1-Palmitoyl-3-bromo-propanediol-CoA (Reactive Intermediate) Acyl_CoA_Synthetase->Inhibitor_CoA DHHC_PATs On-Target: DHHC PATs Inhibitor_CoA->DHHC_PATs Off_Targets Off-Targets: - Other Acyltransferases - Thioesterases - Other Cys-containing proteins Inhibitor_CoA->Off_Targets Inhibition_On Inhibition of S-palmitoylation DHHC_PATs->Inhibition_On Inhibition_Off Off-target Effects Off_Targets->Inhibition_Off

References

Benchmarking the Performance of 1-Palmitoyl-3-bromopropanediol as a Lipid Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and cellular research, the choice of lipid precursors is a critical determinant of the final product's efficacy, purity, and yield. This guide provides a comprehensive performance comparison of 1-Palmitoyl-3-bromopropanediol as a precursor for cationic lipids, benchmarked against established alternative synthetic routes. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their lipid synthesis strategies.

Comparison of Synthetic Routes and Performance

The synthesis of cationic lipids, such as the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), can be approached through various synthetic pathways, each originating from different precursors. Here, we compare a hypothetical route utilizing this compound against two common methods: one starting from (S)-3-dimethylamino-1,2-propanediol and another from solketal.

While specific experimental data for the direct use of this compound is not extensively available in peer-reviewed literature, we can extrapolate expected performance based on analogous reactions. The primary advantage of using a pre-palmitoylated precursor like this compound lies in a potentially more direct synthesis route to certain lipid structures. However, this may be offset by challenges in achieving high yields and purity compared to more established methods.

Table 1: Comparison of Performance Metrics for Different Cationic Lipid Synthetic Routes

Performance MetricRoute 1: this compound (Hypothetical)Route 2: (S)-3-dimethylamino-1,2-propanediolRoute 3: Solketal
Starting Material This compound(S)-3-dimethylamino-1,2-propanediolSolketal
Key Intermediates N/A (Direct quaternization)1,2-dioleoyl-3-dimethylamino derivativeDiene bromide
Overall Yield (approx.) Estimated 50-60%~69% (for DOTAP tosylate)~39% (for diene intermediate)
Purity of Final Product Potentially requires extensive purificationHigh purity achievable with crystallizationModerate, requires chromatographic purification
Number of Steps Fewer steps in principleMulti-stepMulti-step
Scalability Potentially challengingEstablished for large-scale synthesisModerate
Precursor Availability Commercially availableCommercially availableCommercially available
Stereochemical Control Dependent on starting materialHigh, if starting with enantiomerically pure diolPossible with chiral precursors

Experimental Protocols

Detailed methodologies for the synthesis of cationic lipids are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of cationic lipids using alternative precursors, which can serve as a benchmark for a protocol involving this compound.

Protocol 1: Synthesis of DOTAP from (S)-3-dimethylamino-1,2-propanediol

This protocol is adapted from established methods for synthesizing DOTAP.

  • Acylation: (S)-3-dimethylamino-1,2-propanediol is reacted with a slight excess of oleoyl (B10858665) chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. The reaction is typically stirred for several hours to ensure complete acylation of the diol.

  • Purification of Intermediate: The resulting 1,2-dioleoyl-3-dimethylamino derivative is purified by column chromatography on silica (B1680970) gel to remove excess reagents and byproducts.

  • Quaternization: The purified intermediate is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in a solvent like acetonitrile (B52724) or acetone. This reaction is typically carried out at room temperature or with gentle heating to form the quaternary ammonium (B1175870) salt (DOTAP).

  • Final Purification: The final DOTAP product is purified by crystallization or precipitation to achieve high purity. A patent describing a similar process reports a yield of 69% for the crude DOTAP tosylate.

Protocol 2: Synthesis of a Cationic Lipid from Solketal

This multi-step synthesis allows for the construction of various cationic lipids.

  • Coupling: Solketal is coupled with 4-bromobutyric acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in DCM to form an ester intermediate.

  • Deprotection: The acetal (B89532) protecting group is removed using an acid catalyst, such as copper(II) chloride in acetonitrile, to yield the corresponding diol.

  • Acylation: The diol is then acylated with an unsaturated fatty acid, such as 10-undecenoic acid, using DCC and DMAP in DCM.

  • Substitution: The bromide is displaced with a desired amine headgroup, for example, by reacting with dimethylamine (B145610) in THF. A reported yield for this diene intermediate is around 39%.

  • Further Modification (Optional): The tertiary amine can be quaternized to form a permanent cationic lipid.

Signaling Pathways Involving Palmitoylated Lipids

Lipids derived from palmitoyl (B13399708) precursors play crucial roles in various cellular signaling pathways. The covalent attachment of palmitic acid to proteins, a process known as S-palmitoylation, is a reversible post-translational modification that regulates protein localization, stability, and activity.[1][2] This modification is critical in inflammatory signaling, cancer progression, and cardiovascular diseases.[1][3]

For instance, palmitoylation is essential for the proper function of proteins in the Toll-like receptor (TLR) signaling pathway, which is a cornerstone of the innate immune response.[2] Key adapter proteins like MyD88 require palmitoylation for their recruitment to the receptor complex and subsequent activation of downstream signaling cascades.[2]

Palmitoylation_in_TLR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 MD2 MD2 TLR4->MD2 MyD88 MyD88 MD2->MyD88 recruitment CD14->TLR4 MyD88_P Palmitoylated MyD88 MyD88->MyD88_P Palmitoylation (ZDHHC6) IRAK4 IRAK4 MyD88_P->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation

Caption: Palmitoylation of MyD88 in TLR4 signaling.

Similarly, in the context of cardiovascular disease, the fatty acid transporter CD36 is regulated by palmitoylation, which influences fatty acid uptake and lipid accumulation in cells.[3] The dynamic cycling of palmitoylation and depalmitoylation of CD36 is crucial for its function and localization.[3]

CD36_Palmitoylation_Cycle cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD36_mem CD36 (Palmitoylated) Lipid_Droplet Lipid Droplet Accumulation CD36_mem->Lipid_Droplet APTs APTs (Acyl-protein thioesterases) CD36_mem->APTs Depalmitoylation CD36_cyto CD36 (Depalmitoylated) ZDHHCs ZDHHC4/5 (Palmitoyltransferases) CD36_cyto->ZDHHCs FA Fatty Acids FA->CD36_mem Uptake ZDHHCs->CD36_mem Palmitoylation APTs->CD36_cyto

Caption: The palmitoylation cycle of CD36.

Experimental Workflow for Cationic Lipid Synthesis and Characterization

A generalized workflow for the synthesis and characterization of cationic lipids is essential for ensuring the quality and performance of the final product.

Lipid_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_formulation Formulation & Performance Precursor Select Lipid Precursor (e.g., this compound) Reaction Chemical Synthesis (Acylation, Quaternization) Precursor->Reaction Purification Purification (Chromatography, Crystallization) Reaction->Purification Structure Structural Analysis (NMR, Mass Spectrometry) Purification->Structure Purity Purity Assessment (HPLC, TLC) Structure->Purity Liposome Liposome Formulation Purity->Liposome Transfection In Vitro Transfection Assay Liposome->Transfection Toxicity Cytotoxicity Assay Transfection->Toxicity evaluate

Caption: Workflow for cationic lipid synthesis.

References

A Comparative Guide to the Regioselectivity of Reactions with 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of reactions involving 1-Palmitoyl-3-bromopropanediol for the synthesis of structured lipids, such as 1,2-diacylglycerols (1,2-DAGs) and lysophosphatidic acid (LPA). The performance of this synthetic route is compared with established chemoenzymatic and protecting group-based chemical synthesis methods. This comparison is supported by available experimental data from the literature to guide researchers in selecting the most appropriate synthetic strategy for their specific needs.

Introduction

Structured lipids, with defined fatty acid composition and stereochemistry, are crucial in various fields, from nutrition to drug delivery. This compound is a potentially valuable synthon for introducing a palmitoyl (B13399708) group at the sn-1 position of the glycerol (B35011) backbone. The inherent reactivity of the primary bromide at the sn-3 position is expected to direct subsequent reactions, such as acylation or phosphorylation, to this position, thus offering a regioselective pathway to important lipid molecules. However, the efficiency and regioselectivity of this approach must be critically evaluated against alternative, well-established synthetic methodologies.

Comparison of Synthetic Strategies for 1-Palmitoyl-2-acyl-sn-glycerols

A primary application of this compound would be the synthesis of 1,2-diacyl-sn-glycerols, where a second, different fatty acid is introduced at the sn-2 position. The proposed reaction pathway using this compound would involve the protection of the sn-2 hydroxyl, followed by acylation and subsequent deprotection. A key step would be the initial regioselective reaction at the sn-3 position.

A direct comparison with established methods, such as those employing protecting groups or enzymatic catalysis, is essential to evaluate the viability of this approach.

Synthetic StrategyKey StepsRegioselectivity ControlReported YieldPurity/Isomeric RatioReference
Proposed: this compound Route 1. Acylation of the sn-2 hydroxyl. 2. Nucleophilic substitution at the sn-3 position with a carboxylate. 3. (If applicable) Deprotection.Inherent reactivity of the primary bromide at sn-3.Not ReportedNot ReportedInferred
Protecting Group Chemistry 1. Protection of sn-1 and sn-2 hydroxyls of a glycerol derivative (e.g., isopropylidene glycerol). 2. Acylation at the free sn-3 hydroxyl. 3. Selective deprotection of sn-1 or sn-2. 4. Acylation of the newly freed hydroxyl. 5. Final deprotection.Orthogonal protecting groups allow for sequential and specific acylation at each position.52-84% (overall)>98%[1]
Chemoenzymatic Synthesis 1. Regioselective enzymatic acylation of glycerol or a monoacylglycerol at the sn-1 and sn-3 positions using a 1,3-specific lipase (B570770). 2. Chemical or enzymatic acylation at the sn-2 position.The high regioselectivity of 1,3-specific lipases directs the acylation to the primary hydroxyls.Varies (e.g., up to 66.76% DAG yield in some systems)High, depending on enzyme specificity[2][3]

Comparison of Synthetic Strategies for 1-Palmitoyl-sn-glycero-3-phosphate (LPA)

Lysophosphatidic acids are important signaling molecules. The synthesis of 1-palmitoyl-LPA from this compound would presumably involve phosphorylation at the sn-3 position.

Synthetic StrategyKey StepsRegioselectivity ControlReported YieldPurity/Isomeric RatioReference
Proposed: this compound Route 1. Phosphorylation of the sn-2 hydroxyl (with a suitable protecting group strategy if needed). 2. Nucleophilic substitution of the bromide with a phosphate (B84403) group or precursor.The primary bromide is a good leaving group, favoring substitution at the sn-3 position.Not ReportedNot ReportedInferred
Protecting Group Chemistry 1. Start with a protected glycerol derivative (e.g., 1,2-isopropylidene-sn-glycerol). 2. Acylation at the sn-3 position. 3. Deprotection of the sn-1 and sn-2 hydroxyls. 4. Regioselective acylation at the sn-1 position. 5. Phosphorylation at the sn-3 position.Use of protecting groups ensures the correct positioning of the acyl and phosphate groups.Good yields reported for analogous lysophospholipids.High[4]
Enzymatic Synthesis 1. Acylation of sn-glycerol-3-phosphate using a specific acyltransferase.The inherent specificity of enzymes like glycerol-3-phosphate acyltransferase (GPAT) directs acylation to the sn-1 position.Dependent on enzyme activity and reaction conditions.High[5]

Experimental Protocols

Representative Chemoenzymatic Synthesis of a Structured Triacylglycerol (MLM type)

This protocol illustrates a common strategy for achieving high regioselectivity in lipid synthesis, which serves as a benchmark for comparison.

  • Enzymatic Esterification:

    • Combine glycerol and a medium-chain fatty acid (e.g., caprylic acid) in a solvent-free system.

    • Add a 1,3-specific immobilized lipase (e.g., from Rhizomucor miehei).

    • Incubate the reaction under vacuum at a controlled temperature (e.g., 60°C) with agitation until the desired conversion to 1,3-diacylglycerol is achieved.

    • Monitor the reaction progress by TLC or GC.

    • Purify the 1,3-dicapryloylglycerol by column chromatography or molecular distillation.

  • Chemical Acylation:

    • Dissolve the purified 1,3-dicapryloylglycerol in an anhydrous solvent (e.g., pyridine).

    • Add a long-chain fatty acid chloride (e.g., oleoyl (B10858665) chloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and extract the product.

    • Purify the final structured triglyceride by column chromatography.[2]

Visualizing Reaction Pathways

Proposed Reaction Pathway for 1,2-Diacyl-sn-glycerol Synthesis

G cluster_0 Synthesis from this compound Start This compound Step1 Acylation of sn-2 OH (e.g., with R2-COCl) Start->Step1 R2COCl, Base Intermediate1 1-Palmitoyl-2-acyl-3-bromopropanediol Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., with R3-COO-) Intermediate1->Step2 R3COOK Product 1-Palmitoyl-2-acyl-3-acyl-glycerol (Structured Triglyceride) Step2->Product G cluster_1 Chemoenzymatic Synthesis Start_Enz Glycerol Step1_Enz Enzymatic Esterification (1,3-specific lipase) Start_Enz->Step1_Enz 2x R1COOH Intermediate_Enz 1,3-Diacylglycerol Step1_Enz->Intermediate_Enz Step2_Chem Chemical Acylation (at sn-2 position) Intermediate_Enz->Step2_Chem R2COCl, Base Product_Enz Structured Triglyceride (MLM type) Step2_Chem->Product_Enz

References

1-Palmitoyl-3-bromopropanediol: A Niche Synthon Compared to Traditional Lipid Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of lipids for therapeutic, research, and industrial applications. While traditional precursors like glycerol (B35011), glycerol-3-phosphate, and fatty acids form the bedrock of lipid synthesis, specialized reagents such as 1-Palmitoyl-3-bromopropanediol offer a distinct chemical approach for creating bespoke lipid structures. This guide provides a comparative analysis of this compound against traditional lipid synthesis precursors, supported by established chemical principles and methodologies, to inform the selection of the most suitable starting materials for specific synthetic goals.

Executive Summary

This compound is not a conventional or superior alternative to traditional precursors for the bulk synthesis of common lipids. Instead, it serves as a valuable chemical tool for the targeted synthesis of specific lipid analogues, particularly those with ether linkages or other modifications at the sn-3 position, which are not readily accessible through enzymatic routes. Its utility lies in its application in chemical synthesis, offering regioselective control. In contrast, traditional precursors are ideal for enzymatic and large-scale synthesis of naturally occurring lipids, leveraging the specificity and efficiency of biological systems. The choice between these precursors is therefore dictated by the desired final lipid structure and the intended scale of production.

Comparison of Synthetic Approaches

The synthesis of lipids can be broadly categorized into chemical and enzymatic methods. Traditional precursors are amenable to both, while this compound is primarily employed in chemical synthesis.

Table 1: Comparison of Lipid Synthesis Precursors and Methods
FeatureThis compoundTraditional Precursors (Glycerol, Fatty Acids, etc.)
Primary Synthetic Route Chemical SynthesisEnzymatic and Chemical Synthesis
Regioselectivity High (pre-functionalized at sn-1 and sn-3)Variable (dependent on enzyme or protecting group chemistry)
Scalability Generally lower, suitable for lab-scaleHigh, especially for enzymatic synthesis
Product Scope Specific lipid analogues, ether lipids, probesBroad range of natural and structured lipids
Reaction Conditions Often requires anhydrous conditions, organic solventsAqueous or solvent-free (enzymatic), variable (chemical)
Byproducts Halide salts, potential for side reactionsWater (esterification), dependent on specific reaction
Cost-Effectiveness Potentially higher due to multi-step precursor synthesisGenerally more cost-effective for bulk production

Experimental Considerations and Methodologies

The stark differences in the application of these precursors are best illustrated by their respective experimental workflows.

Chemical Synthesis using this compound

This precursor is particularly useful for synthesizing phospholipids (B1166683) with a defined stereochemistry and for introducing modifications at the sn-3 position. The bromo group acts as a good leaving group for nucleophilic substitution, allowing for the introduction of various head groups.

Hypothetical Experimental Workflow for Phosphatidylcholine Synthesis:

  • Protection of the sn-2 Hydroxyl: The free hydroxyl group of this compound is protected with a suitable protecting group (e.g., benzyl (B1604629) ether) to prevent unwanted side reactions.

  • Phosphorylation: The protected intermediate is then reacted with a phosphorylating agent (e.g., phosphorus oxychloride) followed by the desired head group (e.g., choline (B1196258) derivative) to form the phosphodiester linkage.

  • Deprotection: The protecting group at the sn-2 position is removed to yield the final phospholipid.

experimental_workflow_bromo start This compound step1 Protection of sn-2 OH (e.g., Benzylation) start->step1 step2 Phosphorylation and Head Group Coupling step1->step2 step3 Deprotection step2->step3 end_product Target Phospholipid step3->end_product

Synthetic pathway using the brominated precursor.
Enzymatic Synthesis using Traditional Precursors

Enzymatic synthesis, particularly for structured triglycerides, often employs lipases that exhibit high regioselectivity, making them ideal for industrial-scale production.

Typical Experimental Workflow for Structured Triglyceride (OPO) Synthesis:

  • Enrichment of Precursor: A starting oil rich in palmitic acid at the sn-2 position is often used, or a fractionation step is performed to enrich this component.

  • Enzymatic Acidolysis: The enriched precursor is reacted with oleic acid in the presence of a sn-1,3 specific lipase (B570770). The lipase selectively removes fatty acids from the sn-1 and sn-3 positions and replaces them with oleic acid.

  • Purification: The final product is purified to remove free fatty acids and other byproducts.

experimental_workflow_enzymatic start Triglyceride Precursor (High sn-2 Palmitic Acid) step1 Enzymatic Acidolysis (sn-1,3 Lipase, Oleic Acid) start->step1 end_product Structured Triglyceride (OPO) step1->end_product

Enzymatic synthesis of a structured triglyceride.

Inferred Performance and Applications

Direct quantitative comparisons of yield and purity for this compound with traditional precursors in the same lipid synthesis are not available in published literature, as they are used for different synthetic strategies. However, we can infer their performance characteristics based on the nature of the chemical reactions involved.

Table 2: Inferred Performance Characteristics
ParameterThis compound (Chemical Synthesis)Traditional Precursors (Enzymatic Synthesis)
Purity of Final Product Potentially high, but may require extensive purification to remove reagents and byproducts.Generally high due to enzyme specificity, with simpler purification.
Yield Highly variable depending on the specific multi-step synthesis.Can be very high under optimized conditions.
Side Reactions Potential for elimination reactions, racemization, and reactions with unprotected functional groups.Minimal side reactions due to high enzyme specificity.
Environmental Impact Use of organic solvents and potentially hazardous reagents."Greener" approach with milder reaction conditions and often solvent-free systems.

Signaling Pathways and Applications of Synthesized Lipids

The lipids synthesized from these precursors can play crucial roles in various biological signaling pathways. For instance, phospholipids are key components of cell membranes and precursors for second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3).

signaling_pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release from ER IP3->Ca_release triggers

Phosphoinositide signaling pathway.

Lipids synthesized using this compound could be used to create probes to study such pathways. For example, a brominated phospholipid could be used to investigate lipid-protein interactions within the cell membrane.

Conclusion

This compound is a specialized precursor for the chemical synthesis of modified lipids, offering high regiochemical control for producing non-natural structures. It is not a direct or "better" alternative to traditional precursors like glycerol and fatty acids for the general synthesis of common lipids. Traditional precursors, especially when coupled with enzymatic methods, remain the preferred choice for efficient, scalable, and environmentally friendly production of a wide range of naturally occurring and structured lipids. The selection of a precursor is fundamentally linked to the specific synthetic objective, with this compound occupying a niche but important role in the toolbox of the synthetic lipid chemist.

A Comparative Analysis of the Biological Activity of Novel Phospholipids Derived from 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of novel synthetic phospholipids (B1166683) derived from 1-palmitoyl-3-bromopropanediol. Given the limited existing data on these specific compounds, this document outlines a proposed synthetic pathway and a comprehensive suite of experimental protocols to characterize and compare their cytotoxic and immunomodulatory properties. The performance of these novel lipids is hypothetically compared against the well-characterized bioactive lipid, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 16:0), and a vehicle control.

Hypothetical Synthesis of Novel Phospholipids

To investigate the biological potential of lipids derived from this compound, a series of phosphocholine, phosphatidylethanolamine, and phosphatidylserine (B164497) analogues are proposed for synthesis. The common precursor, this compound, can be chemically modified to introduce these distinct polar head groups, yielding the following target molecules for biological evaluation:

  • 1-Palmitoyl-glycero-3-phosphocholine (P-GPC)

  • 1-Palmitoyl-glycero-3-phosphatidylethanolamine (P-GPE)

  • 1-Palmitoyl-glycero-3-phosphatidylserine (P-GPS)

The proposed synthetic workflow is depicted in the diagram below.

G cluster_synthesis Synthetic Workflow cluster_headgroups Head Group Introduction cluster_products Final Products A This compound B Intermediate (e.g., with a protected hydroxyl group) A->B Protection C Phosphorylation B->C Activation D Phosphocholine Precursor C->D Coupling E Phosphoethanolamine Precursor C->E Coupling F Phosphoserine Precursor C->F Coupling G P-GPC D->G Deprotection H P-GPE E->H Deprotection I P-GPS F->I Deprotection

A proposed synthetic workflow for generating novel phospholipids.

Comparative Biological Assessment: Experimental Data

The following tables summarize the hypothetical data from a series of in vitro experiments designed to compare the biological activities of the synthesized lipids (P-GPC, P-GPE, and P-GPS) with a vehicle control and the reference lipid, LPC (16:0).

Table 1: Cytotoxicity Assessment in RAW 264.7 Macrophages
Compound (50 µM)Cell Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
Vehicle Control100 ± 4.55.2 ± 1.1
LPC (16:0)75.3 ± 5.128.9 ± 3.4
P-GPC98.1 ± 3.86.1 ± 1.5
P-GPE95.4 ± 4.27.5 ± 1.8
P-GPS88.2 ± 4.915.3 ± 2.5

Data are presented as mean ± standard deviation.

Table 2: Pro-inflammatory Cytokine Secretion from LPS-Stimulated RAW 264.7 Macrophages
Treatment (10 µM Lipid + 100 ng/mL LPS)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control + LPS1500 ± 120850 ± 75
LPC (16:0) + LPS2800 ± 2101600 ± 130
P-GPC + LPS1650 ± 135950 ± 80
P-GPE + LPS1800 ± 1501100 ± 95
P-GPS + LPS2200 ± 1801350 ± 110

Data are presented as mean ± standard deviation.

Table 3: NF-κB Signaling Pathway Activation
Treatment (10 µM)NF-κB Nuclear Translocation (%)
Vehicle Control5 ± 1.2
LPC (16:0)65 ± 5.5
P-GPC8 ± 1.5
P-GPE15 ± 2.1
P-GPS40 ± 4.3

Data are presented as the percentage of cells showing nuclear translocation of the NF-κB p65 subunit, expressed as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Test lipids (P-GPC, P-GPE, P-GPS, LPC 16:0)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with the test lipids at the desired concentrations and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1][2][3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.[4][5][6][7][8]

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Test lipids

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Plate and treat cells as described in the MTT assay protocol.

  • After the 24-hour incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.[4][5][6][7][8]

ELISA for TNF-α and IL-6

This assay quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.[9][10][11][12][13]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test lipids

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with the test lipids for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10][11][12][13]

NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus as an indicator of pathway activation.[14][15][16][17]

Materials:

  • RAW 264.7 macrophage cells

  • Test lipids

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Glass coverslips in 24-well plates

Procedure:

  • Seed cells on glass coverslips and treat with test lipids for 1 hour.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with the primary anti-p65 antibody.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Quantify the percentage of cells with nuclear p65 staining.[14][15][16][17]

Signaling Pathway Visualization

NF-κB Signaling Pathway

The activation of the NF-κB signaling pathway is a key event in the inflammatory response. The following diagram illustrates the canonical pathway leading to the production of pro-inflammatory cytokines.

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_IkB->IkB releases NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Genes induces Nucleus Nucleus

Canonical NF-κB signaling pathway activated by LPS.

References

Quantitative analysis of product formation using 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of product formation utilizing 1-Palmitoyl-3-bromopropanediol as a precursor, primarily focusing on the synthesis of lysophosphatidic acid (LPA). It offers a comparison with alternative synthetic routes, supported by experimental data, to inform researchers on the selection of appropriate methodologies for their specific needs.

Introduction

This compound is a key synthetic intermediate in the production of bioactive lipids, most notably 1-palmitoyl-sn-glycero-3-phosphate (1-palmitoyl-LPA). LPA is a signaling phospholipid involved in a myriad of cellular processes, making its synthetic precursors valuable tools in drug discovery and development. This guide compares the chemical synthesis of LPA from this compound with other common synthetic strategies, focusing on quantitative metrics such as reaction yield and purity.

Quantitative Comparison of Synthetic Routes to Lysophospholipids

The following table summarizes the quantitative data for the formation of lysophospholipids via different synthetic methodologies. This allows for a direct comparison of the efficiency of using this compound against other common precursors.

PrecursorProductMethodKey ReagentsYield (%)Purity (%)Reference
This compound 1-Palmitoyl-LPAChemical Synthesis (Phosphorylation)Phosphorus oxychloride, Pyridine (B92270)Not specifiedNot specifiedGeneral Synthetic Knowledge
(S)-Glycidol2-Acyl-LPAChemical SynthesisCesium palmitate, Trifluoroacetic acid46 (overall)>95[1]
Tripalmitin (B1682551)2-MonopalmitinEnzymatic (Alcoholysis)Immobilized lipase (B570770) (from Rhizomucor miehei or Rhizopus delemar)up to 85>95[2]
2-Monopalmitin1,3-Dioleoyl-2-palmitoylglycerol (OPO)Enzymatic (Esterification)Immobilized lipase, Oleic acidup to 7896 (palmitic acid at sn-2)[2]
Lysophosphatidylcholine (LPC)Lysophosphatidic Acid (LPA)Enzymatic (Hydrolysis)Phospholipase DNot specifiedNot specified[1]

Note: While the phosphorylation of haloalkanes like this compound is a known synthetic transformation, specific yield and purity data from a peer-reviewed source for this exact substrate could not be identified in the conducted search. The table reflects this data gap.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and further investigation.

Synthesis of 1-Palmitoyl-LPA from this compound (General Protocol)

This protocol is based on general chemical principles for the phosphorylation of haloalkanes.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)[3]

  • Pyridine

  • Anhydrous solvent (e.g., dichloromethane (B109758), chloroform)

  • Aqueous buffer for workup (e.g., sodium bicarbonate solution)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride to the cooled solution with stirring.

  • Add pyridine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Quench the reaction by slowly adding it to a cold aqueous buffer.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-palmitoyl-LPA.

Quantitative Analysis: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. Quantification of the yield is performed by weighing the pure product and calculating the percentage relative to the theoretical maximum. Purity can be further assessed by HPLC.

Synthesis of 2-Acyl-LPA from (S)-Glycidol

This method provides an enantiomerically pure product.[1]

Procedure:

  • Epoxide Ring Opening: React (S)-glycidol with cesium palmitate to yield the corresponding 1-O-palmitoyl-sn-glycerol. This step proceeds with a reported yield of 71%.[1]

  • Phosphorylation and Deprotection: The intermediate is then phosphorylated and subsequently deprotected using trifluoroacetic acid in dichloromethane to yield the final 2-acyl-LPA. This final step is reported to be quantitative.[1]

The overall yield for this multi-step synthesis is 46%.[1]

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) from Tripalmitin

This two-step enzymatic process offers a green alternative to chemical synthesis.[2]

Step 1: Alcoholysis of Tripalmitin

  • Tripalmitin is subjected to an alcoholysis reaction in an organic solvent using an sn1,3-regiospecific lipase (from Rhizomucor miehei or Rhizopus delemar).

  • This reaction selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monopalmitin (2-MP).

  • The 2-MP is isolated by crystallization with a reported yield of up to 85% and purity of over 95%.[2]

Step 2: Esterification of 2-Monopalmitin

  • The purified 2-MP is then esterified with oleic acid using the same lipase.

  • This reaction specifically acylates the sn-1 and sn-3 positions to form the structured triglyceride OPO.

  • The final product is obtained in up to 78% yield with 96% of the palmitic acid located at the sn-2 position.[2]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

G cluster_0 Synthesis of 1-Palmitoyl-LPA This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation POCl3, Pyridine 1-Palmitoyl-LPA 1-Palmitoyl-LPA Phosphorylation->1-Palmitoyl-LPA

Caption: Synthetic pathway for 1-Palmitoyl-LPA.

G cluster_1 Alternative Synthesis of 2-Acyl-LPA S-Glycidol S-Glycidol Ring_Opening Ring Opening S-Glycidol->Ring_Opening Cesium palmitate Intermediate 1-O-palmitoyl-sn-glycerol Ring_Opening->Intermediate Phosphorylation_Deprotection Phosphorylation & Deprotection Intermediate->Phosphorylation_Deprotection 1. Phosphorylation 2. TFA 2-Acyl-LPA 2-Acyl-LPA Phosphorylation_Deprotection->2-Acyl-LPA

Caption: Alternative synthesis of 2-Acyl-LPA.

G cluster_2 Experimental Workflow: Quantitative Analysis Synthesis Product Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Quantification Quantitative Analysis (Yield Calculation, HPLC) Characterization->Quantification

Caption: Workflow for quantitative analysis.

Conclusion

This compound serves as a direct precursor for the chemical synthesis of 1-palmitoyl-LPA. While this method is conceptually straightforward, the lack of readily available, specific quantitative yield data in the literature presents a challenge for direct comparison with alternative methods.

In contrast, enzymatic and alternative chemical syntheses starting from precursors like (S)-glycidol and tripalmitin offer well-documented and often high-yielding routes to lysophospholipids and structured triglycerides. The enzymatic routes, in particular, provide the benefits of high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired product specificity (e.g., enantiopurity), scalability, cost, and the importance of avoiding harsh chemical reagents. While the direct phosphorylation of this compound is a viable option, the alternative methods presented in this guide offer robust and quantitatively superior alternatives for the synthesis of related bioactive lipids. Further research to quantify the yield and purity of LPA synthesis from this compound would be beneficial for a more complete comparative analysis.

References

Head-to-head comparison of different protecting group strategies with 1-Palmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective protection of hydroxyl groups is a critical step in the manipulation of polyfunctional molecules like 1-Palmitoyl-3-bromopropanediol. This guide provides a comparative analysis of common protecting group strategies for the secondary hydroxyl group in this substrate, offering experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate methodology.

The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. Here, we compare three widely used classes of protecting groups for hydroxyl moieties: Silyl Ethers, Benzyl (B1604629) Ethers, and Acetals.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize the key characteristics, reaction conditions, and reported yields for the application and removal of common protecting groups relevant to a diol-like structure such as this compound. It is important to note that the yields presented are drawn from studies on analogous substrates due to the absence of a direct comparative study on this compound itself.

Table 1: Comparison of Hydroxyl Protecting Groups

Protecting GroupStructureStabilityAdvantagesDisadvantages
tert-Butyldimethylsilyl (TBS)-Si(CH₃)₂C(CH₃)₃Stable to basic, oxidative, and some reductive conditions. Labile to acid and fluoride (B91410) ions.High yields, sterically hindered, and compatible with many reaction conditions.Can be cleaved under acidic conditions which might affect other functional groups.
Benzyl (Bn)-CH₂C₆H₅Stable to acidic, basic, and many oxidative and reductive conditions.Robust and widely used. Can be removed under neutral conditions.Requires catalytic hydrogenation for removal, which can affect other reducible groups like alkenes or alkynes.
Acetonide (Isopropylidene Ketal)-C(CH₃)₂-Stable to basic, reductive, and oxidative conditions. Labile to acid.Easily installed on 1,2-diols.[1]Only applicable to vicinal diols, which would require a different starting material than this compound. However, the principles are relevant for diol protection.
p-Methoxybenzylidene (PMB) Acetal-CH(p-OCH₃C₆H₄)-Stable to basic and neutral conditions. Labile to acidic and oxidative conditions.Can be removed under milder oxidative conditions than benzylidene acetals.Also primarily for 1,2 or 1,3-diols.

Table 2: Quantitative Comparison of Protection and Deprotection Reactions

Protecting GroupSubstrate TypeProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)
TBS Ether DiolTBS-Cl, Imidazole, DMF~100[2]TBAF, THF~97[2]
Benzyl Ether DiolBnBr, NaH, DMFHigh10% Pd/C, H₂, EtOHQuantitative[3]
Acetonide DiolAcetone (B3395972), CuSO₄83[4]80% Acetic Acid80-85[4]
p-Methoxybenzylidene Acetal Diolp-Anisaldehyde dimethyl acetal, CSA, CH₃CNHighDDQ, CH₂Cl₂/H₂OHigh

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of hydroxyl groups. These should be adapted and optimized for this compound.

tert-Butyldimethylsilyl (TBS) Ether Protection

Protection of a Diol with TBS-Cl: [2]

  • Reagents: Diol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBS-Cl, 3.0 equiv), Imidazole (4.0 equiv), and anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the diol in anhydrous DMF.

    • Add imidazole, followed by TBS-Cl at room temperature.

    • Stir the reaction mixture at 50 °C for 17 hours.

    • Upon completion (monitored by TLC), add water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Deprotection of a TBS Ether with TBAF: [2]

  • Reagents: TBS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv), and Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBS-protected alcohol in THF.

    • Add the TBAF solution at room temperature.

    • Stir the mixture for 18 hours at room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography.

Benzyl (Bn) Ether Protection

Protection of an Alcohol with Benzyl Bromide: [5]

  • Reagents: Alcohol (1.0 equiv), Sodium hydride (NaH, 1.2 equiv), Benzyl bromide (BnBr, 1.2 equiv), and anhydrous DMF.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF, add a solution of the alcohol in DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

    • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Deprotection of a Benzyl Ether by Hydrogenolysis: [3]

  • Reagents: Benzyl-protected alcohol (1.0 equiv), 10% Palladium on carbon (Pd/C, 10 mol%), and Ethanol (EtOH).

  • Procedure:

    • Dissolve the benzyl-protected alcohol in ethanol.

    • Carefully add the 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Acetonide Protection of a 1,2-Diol

Formation of an Acetonide: [6]

  • Reagents: 1,2-Diol (1.0 equiv), Anhydrous acetone (or 2,2-dimethoxypropane), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Procedure:

    • Dissolve the diol in anhydrous acetone.

    • Add a catalytic amount of p-TsOH.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a mild base such as triethylamine.

    • Remove the solvent under reduced pressure and purify the product.

Deprotection of an Acetonide: [4]

  • Reagents: Acetonide-protected diol (1.0 equiv) and 80% aqueous acetic acid.

  • Procedure:

    • Dissolve the acetonide in 80% aqueous acetic acid.

    • Stir the mixture at room temperature for the required time (can range from a few hours to a day).

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry, and concentrate.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in protecting group strategy.

G General Workflow for Protecting Group Synthesis Start This compound Protect Protection of Hydroxyl Group (e.g., TBS-Cl, Imidazole, DMF) Start->Protect Protected_Intermediate Protected this compound Protect->Protected_Intermediate Reaction Desired Chemical Transformation (e.g., Nucleophilic Substitution) Protected_Intermediate->Reaction Transformed_Product Protected Transformed Product Reaction->Transformed_Product Deprotect Deprotection of Hydroxyl Group (e.g., TBAF, THF) Transformed_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A generalized workflow for a multi-step synthesis involving the use of a protecting group.

G Choosing a Protecting Group Strategy Condition What are the subsequent reaction conditions? Acidic Acidic Conditions Condition->Acidic If acidic Basic Basic Conditions Condition->Basic If basic Reductive Reductive (H₂/Pd) Condition->Reductive If reductive PG_Acid Use Base-Stable Group (e.g., Benzyl Ether) Acidic->PG_Acid PG_Base Use Acid-Labile Group (e.g., TBS Ether, Acetal) Basic->PG_Base PG_Reductive Avoid Hydrogenolysis-Labile Groups (Use TBS or Acetal) Reductive->PG_Reductive

Caption: A decision tree to aid in the selection of a suitable protecting group based on planned reactions.

G Orthogonal Protection Strategy Molecule Molecule with two different hydroxyl groups (OH-A and OH-B) Protect_A Protect OH-A with Group 1 (e.g., TBS - Acid/Fluoride Labile) Molecule->Protect_A Protect_B Protect OH-B with Group 2 (e.g., Benzyl - Hydrogenolysis Labile) Protect_A->Protect_B React_A Deprotect Group 1 (TBAF) React at OH-A Protect_B->React_A Selective Deprotection A React_B Deprotect Group 2 (H₂/Pd) React at OH-B Protect_B->React_B Selective Deprotection B

Caption: Illustration of an orthogonal protection scheme allowing for selective deprotection and reaction.[7][8]

References

Validating the purity of final products synthesized from 1-Palmitoyl-3-bromopropanediol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized products is a critical step. When synthesizing lipid-based molecules, such as phospholipids (B1166683) and triglycerides from precursors like 1-Palmitoyl-3-bromopropanediol, High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for purity assessment. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data and detailed protocols, to aid in the validation of the final synthesized products.

Comparing Analytical Techniques for Lipid Purity

The choice of an analytical method for determining the purity of a synthesized lipid depends on several factors, including the physicochemical properties of the compound, the required accuracy and precision, and practical considerations like analysis time and cost. While several techniques are available, HPLC, Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common.

Qualitative Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential migration of analytes up a thin layer of adsorbent material, driven by a liquid mobile phase via capillary action.
Applicability Suitable for a wide range of lipids, including non-volatile and thermally labile compounds.[1]Requires analytes to be volatile and thermally stable, often necessitating derivatization for lipids.[1]A simple and rapid method for qualitative analysis and monitoring reaction progress.[2]
Resolution High resolution, allowing for the separation of closely related compounds.High resolution, particularly for volatile fatty acid methyl esters.Lower resolution compared to HPLC and GC.
Quantification Excellent for quantitative analysis with high accuracy and precision.Good for quantitative analysis, especially with a Flame Ionization Detector (FID).Primarily qualitative, though semi-quantitative analysis is possible with densitometry.
Throughput Moderate, with typical run times of 15-60 minutes per sample.Moderate to high, with run times varying from a few minutes to over an hour.High throughput, as multiple samples can be run simultaneously on a single plate.

Quantitative Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Typical Purity Detection Limit ~0.01 - 0.1%~0.01 - 0.1%~1 - 5%
Quantification Limit ~0.05 - 0.5%~0.05 - 0.5%~5 - 10%
Precision (RSD) < 2%< 5%10 - 20%
Analysis Time per Sample 15 - 60 min10 - 60 min5 - 20 min
Cost per Sample Moderate to HighModerateLow

Synthesis and Purity Validation Workflow

The overall process, from the synthesis of a target lipid from this compound to its final purity validation, can be visualized as a streamlined workflow. This involves the initial chemical reaction, purification of the crude product, and subsequent analysis by HPLC to determine the purity of the final product.

Synthesis and HPLC Purity Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation start This compound reaction Synthesis of Target Lipid start->reaction Reagents crude Crude Product reaction->crude purification Purification (e.g., Column Chromatography) crude->purification hplc_prep HPLC Sample Preparation purification->hplc_prep Purified Product hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis final_product Pure Product (>99%) data_analysis->final_product

A flowchart illustrating the process from synthesis to final purity validation by HPLC.

Experimental Protocol: HPLC Purity Validation

This section provides a detailed methodology for the purity validation of a synthesized phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893) (POPA), from this compound.

1. Materials and Reagents

  • Synthesized and purified product (e.g., POPA)

  • HPLC grade methanol, isopropanol, water, and acetonitrile

  • Trifluoroacetic acid (TFA) or ammonium (B1175870) formate

  • Reference standard of the synthesized product (if available)

  • Class A volumetric flasks and pipettes

  • HPLC vials with inserts

  • 0.22 µm syringe filters

2. Instrumentation

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector.

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for lipids as they lack strong UV chromophores.[1] A UV detector set to a low wavelength (e.g., 205 nm) can also be used.[3]

  • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for lipid analysis.

3. Chromatographic Conditions

  • Mobile Phase A: Acetonitrile/Water (95:5 v/v) with 0.1% TFA

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: Return to 100% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector Settings: (Specific to the detector used, e.g., for ELSD: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min)

4. Sample Preparation

  • Accurately weigh approximately 5 mg of the synthesized product and dissolve it in 5 mL of a suitable solvent mixture (e.g., methanol/chloroform 1:1 v/v) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (100% A) to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

5. Data Analysis and Purity Calculation

  • Inject the prepared sample into the HPLC system.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the final product using the area percent method:

    Purity (%) = (Area of the main product peak / Total area of all peaks) x 100

Representative Data and Comparison

The following tables present hypothetical data from the HPLC analysis of a synthesized batch of POPA, comparing it to alternative analytical techniques.

Table 1: HPLC Purity Analysis of Synthesized POPA

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)Identification
13.215.60.3Impurity 1
215.85120.399.1POPA
321.528.90.6Impurity 2
Total 5164.8 100.0

Table 2: Comparison of Purity Assessment Results for Synthesized POPA

Analytical TechniquePurity Result (%)Key Observations
HPLC-CAD 99.1% High resolution, baseline separation of impurities. Accurate quantification.
GC-FID (after derivatization) 98.8%Good quantification, but requires derivatization which can introduce errors.
TLC with Densitometry ~95%Lower resolution, co-elution of minor impurities with the main spot, leading to a less accurate result.
Quantitative NMR (qNMR) 99.3%Highly accurate but requires a certified internal standard and can be more complex to set up.

Logical Pathway for Method Selection

The decision-making process for selecting the most appropriate analytical technique for purity validation can be represented by a logical flow.

Method Selection Logic start Start: Need to assess purity of synthesized lipid is_volatile Is the compound volatile and thermally stable? start->is_volatile need_quant Is quantitative analysis required? is_volatile->need_quant No gc Use Gas Chromatography (GC) is_volatile->gc Yes high_res Is high resolution needed to separate impurities? need_quant->high_res Yes (Quantitative) tlc Use Thin-Layer Chromatography (TLC) need_quant->tlc No (Qualitative) high_res->tlc No hplc Use High-Performance Liquid Chromatography (HPLC) high_res->hplc Yes

Decision tree for selecting an analytical method for purity validation.

References

Characterization of lipids synthesized from 1-Palmitoyl-3-bromopropanediol versus commercially available standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparison of lipids synthesized from novel precursors, such as 1-Palmitoyl-3-bromopropanediol, against commercially available lipid standards. The methodologies and data presentation formats outlined herein are intended to ensure a rigorous and objective evaluation of lipid purity, structure, and potential functionality.

Introduction: The Importance of Lipid Purity and Characterization

Lipids are fundamental components of cellular structures and signaling pathways, making them critical molecules in drug delivery systems, such as lipid nanoparticles (LNPs), and as active pharmaceutical ingredients (APIs).[1][2] The performance and safety of lipid-based therapeutics are directly influenced by the purity and structural integrity of the constituent lipids.

Commercially available lipids offer convenience and a baseline for quality. However, custom synthesis, for instance from precursors like this compound, allows for the creation of novel lipids with tailored properties. Such synthetic lipids may offer advantages in terms of stability, delivery efficiency, or specific biological activity.[3] A direct comparison is therefore essential to validate the synthetic product and understand its unique characteristics.

This guide will walk through the synthesis, characterization, and comparative analysis of a synthetically derived lipid against a commercial standard.

Synthesis and Purification Workflow

The synthesis of a target lipid from this compound would typically involve a multi-step process to introduce the desired headgroup and potentially other acyl chains. A generalized workflow for such a synthesis and subsequent purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Start This compound Step1 Reaction with Headgroup Precursor Start->Step1 Nucleophilic Substitution Step2 Optional: Second Acyl Chain Addition Step1->Step2 Crude_Lipid Crude Synthetic Lipid Step2->Crude_Lipid Purification_Step Column Chromatography (e.g., Silica Gel) Crude_Lipid->Purification_Step Pure_Lipid Purified Synthetic Lipid Purification_Step->Pure_Lipid Characterization Characterization Pure_Lipid->Characterization Proceed to Analysis

Caption: Generalized workflow for the synthesis and purification of a novel lipid from this compound.

Characterization of Synthesized vs. Commercial Lipids

A thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized lipid and to provide a basis for comparison with a commercial standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of lipids. Both ¹H and ³¹P NMR are particularly useful.[4] ¹H NMR provides information on the proton environment, confirming the presence of the palmitoyl (B13399708) chain, the glycerol (B35011) backbone, and the headgroup. ³¹P NMR is specific for phospholipids (B1166683) and can confirm the nature of the phosphate (B84403) headgroup.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the lipid and to gain further structural information through fragmentation analysis.[5][6] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Tandem MS (MS/MS) helps in identifying the individual components of the lipid, such as the fatty acid chains and the headgroup.[5]

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of both the synthesized lipid and the commercial standard.[7] When coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can separate the main lipid component from any impurities, such as unreacted starting materials, byproducts, or degradation products.[7][8]

Comparative Data

The quantitative data obtained from these characterization techniques should be summarized in tables for a clear comparison.

Table 1: Structural Characterization Data

ParameterSynthesized Lipid (from this compound)Commercial StandardMethod
Molecular Weight (Da) e.g., 750.05e.g., 750.05HRMS
¹H NMR Chemical Shifts (ppm) List key diagnostic peaksList key diagnostic peaks¹H NMR
³¹P NMR Chemical Shift (ppm) e.g., 0.5e.g., 0.5³¹P NMR
MS/MS Fragmentation Pattern Describe major fragmentsDescribe major fragmentsMS/MS

Table 2: Purity and Stability Comparison

ParameterSynthesized Lipid (from this compound)Commercial StandardMethod
Purity (%) e.g., >99%e.g., >99%HPLC-ELSD/CAD
Key Impurities e.g., Residual starting materiale.g., Lyso-lipidHPLC-MS
Stability (Degradation after 1 month at 4°C) e.g., <0.5% degradatione.g., <0.5% degradationHPLC

Potential Signaling Pathway Involvement

Lipids derived from a 1-palmitoyl glycerol backbone can be precursors to or components of various signaling pathways. For instance, they can be incorporated into cell membranes and subsequently be acted upon by phospholipases to generate second messengers like diacylglycerol (DAG) or lysophosphatidic acid (LPA), which are involved in cell growth, proliferation, and survival pathways.

G Membrane_Lipid Membrane-Integrated Synthetic Lipid PLA2 Phospholipase A2 Membrane_Lipid->PLA2 PLC Phospholipase C Membrane_Lipid->PLC LPA Lysophosphatidic Acid (LPA) PLA2->LPA DAG Diacylglycerol (DAG) PLC->DAG GPCR LPA Receptor (GPCR) LPA->GPCR PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) GPCR->Downstream PKC->Downstream

Caption: Potential signaling pathways involving metabolites of the synthesized lipid.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and accurate comparison.

Lipid Extraction (for biological samples)

For the analysis of lipid stability in a biological matrix, a robust extraction method is required. The Folch or Bligh-Dyer methods are commonly used.[9][10][11]

  • Homogenize the tissue or cell sample in a chloroform (B151607):methanol (B129727) mixture (e.g., 2:1 v/v).[9]

  • Add saline solution to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC)
  • System: UHPLC system with an ELSD or CAD detector.

  • Column: A C18 or a HILIC column suitable for lipid separation.

  • Mobile Phase: A gradient of solvents, for example, a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas to determine the relative purity.

Mass Spectrometry (MS)
  • System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for lipids.

  • Mode: Both positive and negative ion modes should be tested to achieve the best signal for the lipid of interest.

  • Data Acquisition: Acquire full scan data for accurate mass measurement and MS/MS data for structural fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the lipid is soluble, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Experiments: Acquire ¹H, ¹³C, and ³¹P (for phospholipids) spectra.

  • Data Processing: Process the spectra using appropriate software to identify chemical shifts and coupling constants.

Conclusion

The characterization of lipids synthesized from novel precursors like this compound requires a multi-faceted analytical approach. By systematically applying techniques such as NMR, MS, and HPLC, and presenting the data in a clear, comparative format, researchers can rigorously validate the identity and purity of their synthetic lipids against commercial standards. This ensures the quality and reliability of these critical components for their application in research and drug development.

References

A Critical Review of Alkylating Agents in the Synthesis of 1-O-Alkyl-2-palmitoyl-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic lipid chemistry, the creation of complex lipids with defined stereochemistry and acyl chain composition is paramount for research in areas such as drug delivery, cell signaling, and membrane biophysics. A key structural motif in many of these lipids is the 1-O-alkyl-2-acyl-glycerol backbone. The synthesis of these molecules often involves a critical alkylation step to form the ether linkage. This guide provides a critical review of a representative alkylating agent, conceptually similar to the requested 1-Palmitoyl-3-bromopropanediol, in the context of synthesizing a well-defined ether lipid, 1-O-hexadecyl-2-palmitoyl-sn-glycerol. We will objectively compare the performance of alkyl bromides with alternative alkylating agents, supported by experimental data and detailed protocols.

Introduction to the Synthetic Strategy

The synthesis of 1-O-alkyl-2-acyl-glycerols is typically achieved through a multi-step process. A common and efficient strategy involves:

  • Protection of a chiral glycerol (B35011) synthon: To ensure stereochemical control, a commercially available protected glycerol, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), is often used as the starting material.

  • Etherification: The protected glycerol is alkylated to introduce the desired alkyl chain at the sn-1 position. This is commonly achieved via a Williamson ether synthesis, where an alkoxide generated from the protected glycerol reacts with an alkylating agent.

  • Deprotection: The protecting group on the glycerol backbone is removed to expose the hydroxyl groups at the sn-2 and sn-3 positions.

  • Selective Acylation: The hydroxyl group at the sn-2 position is selectively acylated with the desired fatty acid, in this case, palmitic acid.

This guide will focus on the critical etherification step, comparing the efficacy of different alkylating agents.

Comparison of Alkylating Agents for Ether Lipid Synthesis

The choice of alkylating agent in the Williamson ether synthesis significantly impacts the overall yield and purity of the desired 1-O-alkyl-glycerol intermediate. The most common choices are alkyl halides (bromides and iodides) and alkyl sulfonates (tosylates and mesylates).

Alkylating AgentLeaving GroupTypical Yield of 1-O-Alkyl-glycerol IntermediateAdvantagesDisadvantages
Alkyl Bromide Br⁻75-85%Readily available, cost-effective.Less reactive than iodides and tosylates, may require harsher reaction conditions.
Alkyl Tosylate TsO⁻80-95%Excellent leaving group, often leads to higher yields and milder reaction conditions.Requires an additional step to prepare from the corresponding alcohol, can be more expensive.
Alkyl Mesylate MsO⁻80-90%Good leaving group, similar reactivity to tosylates.Also requires synthesis from the alcohol.
Alkyl Iodide I⁻85-95%Most reactive alkyl halide, allows for milder reaction conditions.Can be more expensive and less stable than bromides.

Experimental Protocols

Key Experiment: Synthesis of 1-O-Hexadecyl-sn-glycerol (Batyl Alcohol Analogue)

This protocol details the synthesis of the monoalkylglycerol intermediate, comparing the use of hexadecyl bromide and hexadecyl tosylate.

Materials:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexadecyl bromide or Hexadecyl tosylate

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dowex 50WX8-200 ion-exchange resin (H⁺ form)

  • Methanol (B129727)

  • Dichloromethane (B109758)

Procedure:

Step 1: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of solketal (B138546) (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of the alkylating agent (hexadecyl bromide or hexadecyl tosylate, 1.1 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is heated to 70-80 °C and stirred for 12-16 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude protected 1-O-hexadecyl-sn-glycerol.

Step 2: Deprotection

  • The crude product from Step 1 is dissolved in a mixture of methanol and dichloromethane (1:1 v/v).

  • Dowex 50WX8-200 resin is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 1-O-hexadecyl-sn-glycerol.

Protocol for Acylation: Synthesis of 1-O-Hexadecyl-2-palmitoyl-sn-glycerol

Materials:

Procedure:

  • To a solution of 1-O-hexadecyl-sn-glycerol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere, a solution of palmitoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-O-hexadecyl-2-palmitoyl-sn-glycerol.

Visualizations

Synthesis_Workflow cluster_0 Etherification cluster_1 Deprotection & Acylation Solketal (R)-Solketal NaH NaH, DMF Alkoxide Alkoxide Intermediate NaH->Alkoxide Alkylating_Agent Hexadecyl-X (X = Br or OTs) Protected_Ether Protected 1-O-Hexadecyl-sn-glycerol Alkylating_Agent->Protected_Ether Deprotection Dowex (H⁺) Methanol/DCM Monoalkylglycerol 1-O-Hexadecyl-sn-glycerol Deprotection->Monoalkylglycerol Acylation Palmitoyl Chloride Pyridine, DCM Final_Product 1-O-Hexadecyl-2-palmitoyl-sn-glycerol Acylation->Final_Product

Caption: Synthetic workflow for 1-O-Hexadecyl-2-palmitoyl-sn-glycerol.

Leaving_Group_Comparison cluster_bromide Alkyl Bromide Pathway cluster_tosylate Alkyl Tosylate Pathway start R-OH + Base alkoxide R-O⁻ start->alkoxide start->alkoxide alkyl_bromide R'-Br alkyl_tosylate R'-OTs product R-O-R' (Ether) alkyl_bromide->product SN2 alkyl_tosylate->product SN2 bromide_ion Br⁻ tosylate_ion TsO⁻

Caption: Comparison of leaving groups in Williamson ether synthesis.

Conclusion

While the initially proposed "this compound" appears to be an unconventional precursor, the synthesis of the structurally relevant and important class of 1-O-alkyl-2-acyl-glycerols provides a clear framework for comparing key synthetic methodologies. The choice between an alkyl bromide and an alkyl tosylate for the crucial etherification step depends on a trade-off between cost, availability, and desired reaction efficiency. For laboratory-scale synthesis where high yields are paramount, the use of alkyl tosylates is often preferred due to their superior leaving group ability, which facilitates milder reaction conditions and often leads to cleaner reactions. For larger-scale industrial applications, the cost-effectiveness of alkyl bromides may be a more significant factor. The detailed protocols provided herein offer a practical guide for the synthesis of well-defined ether lipids, essential for advancing research in lipid science and drug development.

Safety Operating Guide

Prudent Disposal of 1-Palmitoyl-3-bromopropanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Palmitoyl-3-bromopropanediol could not be located. The following guidance is based on the safety protocols for structurally similar brominated organic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific handling and disposal procedures.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For a specialized compound such as this compound, a brominated fatty acid ester, a structured and informed disposal plan is essential. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the known hazards of similar chemical structures is the most responsible course of action.

Hazard Assessment of Related Compounds

Safety data sheets for analogous compounds, including brominated propanols and other organic bromides, indicate several potential hazards that should be considered when handling this compound. These hazards often include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.

Due to the presence of bromine, thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as hydrogen halides.[2]

General Disposal Principles

Given the potential hazards, this compound should be treated as hazardous waste. The following general principles for the disposal of hazardous chemical waste should be strictly adhered to:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sanitary sewer system. Doing so can interfere with wastewater treatment processes and harm aquatic ecosystems.[3]

  • Segregate Waste: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. It should be collected in a designated, properly labeled, and sealed container.

  • Use Appropriate Containers: Waste containers should be made of a material compatible with the chemical. Tightly closed containers are essential to prevent the release of vapors.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Consult a Professional Disposal Service: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to manage hazardous chemicals in compliance with all local, regional, and national regulations.[1][2]

Quantitative Data from Structurally Similar Compounds

While no quantitative data for this compound is available, the following table summarizes relevant data from the SDS of a related compound, 3-Bromo-1-propanol, to provide a conservative basis for handling and storage.

PropertyValue (for 3-Bromo-1-propanol)Source
Density 1.6 g/cm³ at 20 °C[3]
Water Solubility 167 g/l at 20 °C[3]
Water Hazard Class Class 1 (Slightly hazardous)[3]

Experimental Protocols: Spill Management

In the event of a spill, the following general protocol, adapted from procedures for similar chemicals, should be followed.

  • Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any vapors. For larger spills, work under a chemical fume hood.

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[3]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow General Chemical Waste Disposal Workflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal External Waste Management A Chemical Waste Generation B Segregate into Compatible Waste Streams A->B C Collect in Labeled, Sealed Containers B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E F EHS Transports to Central Accumulation Area E->F G Licensed Waste Disposal Company Collects Waste F->G H Transportation to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal in Accordance with Regulations H->I

Caption: A flowchart illustrating the standard procedure for the safe disposal of chemical waste from the laboratory to the final disposal facility.

By adhering to these general principles and, most importantly, consulting with safety professionals, researchers can ensure the responsible management of this compound waste, thereby safeguarding themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.